tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate CAS number
An In-depth Technical Guide to tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications in the development of novel therapeutics, grounded in established scientific principles and methodologies.
Introduction and Strategic Importance
This compound (CAS Numbers: 1207853-61-9, 1792190-70-5) is a substituted piperidine derivative featuring a strategic arrangement of functional groups.[1] The piperidine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and metabolic stability.[2] This specific molecule is bifunctional: it contains a secondary amine within the piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, and a primary amine at the 3-position. The cis stereochemical relationship between the amino group and the methyl group at the 3- and 4-positions, respectively, provides a conformationally restricted framework that is crucial for achieving specific and high-affinity interactions with biological targets.
The Boc protecting group is acid-labile, allowing for selective deprotection under mild conditions, which reveals the piperidine nitrogen for further synthetic elaboration. The primary amine serves as a key handle for introducing a wide range of substituents, enabling the construction of diverse chemical libraries for screening.[2] These features make it a valuable intermediate for synthesizing complex molecules, particularly in the fields of neurodegenerative disease and oncology.[2][3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1207853-61-9; 1792190-70-5 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.31 g/mol | [5] |
| Appearance | Solid | |
| IUPAC Name | This compound | [4] |
| InChI Key | InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | [1] |
| Canonical SMILES | CC1CCNC(C1N)C(=O)OC(C)(C)C | [4] |
Synthesis Strategies: Achieving Stereochemical Control
The synthesis of stereochemically defined piperidines like the (3R,4R) isomer is a non-trivial challenge, often complicated by long synthetic routes and difficulties in achieving high stereoselectivity.[6] An efficient synthesis must precisely control the two adjacent chiral centers. A common and effective strategy involves the stereoselective reduction of a ketone precursor.
While a direct synthesis for the (3R,4R) isomer is not detailed in the provided literature, a logical and field-proven approach can be constructed based on methodologies for related compounds.[7] The synthesis would likely begin with the commercially available tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. The critical step is the stereoselective reductive amination of the ketone.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an ideal precursor as it already contains the piperidine core, the Boc-protecting group, and the methyl group at the correct position.[7] The key challenge is the introduction of the amine at C3 with the correct stereochemistry.
-
Reductive Amination: This is a highly effective method for converting ketones to amines. The ketone first reacts with an ammonia source (like ammonium acetate) to form an intermediate imine in equilibrium with its enamine.
-
Stereoselective Reduction: The subsequent reduction of the C=N bond is the stereochemistry-determining step. The use of a directing group or a chiral catalyst is essential to favor the formation of the desired cis-(3R,4R) diastereomer. Bulky reducing agents like sodium cyanoborohydride (NaBH₃CN) can be influenced by the steric hindrance of the adjacent methyl group, leading to preferential hydride delivery from the face opposite the methyl group, yielding the desired cis product. Alternatively, catalytic hydrogenation over a chiral catalyst would provide another robust route to high enantiomeric and diastereomeric purity.
Applications in Drug Discovery
The rigid, chiral scaffold of this compound makes it a highly valuable building block for creating potent and selective therapeutic agents.[2]
Central Nervous System (CNS) Disorders
Substituted aminopiperidines are key components in the design of inhibitors for enzymes implicated in Alzheimer's disease.[2] For instance, derivatives of similar aminopiperidines have shown potent inhibitory activity against β-secretase (BACE1) and acetylcholinesterase (AChE).[2] The defined stereochemistry of the (3R,4R) isomer is critical for precise docking into the active site of these enzymes. Furthermore, related aminopiperidine structures act as γ-secretase modulators, which are potent in lowering the production of amyloid-β 42 (Aβ42), a key peptide in the amyloid cascade hypothesis of Alzheimer's disease.[8]
Oncology
In cancer therapy, this scaffold is used in the synthesis of advanced enzyme inhibitors. A prominent example is its role as a precursor for Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[3] PARP inhibitors are a targeted therapy effective in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[3] The piperidine core helps to correctly orient the pharmacophoric elements for optimal interaction with the PARP enzyme.
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An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer field-proven insights. Where direct experimental values for this specific molecule are not publicly available, this guide provides well-founded estimations based on structurally related compounds and details the rigorous experimental protocols required for their definitive determination.
Molecular Profile and Structural Attributes
This compound, a chiral disubstituted piperidine, is a versatile intermediate in the synthesis of complex biologically active molecules. Its structure incorporates a piperidine ring, a common scaffold in medicinal chemistry, with a carbamate protecting group (Boc) on the ring nitrogen and amino and methyl groups at the 3 and 4 positions, respectively. The specific stereochemistry, (3R,4R), dictates the spatial arrangement of these substituents, which can significantly influence its interaction with biological targets.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.31 g/mol | [1] |
| CAS Number | 1290191-78-4 (for 3S,4R isomer) | [1] |
| Canonical SMILES | C[C@H]1CCN(C1)C(=O)OC(C)(C)C | |
| InChI Key | DMBKWEHXTOCLTC-UHFFFAOYSA-N (for achiral analog) |
Ionization and Lipophilicity: The Cornerstones of Drug Action
The ionization constant (pKa) and the partition coefficient (logP) are fundamental parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base. For this compound, the primary amine at the C-3 position is the principal basic center. The Boc-protected nitrogen is significantly less basic due to the electron-withdrawing nature of the carbamate group.
Table 2: Estimated and Predicted pKa Values
| Functional Group | Estimated pKa | Basis for Estimation |
| Primary Amine (C-3) | ~10.35 | Based on the predicted pKa of the structurally similar (R)-1-Boc-3-aminopiperidine. [2] |
The basicity of the primary amine is crucial for its potential to form salts, which can significantly impact solubility and formulation strategies.
Partition Coefficient (logP) and Distribution Coefficient (logD)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Table 3: Estimated and Predicted logP Values
| Parameter | Estimated Value | Basis for Estimation |
| logP | ~0.21 | Based on the predicted logP of the structurally similar (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate. [2] |
A low positive logP value suggests that the molecule has a balanced hydrophilic-lipophilic character, which is often desirable for oral drug candidates.
Solubility Profile
The solubility of a compound in various media is critical for its formulation and bioavailability. The presence of both polar (amine) and non-polar (tert-butyl, methyl) groups in the target molecule suggests a mixed solubility profile.
Table 4: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The non-polar Boc and methyl groups limit aqueous solubility. Solubility is expected to increase at acidic pH due to the protonation of the primary amine. |
| Polar Organic Solvents (e.g., Methanol, Ethanol) | Soluble | The molecule can engage in hydrogen bonding with these solvents. |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective at dissolving a wide range of organic molecules. |
| Non-polar Organic Solvents (e.g., Hexane) | Poorly soluble | The polar amine and carbamate functionalities will limit solubility in non-polar environments. |
Physical State and Thermal Properties
The physical form and melting point are important for material handling, formulation, and stability assessment.
Table 5: Estimated Physical Properties
| Property | Estimated Value | Basis for Estimation |
| Physical Form | Solid | Many similar N-Boc protected piperidine derivatives are solids at room temperature. |
| Melting Point | Not available | Experimental determination is required. |
Spectral Characterization
Spectroscopic data is essential for the structural confirmation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group (a doublet), and a series of multiplets for the piperidine ring protons. The chemical shifts and coupling constants of the ring protons will be indicative of the cis relationship between the amino and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.
-
C=O stretching: A strong band around 1680-1700 cm⁻¹ for the carbamate carbonyl.
-
C-N stretching: In the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion in the mass spectrum would be at m/z 215.18.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of data used in drug development, rigorous experimental determination of physicochemical properties is paramount. The following section details the standard, self-validating protocols for key parameters.
Determination of pKa by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the ionization constant.
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Equilibration of Phases: Equal volumes of n-octanol and water (or a suitable buffer for logD) are shaken together to ensure mutual saturation.
-
Partitioning: A known amount of the compound is added to the biphasic system. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent. [3]
Caption: Workflow for thermodynamic solubility determination.
Methodology:
-
Slurry Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The slurry is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV, against a calibration curve.
Conclusion
References
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). tert-butyl (3S, 4R)-3-amino-4-methylpiperidine-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]
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Chemsrc. (n.d.). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate structural analysis
An In-depth Technical Guide to the Structural Analysis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] Its six-membered saturated heterocyclic structure allows for complex three-dimensional arrangements, which are critical for specific interactions with biological targets. When substituents are introduced, creating chiral centers, the molecule's conformational landscape becomes a pivotal factor in its pharmacological and toxicological profile.[2][3]
This guide focuses on This compound , a chiral building block of significant interest in medicinal chemistry.[4][5] The defined stereochemistry at the C3 and C4 positions—(3R,4R)—pre-organizes the molecule into a specific spatial orientation. Understanding and confirming this three-dimensional structure is not merely an academic exercise; it is a prerequisite for its rational application in the design of novel therapeutics. This document provides a comprehensive, multi-technique approach to the complete structural elucidation of this molecule, intended for researchers, chemists, and drug development professionals.
Chapter 1: Foundational Properties and Synthetic Considerations
A thorough structural analysis begins with an understanding of the molecule's basic properties and its origin. The synthetic route to this compound must be robust enough to ensure high stereochemical fidelity. While various methods exist for creating substituted piperidines, stereoselective syntheses are essential for producing the desired (3R,4R) isomer.[6]
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [7][8] |
| Molecular Weight | 214.30 g/mol | [8] |
| CAS Number | 1095302-36-8 | N/A |
| Appearance | Typically a solid | [8] |
| Stereochemistry | (3R,4R) | [7] |
Note: CAS Number for this specific stereoisomer may not be publicly indexed; related structures are used for reference.
The synthesis often involves multi-step sequences starting from chiral precursors, where each step is designed to control the stereochemical outcome at the C3 and C4 positions.[6] The presence of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, enhancing stability and preventing unwanted side reactions during synthesis and analysis.
Chapter 2: Conformational Landscape: A Multi-pronged Approach
The core of the structural analysis lies in defining the molecule's preferred three-dimensional shape, or conformation. For a substituted piperidine, this involves determining the ring pucker (e.g., chair, boat) and the orientation (axial or equatorial) of its substituents.[9] A combination of computational modeling and experimental validation provides the most complete picture.[10]
Theoretical Principles and Computational Modeling
The piperidine ring strongly prefers a chair conformation to minimize torsional and steric strain.[9][11] The introduction of substituents—the C3 amino group, the C4 methyl group, and the bulky N1 Boc group—dictates the energetic preference between two possible chair conformers.
The (3R,4R) configuration establishes a cis relationship between the amino and methyl groups. In a chair conformation, this means one substituent must be axial (ax) and the other equatorial (eq), or vice-versa. Generally, bulky groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] Therefore, the conformer with the methyl group in the equatorial position is predicted to be significantly more stable.
A robust computational workflow is essential for quantifying these energetic differences.
Caption: Workflow for computational conformational analysis.
Causality Behind the Workflow:
-
Step 2 (Conformational Search): We do not assume a chair conformation from the outset. A thorough search using software like Schrödinger's MacroModel or open-source tools like RDKit ensures all energetically accessible shapes are considered.[10]
-
Step 3 (DFT with PCM): Density Functional Theory (DFT) provides a highly accurate calculation of the electronic structure and energy.[12] Including a Polarizable Continuum Model (PCM) is critical as solvent polarity can significantly influence conformational preferences by stabilizing or destabilizing molecular dipoles.[12][13]
-
Step 5 (Prediction): Predicting NMR parameters from the calculated low-energy structures allows for a direct comparison between theoretical models and experimental data, serving as a powerful validation checkpoint.
Experimental Validation I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular conformation in solution.[10] The key is to use the relationships between proton-proton coupling constants (³JHH) and dihedral angles (the Karplus relationship), as well as through-space correlations from the Nuclear Overhauser Effect (NOE).
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important, as polarity can affect conformation.[13]
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to identify all unique proton and carbon environments.
-
Acquire a 2D Correlation Spectroscopy (COSY ) experiment to establish proton-proton coupling networks (i.e., which protons are adjacent).
-
Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC ) experiment to correlate each proton directly to its attached carbon.
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY ) experiment. This is crucial for determining spatial proximity. Protons that are close in space (<5 Å) will show a cross-peak, regardless of whether they are bonded.
-
-
Data Analysis & Interpretation:
-
Coupling Constants (³J): In a chair conformer, the coupling constant between an axial proton and an adjacent axial proton (³Jₐₐ) is typically large (8-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are small (2-5 Hz). By measuring the coupling constants of the piperidine ring protons, one can deduce their relative orientations.
-
NOESY Correlations: For the predicted most stable conformer (C4-methyl equatorial, C3-amino axial), we expect to see strong NOE correlations between the axial C4-proton and the axial protons at C2 and C6. Conversely, an equatorial C4-methyl group would show NOEs to nearby equatorial and axial protons.
-
Table of Expected ¹H NMR Data for the Major Conformer:
| Proton(s) | Multiplicity | Approx. δ (ppm) | Key COSY Correlations | Key NOESY Correlations |
| tert-butyl (9H) | s | ~1.45 | N/A | Ring protons on Boc side |
| CH₃ (3H) | d | ~0.90 | H4 | H3, H5eq |
| H4 (1H) | m | ~1.60 | CH₃, H3, H5ax, H5eq | H2ax, H6ax, H5ax |
| H3 (1H) | m | ~2.80 | H4, H2ax, H2eq | H5ax |
| Ring Protons | m | 1.50 - 4.00 | H2-H3, H4-H5, H5-H6 | (Complex) |
| NH₂ (2H) | br s | ~1.5-2.5 | N/A | H2eq, H4 |
Experimental Validation II: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry, bond lengths, and bond angles.[11] While the solid-state conformation may not be the most populated one in solution, it provides the ultimate benchmark for validating computational models.[11]
Detailed Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[14]
-
Analysis: The final refined structure confirms the (3R,4R) stereochemistry and reveals the precise conformation adopted in the crystal lattice. For this molecule, the structure is expected to show a chair conformation with the C4-methyl group in an equatorial position and the C3-amino group in an axial position to minimize steric hindrance.
Chapter 3: Orthogonal Spectroscopic and Spectrometric Confirmation
While NMR and X-ray crystallography define the 3D structure, other techniques are required to confirm the molecule's identity and functional groups.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the molecular mass, confirming the elemental composition.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Interpretation: The primary observed ion should be the protonated molecule, [M+H]⁺. Its measured mass should be within 5 ppm of the theoretical mass calculated for C₁₁H₂₃N₂O₂⁺. A common fragment observed would correspond to the loss of the Boc group or isobutylene.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3400 (two bands for primary amine) |
| Alkane (C-H) | Stretch | 2850-2960 |
| Carbamate (C=O) | Stretch | ~1680-1700 |
| Carbamate (C-N) | Stretch | ~1250 |
Chapter 4: Application in Structure-Based Drug Design
The precise, rigid, and well-defined three-dimensional structure of this compound makes it an exceptionally valuable scaffold in drug design.[2] Knowing its low-energy conformation allows medicinal chemists to use it as an anchor to project other pharmacophoric elements into specific vectors in space, optimizing interactions with a protein binding site.
Caption: Role of the chiral scaffold in drug discovery.
This rational approach, grounded in a complete structural analysis, accelerates the discovery of potent and selective drug candidates by reducing the need for extensive empirical screening.
Conclusion
The structural analysis of this compound is a paradigmatic example of modern chemical characterization. It requires an integrated strategy where computational chemistry provides predictive insights, NMR spectroscopy elucidates the dynamic structure in solution, and X-ray crystallography offers definitive proof in the solid state. This multi-faceted approach ensures a high degree of confidence in the molecular structure, which is the fundamental starting point for its successful application in the development of next-generation therapeutics.
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-
Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. National Center for Biotechnology Information (PMC). [Link]
- Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Compar
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Tuning the conformational behavior of 4‐methylpiperidine analogues by... ResearchGate. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Center for Biotechnology Information (PMC). [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]
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Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. arXiv. [Link]
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Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]
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tert-Butyl (R)-3-Aminopiperidine-1-carboxylate. Pharmaffiliates. [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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X-ray crystal structure of the minor anti -piperidine product 14d. ResearchGate. [Link]
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X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (PMC). [Link]
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The Strategic Synthesis of Chiral 3-Amino-4-methylpiperidine Derivatives: An In-Depth Technical Guide
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Among these, chiral 3-amino-4-methylpiperidine derivatives hold a place of particular importance. The precise spatial arrangement of the amino and methyl groups at the C3 and C4 positions is often critical for dictating molecular interactions with biological targets, thereby governing the efficacy and selectivity of a drug candidate.[3] The synthesis of enantiomerically pure forms of these complex structures is a significant challenge that demands sophisticated and stereocontrolled chemical strategies. This guide provides an in-depth exploration of the core methodologies for the asymmetric synthesis of 3-amino-4-methylpiperidine derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Strategic Approaches to Stereocontrol
The successful synthesis of chiral 3-amino-4-methylpiperidines hinges on the effective control of stereochemistry. The primary strategies employed can be broadly categorized as:
-
Catalytic Asymmetric Synthesis: The use of chiral catalysts to transform prochiral substrates into chiral products with high enantioselectivity.
-
Diastereoselective Synthesis: Leveraging existing stereocenters, often from a chiral auxiliary or a chiral starting material, to direct the formation of new stereocenters.
-
Chiral Pool Synthesis: Utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials.
-
Biocatalysis: Employing enzymes, such as transaminases, to perform stereoselective transformations.
This guide will delve into each of these strategies, providing both the theoretical underpinnings and practical, step-by-step protocols.
I. Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules.[4] Rhodium-based catalysts, in particular, have demonstrated remarkable success in the enantioselective synthesis of substituted piperidines.[1][5][6]
A. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A notable advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][6][7] This method allows for the construction of 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines, from pyridine and sp2-hybridized boronic acids.[1][6]
Causality Behind the Experimental Choices:
-
Pyridine Activation: Pyridine itself is often unreactive towards direct asymmetric functionalization. Therefore, it is typically activated through partial reduction to a dihydropyridine intermediate, making it a suitable coupling partner.[1][6]
-
Chiral Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity. Chiral phosphine ligands are commonly employed to create a chiral environment around the rhodium center, thereby directing the stereochemical outcome of the carbometalation step.
-
Reductive Heck Mechanism: The reaction proceeds via a reductive Heck-type mechanism, where the rhodium catalyst facilitates the coupling of the boronic acid and the dihydropyridine, followed by a reduction step to yield the tetrahydropyridine product.[1][6]
Experimental Workflow: Rh-Catalyzed Asymmetric Carbometalation
Caption: Workflow for Rh-catalyzed asymmetric synthesis of chiral piperidines.
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
Pyridine Activation: To a solution of the substituted pyridine in an appropriate solvent (e.g., THF), add a reducing agent (e.g., NaBH4) at a controlled temperature (e.g., 0 °C). Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Asymmetric Carbometalation: In a separate flask, prepare the rhodium catalyst by reacting a rhodium precursor (e.g., [Rh(cod)Cl]2) with a chiral phosphine ligand in a suitable solvent. To this catalyst solution, add the dihydropyridine intermediate and the arylboronic acid.
-
Reaction Execution: Stir the reaction mixture at the optimal temperature for a specified time. The progress of the reaction should be monitored by an appropriate analytical technique.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.
-
Final Reduction: The resulting tetrahydropyridine is then subjected to a final reduction (e.g., catalytic hydrogenation) to afford the desired chiral 3-substituted piperidine.
| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Yield (%) | Reference |
| [Rh(cod)Cl]2 / Chiral Phosphine | Aryl, Heteroaryl, Vinyl Boronic Acids | High | High | [1][6] |
II. Diastereoselective Synthesis: Harnessing Existing Chirality
Diastereoselective approaches are powerful for constructing specific stereoisomers by taking advantage of the stereochemical information already present in the molecule. A common strategy involves the regioselective ring-opening of a chiral epoxide.
A. Synthesis of cis-3-Methyl-4-aminopiperidine Derivatives
A facile method for preparing cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate.[8]
Causality Behind the Experimental Choices:
-
Epoxide as a Stereodirecting Group: The epoxide ring is a rigid structure that allows for nucleophilic attack at either of its carbons. The stereochemistry of the epoxide dictates the relative stereochemistry of the resulting amino alcohol.
-
Regioselective Ring Opening: The choice of nucleophile and reaction conditions determines which carbon of the epoxide is attacked. In the synthesis of 4-amino derivatives, the nucleophile is directed to attack the C4 position.[8] This regioselectivity can be influenced by steric and electronic factors.
-
N-Protecting Group: The use of a benzyl group on the piperidine nitrogen serves as a protecting group that can be readily removed at a later stage of the synthesis.
Reaction Pathway: Diastereoselective Ring Opening of an Epoxide
Caption: Diastereoselective synthesis via epoxide ring opening.
Protocol 2: Diastereoselective Synthesis of a cis-3-Methyl-4-aminopiperidine Derivative
-
Epoxide Formation: The N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate is synthesized in two steps from the corresponding N-benzyl-pyridinium salt.[8]
-
Nucleophilic Ring Opening: The epoxide is dissolved in a suitable solvent (e.g., methanol) and treated with the desired amine nucleophile. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, is purified by column chromatography on alumina to separate the desired cis-diastereomer from the trans-diastereomer.[8]
-
Deprotection (if necessary): The N-benzyl group can be removed by catalytic hydrogenation to yield the free secondary amine.
| Starting Material | Key Intermediate | Diastereomeric Ratio (cis:trans) | Yield of cis-isomer (%) | Reference |
| N-Benzyl-pyridinium salt | N-Benzyl-3-methyl-3,4-epoxi-piperidine | 7:3 to 6:4 | 29-51 | [8] |
III. Chiral Pool Synthesis: Nature's Building Blocks
The chiral pool approach utilizes readily available and enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of complex chiral molecules.[9][10] This strategy elegantly transfers the existing stereochemistry of the starting material to the final product.
A. Synthesis from L-Malic Acid
A synthetic route to N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for the synthesis of the drug tofacitinib, has been developed starting from L-malic acid.[11] Although this route involves multiple steps, it provides the target molecule with high enantiomeric excess.[11]
Causality Behind the Experimental Choices:
-
L-Malic Acid as a Chiral Precursor: L-malic acid possesses a defined stereocenter that serves as the foundation for establishing the stereochemistry at the C3 and C4 positions of the piperidine ring.
-
Multi-step Transformation: The synthesis involves a sequence of reactions to transform the functional groups of L-malic acid and construct the piperidine ring. This typically includes esterifications, reductions, protections, and cyclization steps.
-
Stereochemical Integrity: Care must be taken throughout the multi-step synthesis to avoid racemization and maintain the stereochemical purity of the intermediates.
Synthetic Overview: Chiral Pool Synthesis from L-Malic Acid
Caption: Chiral pool synthesis strategy from L-malic acid.
Protocol 3: Key Steps in the Chiral Pool Synthesis from L-Glutamic Acid
A facile synthesis of 3-(N-Boc amino) piperidine derivatives has been reported starting from L-glutamic acid.
-
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified in a one-pot reaction to yield the corresponding diester.
-
N-Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group.
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride.
-
Tosylation: The diol is converted to a ditosylate.
-
Cyclization: The ditosylate undergoes cyclization with a primary amine to form the piperidine ring.
| Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |
| L-Malic Acid | 16 | 26 | >98% | [11] |
| L-Glutamic Acid | 5 | 44-55 | Enantiomerically pure |
IV. Biocatalysis: The Precision of Enzymes
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high stereoselectivity under mild reaction conditions. Transaminases, in particular, are well-suited for the asymmetric synthesis of chiral amines.
A. Transaminase-Mediated Synthesis of (R)-3-Aminopiperidine
A method for the synthesis of (R)-3-aminopiperidine involves the use of a transaminase to convert a nitrogen-protected 3-piperidone into the corresponding (R)-3-aminopiperidine.[12]
Causality Behind the Experimental Choices:
-
Enzyme Specificity: Transaminases exhibit high stereoselectivity, enabling the production of a single enantiomer of the desired amine from a prochiral ketone.
-
Amino Donor: An amino donor, such as isopropylamine, is required to provide the amino group for the transamination reaction.
-
Dynamic Kinetic Resolution: In some cases, a dynamic kinetic resolution process can be employed, where the starting material racemizes in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer.
-
Green Chemistry: Biocatalytic methods are often considered "greener" than traditional chemical syntheses as they typically use water as a solvent and operate under mild conditions.
Biocatalytic Workflow: Asymmetric Transamination
Caption: Biocatalytic synthesis of (R)-3-aminopiperidine using a transaminase.
Protocol 4: General Procedure for Transaminase-Mediated Synthesis
-
Reaction Setup: In a buffered aqueous solution, combine the N-protected 3-piperidone substrate, the transaminase enzyme, a cofactor (e.g., pyridoxal 5'-phosphate), and an amino donor.
-
Reaction Conditions: Maintain the reaction at an optimal pH and temperature for the specific enzyme being used. The reaction is typically stirred for a period of time until completion.
-
Work-up: After the reaction is complete, the enzyme is typically removed by precipitation or filtration. The product is then extracted from the aqueous phase using an organic solvent.
-
Deprotection: The protecting group on the nitrogen is removed to yield the final (R)-3-aminopiperidine product.
| Enzyme | Substrate | Key Features | Reference |
| Transaminase | N-Protected 3-Piperidone | Green and efficient, high enantioselectivity | [12] |
Conclusion and Future Perspectives
The synthesis of chiral 3-amino-4-methylpiperidine derivatives remains a vibrant area of research, driven by the continued demand for novel and effective pharmaceuticals. The methodologies outlined in this guide, from catalytic asymmetric synthesis to biocatalysis, provide a powerful toolkit for accessing these valuable building blocks with high stereochemical control. Future developments will likely focus on the discovery of even more efficient and selective catalysts, the expansion of the substrate scope of existing methods, and the integration of continuous flow technologies for scalable and sustainable production. As our understanding of the intricate relationship between molecular chirality and biological function deepens, the importance of robust and versatile synthetic strategies for constructing complex chiral molecules like 3-amino-4-methylpiperidines will only continue to grow.
References
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- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14221–14226.
- Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 130(42), 13936–13937.
- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. (n.d.). BenchChem.
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Gil, L. F., et al. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications, 38(18), 3058-3067. Retrieved from [Link]
-
Hao, B.-Y., et al. (2013). Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Bulletin of the Korean Chemical Society, 34(5). Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. Retrieved from [Link]
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Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. Retrieved from [Link]
-
Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab. Retrieved from [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 951. Retrieved from [Link]
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A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). Molecules, 27(19), 6423. Retrieved from [Link]
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A Technical Guide to the Commercial Sourcing and Quality Assessment of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Executive Summary
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, procurement, and quality validation of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. As a chiral substituted piperidine, this molecule represents a valuable building block in medicinal chemistry, particularly for developing novel therapeutics. However, its specific stereochemistry—(3R,4R)—presents unique challenges in synthesis and sourcing, making rigorous quality control paramount. This document navigates these complexities, offering a framework for supplier evaluation, outlining critical analytical protocols for structural and stereochemical verification, and discussing the synthetic context that dictates its commercial availability and impurity profile.
The Strategic Importance of Substituted Piperidines in Drug Discovery
The piperidine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, embedded in the architecture of numerous approved pharmaceuticals.[1] Its prevalence is due to a combination of favorable properties: a saturated, non-planar structure that allows for precise three-dimensional orientation of substituents, good metabolic stability, and desirable physicochemical characteristics that often lead to improved oral bioavailability.[1]
The subject of this guide, this compound, is a bifunctional building block. The Boc-protected nitrogen at the 1-position allows for controlled reactivity, while the primary amine at the 3-position and the methyl group at the 4-position provide specific vectors for molecular elaboration. This defined stereochemistry is critical, as biological targets are inherently chiral, and only one stereoisomer typically possesses the desired therapeutic activity. Analogous piperidine structures are instrumental as intermediates in the synthesis of advanced therapeutics, including kinase inhibitors for oncology and γ-secretase modulators for neurodegenerative diseases.[2][3][4] The strategic incorporation of such building blocks can significantly accelerate drug discovery campaigns by providing a robust and validated starting point for creating diverse chemical libraries.[5]
Commercial Landscape: Sourcing and Procurement
The commercial availability of this compound is primarily limited to specialty chemical suppliers catering to the research and development sector. Unlike more common reagents, this specific stereoisomer is not typically a large-volume, stock chemical. Procurement often involves navigating make-to-order (MTO) or custom synthesis agreements.
Supplier Analysis and Availability
The market for this compound is fragmented, consisting of global catalog suppliers and specialized custom synthesis organizations. Researchers should anticipate variability in lead times and batch-to-batch consistency. It is crucial to distinguish this compound from its other diastereomers, such as the (3S,4R) or (3R,4S) isomers, which may be more readily available.[6][7]
| Supplier Category | Typical Availability Status | Scale | Considerations for Researchers |
| Major Chemical Catalogs | Limited Stock / Make-to-Order | mg to low-g | May offer pre-synthesized research quantities. Purity data may be limited, requiring thorough in-house validation. |
| Specialty Building Block Suppliers | Make-to-Order / Custom Synthesis | g to kg | Often provide more comprehensive analytical data. Lead times can be significant (4-12 weeks). Ideal for securing a consistent supply for a research program. |
| Custom Synthesis CROs | Custom Synthesis | g to multi-kg | Offer the highest flexibility for purity and scale specifications. Requires a well-defined technical package and milestone-based project management. |
Note: The table above is representative. Researchers must contact individual suppliers for current stock status, lead times, and pricing.
Factors Influencing Cost and Lead Time
The primary drivers of cost are the complexity of the stereoselective synthesis and the required purity.
-
Stereochemical Purity: Achieving high diastereomeric and enantiomeric excess requires multi-step, often catalyst-driven syntheses, which increases manufacturing costs.
-
Chemical Purity: Specifications exceeding 98% purity, with stringent limits on residual solvents or heavy metals, will command a premium.
-
Scale: While cost-per-gram decreases at larger scales, the initial investment for kilogram-scale production can be substantial due to process development and raw material costs.
Manufacturing and Synthesis Context
Understanding the synthetic route is crucial for anticipating potential impurities. While the exact commercial synthesis is proprietary, a plausible pathway can be inferred from academic and patent literature concerning related structures.[8] A stereoselective synthesis is necessary to control the two chiral centers at the C3 and C4 positions. This often involves catalytic hydrogenation of a suitable precursor, where the catalyst and reaction conditions dictate the stereochemical outcome.[8]
Caption: A generalized workflow for the stereoselective synthesis.
Common Impurities
A robust quality control program must screen for several classes of impurities:
-
Stereoisomeric Impurities: The presence of diastereomers ((3S,4R), (3R,4S), (3S,4S)) or the corresponding enantiomer ((3S,4S)) is the most critical process-related impurity. These can be difficult to remove via standard chromatography and may interfere with biological assays.
-
Process-Related Impurities: These include unreacted starting materials, reagents (e.g., di-tert-butyl dicarbonate), and catalysts (e.g., palladium, rhodium).[9]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethyl acetate, dichloromethane) may be present in the final product.
Quality Control and Analytical Validation Protocol
Given the compound's specialized nature, it is imperative that researchers perform their own comprehensive quality control on incoming materials, even when a Certificate of Analysis (CoA) is provided.
Caption: A self-validating workflow for incoming material qualification.
Typical Incoming Material Specification Sheet
| Test | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | Provides a first-pass check for gross contamination or degradation. |
| Identity by ¹H & ¹³C NMR | Conforms to structure | NMR Spectroscopy | Confirms the chemical structure and connectivity of the molecule. |
| Identity by Mass Spec | Conforms to expected M+H⁺ | LC-MS / ESI-MS | Verifies the molecular weight of the compound. |
| Purity by HPLC | ≥ 97.0% | Reverse-Phase HPLC | Quantifies the main component and detects non-chiral impurities. |
| Chiral Purity | ≥ 98.0% ee/de | Chiral HPLC | CRITICAL: Quantifies stereoisomeric impurities. This is essential for ensuring biological relevance. |
| Residual Solvents | Per USP <467> or ICH Q3C | GC-HS | Ensures no volatile solvents remain from the manufacturing process that could interfere with experiments. |
Key Experimental Protocols
Protocol 5.2.1: Identity Confirmation via ¹H NMR
-
Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals include the large singlet for the tert-butyl group (~1.4 ppm), signals for the piperidine ring protons, and the methyl group doublet. The integration of these signals should match the number of protons in the structure.
Protocol 5.2.2: Purity Assessment via Reverse-Phase HPLC
-
System: An HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a typical starting point. For example, a gradient from 5% to 95% acetonitrile over 15-20 minutes.
-
Detection: UV detection at a low wavelength, such as 210 nm or 220 nm, as the molecule lacks a strong chromophore.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 5.2.3: Chiral Purity Determination via Chiral HPLC
-
System: HPLC with a UV or PDA detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). Method development is essential.
-
Mobile Phase: Typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Isocratic conditions are common.
-
Analysis: The goal is to achieve baseline separation of all four possible stereoisomers. The diastereomeric excess (de) and enantiomeric excess (ee) can then be calculated from the peak areas. This is the definitive test for stereochemical integrity.
Safety, Handling, and Storage
As with any research chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound must be obtained from the supplier, general handling procedures for amino-piperidine derivatives apply.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent potential degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.[11]
Conclusion
This compound is a high-value chemical tool for drug discovery. Its procurement requires careful planning due to its specialized nature and limited off-the-shelf availability. For scientists and researchers, success in utilizing this building block hinges not only on identifying a reliable supplier but also on implementing a rigorous, in-house analytical validation program. Verifying the compound's identity, chemical purity, and, most critically, its stereochemical integrity via chiral HPLC is a non-negotiable step to ensure the reliability and reproducibility of subsequent experimental results.
References
- A technology of tert-butyl carboxylate and methylpiperidine.
- Application Notes and Protocols: The Use of tert-butyl 4-(methylamino)
- tert-Butyl 4-amino-4-methyl-1-piperidinecarboxyl
- SAFETY D
- (R)-3-[N-(tert-Butoxycarbonyl)
- MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Boc Sciences.
- tert-Butyl 4-Amino-4-methylpiperidine-1-carboxyl
- 3-(4-AMINO-PHENYL)
- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.
- tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- tert-butyl (3S,4R)
- tert-butyl (3S,4R)
- tert-butyl (3R, 4S)
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Piperidines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous Piperidine Core
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital and pervasive structural motifs in the landscape of medicinal chemistry and natural products. Its conformational flexibility, coupled with its ability to present substituents in well-defined three-dimensional space, has made it a cornerstone in the design of therapeutic agents across a vast spectrum of diseases. From potent analgesics to life-changing antipsychotics, the substituted piperidine scaffold is a testament to the power of a privileged structure in drug discovery. More than twenty classes of pharmaceuticals contain this core structural component, underscoring its significance in the pharmaceutical industry.
This technical guide provides a comprehensive exploration of the discovery and history of substituted piperidine scaffolds. Moving beyond a simple chronological account, this document, intended for the practicing researcher, delves into the causalities behind key synthetic innovations, the logic of structure-activity relationship (SAR) studies, and the practical considerations that have shaped the field. We will journey from the initial isolation from natural sources to the sophisticated asymmetric syntheses that define the modern era of piperidine chemistry.
Chapter 1: The Dawn of Piperidine - From Pepper to Pyridine
The story of piperidine begins not in a flask, but in the pungent spice of black pepper. In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine by reacting piperine—the alkaloid responsible for pepper's spiciness—with nitric acid.[1] Independently, in 1852, French chemist Auguste Cahours also isolated the compound and bestowed upon it the name "piperidine," derived from the Latin word for pepper, Piper.[1]
These early isolations were degradative processes, breaking down a complex natural product. The challenge for 19th-century chemists was to construct the ring system from simpler precursors. A pivotal, albeit historically complex, early approach was the Ladenburg Rearrangement . In 1883, Albert Ladenburg reported that the thermal rearrangement of a pyridinium halide could lead to the formation of an alkylpyridine.[2] While this reaction primarily focused on the substitution of the pyridine ring, it laid the conceptual groundwork for the relationship between the aromatic pyridine and its saturated piperidine counterpart.
The most direct and enduring method for the synthesis of the parent piperidine ring, however, proved to be the reduction of pyridine. Industrially, this is achieved through the catalytic hydrogenation of pyridine, often over a molybdenum disulfide or nickel catalyst at elevated temperatures and pressures.[1] A classic laboratory-scale alternative is the modified Birch reduction, using sodium in ethanol to achieve the same transformation.[1]
These foundational methods provided access to the basic piperidine scaffold, but the true therapeutic potential lay in the ability to precisely place substituents around the ring. The following chapters will explore the evolution of these crucial synthetic strategies.
Chapter 2: The Evolution of Synthesis: Crafting Complexity
The journey from the parent piperidine to the intricately substituted molecules found in modern pharmaceuticals is a story of increasing sophistication in synthetic organic chemistry. The driving force behind this evolution has been the relentless pursuit of efficiency, control over stereochemistry, and tolerance of diverse functional groups.
Building the Ring: Cyclization Strategies
The construction of the piperidine ring from acyclic precursors remains a cornerstone of its synthesis. These methods can be broadly categorized by the key bond-forming reactions employed.
One of the most robust and historically significant methods for constructing the piperidine skeleton is through the formation of a 4-piperidone intermediate via the Dieckmann condensation. This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[3] The resulting β-ketoester can then be hydrolyzed and decarboxylated to yield the target piperidone, a versatile intermediate for further functionalization.[4]
The causality behind this experimental choice lies in the reliability of the reaction and the availability of the starting materials. The synthesis of the key intermediate for the opioid Fentanyl, 1-(2-phenethyl)-4-piperidone, classically employs this strategy.[5]
Experimental Protocol: Dieckmann Condensation for 1-(2-phenethyl)-4-piperidone
This protocol is a self-validating system. Successful formation of the intermediate sodium salt of the β-ketoester (which often precipitates or forms a separate layer) is a key indicator of reaction progress. The final hydrolysis and decarboxylation should be accompanied by vigorous gas evolution (CO₂).
Step 1: Synthesis of the Diester Precursor
-
To a solution of 2-phenylethylamine (1.0 eq) in a suitable solvent such as methanol, add methyl acrylate (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction is typically exothermic. Monitor by TLC or GC-MS until the starting amine is consumed.
-
Remove the solvent under reduced pressure to yield the crude dimethyl 3,3'-(phenethylazanediyl)dipropanoate, which can often be used without further purification.
Step 2: Dieckmann Cyclization
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous toluene.
-
Heat the suspension to reflux.
-
Add a solution of the diester from Step 1 in anhydrous toluene dropwise to the refluxing suspension over 2-3 hours. High dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue refluxing for an additional 2-4 hours. The formation of a thick precipitate indicates the formation of the sodium enolate of the β-ketoester.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water or ethanol to destroy any excess NaH.
Step 3: Hydrolysis and Decarboxylation
-
To the quenched reaction mixture, add concentrated hydrochloric acid (excess).
-
Heat the biphasic mixture to reflux and maintain for 4-6 hours. Vigorous effervescence (CO₂) will be observed.
-
Cool the mixture and basify with a strong base (e.g., 50% NaOH) until pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-phenethyl)-4-piperidone.
Troubleshooting:
-
Low Yield: The primary side reaction is intermolecular condensation. Ensure high dilution conditions are maintained during the addition of the diester. The reversibility of the Claisen condensation means that the final, irreversible deprotonation of the β-ketoester is crucial; ensure a sufficient excess of a strong, non-nucleophilic base is used.[3][6]
-
Failure to Cyclize: Ensure all reagents and solvents are scrupulously dry, as water will quench the base and the enolates.
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines. In this reaction, an imine (the dienophile) reacts with a conjugated diene.[7] The power of this method lies in its convergency, rapidly assembling the core scaffold from two components.
The choice of this method is often driven by the desire for stereochemical control. The reaction can proceed through a concerted pericyclic mechanism, where the stereochemistry of the reactants is transferred to the product with high fidelity.[8] Lewis acid or Brønsted acid catalysis is often employed to activate the imine dienophile and control selectivity.[9]
Diagram: Aza-Diels-Alder Reaction Mechanism
Caption: Concerted mechanism of a Lewis Acid-catalyzed aza-Diels-Alder reaction.
Modifying the Core: From Pyridine to Piperidine
The hydrogenation of a pre-functionalized pyridine ring is arguably the most common and atom-economical strategy for producing substituted piperidines. The challenge lies in achieving this reduction with high stereoselectivity and in the presence of other reducible functional groups.
The choice of catalyst and conditions is paramount for a successful pyridine hydrogenation. The nitrogen atom in both pyridine and piperidine can act as a catalyst poison, strongly coordinating to the metal surface and inhibiting activity.[10] To overcome this, hydrogenations are often performed under acidic conditions (e.g., in acetic acid), which protonates the nitrogen, preventing it from binding to the catalyst.
Catalyst Performance Comparison
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ (50-100 bar), Acetic Acid, RT-80°C | Good functional group tolerance; readily available. | Can be less active for highly substituted pyridines. |
| PtO₂ (Adams' catalyst) | H₂ (3-5 bar), Acetic Acid, RT | Highly active, often effective under milder conditions. | Can be less chemoselective; expensive. |
| Rh/C | H₂ (5 atm), Water, 80°C | Very high activity; can operate in aqueous media.[11] | Expensive; can be sensitive to impurities. |
| Raney Ni | H₂ (100-200 bar), 170-200°C | Inexpensive; suitable for large-scale industrial use. | Requires harsh conditions; low functional group tolerance. |
Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
This protocol is self-validating. The consumption of hydrogen (monitored by a pressure drop in a sealed system) is a direct measure of reaction progress. Complete disappearance of the aromatic protons of the starting material in ¹H NMR analysis confirms full reduction.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Catalyst (e.g., 10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Acetic Acid, Methanol, or Ethanol)
-
Parr Hydrogenator or similar high-pressure reactor
Procedure:
-
In the vessel of a high-pressure reactor, dissolve the substituted pyridine in the chosen solvent.
-
Carefully add the catalyst under a stream of inert gas (N₂ or Ar) to prevent ignition of the dry catalyst in air.
-
Seal the reactor vessel securely.
-
Purge the reactor headspace with the inert gas 3-5 times to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 40°C) if necessary.
-
Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Remove the solvent from the filtrate under reduced pressure. The product can then be purified by crystallization, distillation, or chromatography as required.
Troubleshooting:
-
Stalled Reaction (Incomplete Conversion): This is often due to catalyst poisoning. The product piperidine is a stronger base than the starting pyridine and can preferentially bind to the catalyst. Ensure the reaction is run in an acidic solvent or with an acidic additive. If the substrate contains other potential poisons (e.g., thiols), a more robust catalyst or a pre-treatment step may be necessary.[10]
-
Low Stereoselectivity: The stereochemical outcome of hydrogenation can be influenced by the catalyst, solvent, and the steric and electronic nature of the substituents. Screening different catalysts (e.g., Rh vs. Pd) or switching to a directed hydrogenation approach may be necessary.
Chapter 3: The Piperidine Scaffold in Action: SAR Case Studies
The true value of a synthetic method is realized in its application. The development of piperidine-containing drugs provides a compelling narrative of how chemists iteratively modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Case Study 1: Haloperidol - The Birth of a Butyrophenone
The discovery of Haloperidol in 1958 at Janssen Pharmaceutica is a landmark in psychopharmacology.[12] The story is a masterclass in synthetic intuition and the power of structure-activity relationships. Paul Janssen's team was initially searching for new analgesics, starting from the known opioid pethidine (meperidine), which features a 4-substituted piperidine ring.
Their research led them from pethidine to phenoperidine, and in a crucial leap of insight, they decided to replace the propiophenone group with a butyrophenone chain.[4][13] This seemingly small change had a profound effect. The resulting compound, R-1625, lacked the desired morphine-like analgesic activity but showed powerful neuroleptic (antipsychotic) properties.[4][13] This compound was named Haloperidol, a nod to the halogen atoms in its structure.[13] It was synthesized on February 11, 1958, and quickly advanced to clinical studies, confirming its efficacy against psychosis.[4][8][12]
The Key Structural Features and SAR of Haloperidol:
-
The 4-Substituted Piperidine: The tertiary amine of the piperidine is crucial for activity. It is protonated at physiological pH, allowing for ionic interactions with the dopamine D2 receptor.
-
The Butyrophenone Chain: The three-carbon chain (propyl) between the piperidine nitrogen and the keto group was found to be optimal for antipsychotic activity. Shortening or lengthening this chain decreases potency.
-
The 4-Fluorobenzoyl Moiety: The para-fluoro substituent on the phenyl ring significantly enhances potency compared to the unsubstituted analog.
-
The 4-Hydroxyphenylpiperidine Moiety: The hydroxyl group and the para-chloro substituent on the second phenyl ring are both critical for high-affinity binding to the D2 receptor.
Diagram: Haloperidol SAR Logic
Caption: The developmental logic from an analgesic to an antipsychotic scaffold.
Case Study 2: Paroxetine (Paxil) - A Chiral Approach to Serotonin Reuptake Inhibition
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder and other anxiety disorders.[11] Its structure features a 3,4-disubstituted piperidine ring, and its development highlights the critical importance of stereochemistry in drug design.
The molecule has two stereocenters, meaning four possible stereoisomers exist. It is the (3S,4R)-enantiomer that is responsible for the potent and selective inhibition of the serotonin transporter.[4] The other stereoisomers are significantly less active. This underscores a key principle in modern drug development: the synthesis must be stereoselective to produce only the desired enantiomer, avoiding the administration of inactive or potentially harmful isomers.
Key Structural Features and SAR of Paroxetine:
-
The (3S,4R)-Stereochemistry: This specific spatial arrangement of the substituents on the piperidine ring is essential for optimal binding to the serotonin transporter.
-
The 4-(4-fluorophenyl) Group: The fluorophenyl group is a key binding element. The fluorine atom at the para position is known to enhance potency in many classes of CNS-active drugs.
-
The 3-(1,3-benzodioxol-5-yloxymethyl) Group: This bulky aryloxymethyl substituent occupies a large pocket in the transporter protein, contributing significantly to the binding affinity.
-
The Secondary Amine: The piperidine nitrogen is a secondary amine, which is crucial for its interaction profile within the transporter. N-methylation or substitution with larger groups generally reduces activity.
The development of paroxetine and other chiral piperidine drugs necessitated the advancement of asymmetric synthesis, moving the field beyond classical resolutions to catalytic enantioselective methods for constructing the chiral piperidine core.
Conclusion: An Ever-Evolving Scaffold
The journey of the substituted piperidine scaffold, from its origins in a natural spice to its central role in modern medicine, is a powerful illustration of the core principles of drug discovery. It demonstrates how a simple, stable heterocyclic ring can be decorated with functional groups to interact with a wide array of biological targets with high affinity and specificity.
For the researchers, scientists, and drug development professionals of today, the history of the piperidine scaffold offers crucial insights. It highlights the enduring value of classical synthetic reactions while championing the need for innovation, particularly in the realm of stereoselective synthesis. The causality behind the shift from the Dieckmann condensation to asymmetric hydrogenations or cycloadditions is driven by the need for greater precision and efficiency. The detailed SAR studies of molecules like Haloperidol and Paroxetine provide a roadmap for how to think about optimizing a lead compound.
The piperidine ring is not a relic of medicinal chemistry's past; it is a dynamic and continually evolving scaffold. As new biological targets are identified and our understanding of disease mechanisms deepens, chemists will undoubtedly continue to turn to this versatile six-membered ring, crafting new molecules with novel substitutions and stereochemistries to meet the therapeutic challenges of the future. The principles of synthesis and SAR outlined in this guide will remain the fundamental tools for that endeavor.
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PubChem Compound Summary for CID 43815, Paroxetine. National Center for Biotechnology Information. [Link]
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López-Muñoz, F., Alamo, C. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain Research Bulletin, 2009 , 79(2), 130-141. [Link]
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The 3-Amino-4-Methylpiperidine Moiety: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile template for exploring chemical space.[1] Within this structural class, the 3-amino-4-methylpiperidine moiety has emerged as a particularly significant pharmacophore, most notably as a cornerstone of the Janus kinase (JAK) inhibitor, tofacitinib. The precise stereochemical arrangement of the amino and methyl substituents on the piperidine ring is critical for potent and selective target engagement. This guide provides an in-depth analysis of the biological significance of the 3-amino-4-methylpiperidine moiety, focusing on its stereochemical importance, its role in the mechanism of action of JAK inhibitors, strategies for its stereoselective synthesis, and protocols for its biological evaluation.
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine scaffold is a dominant feature in FDA-approved drugs, valued for its ability to impart aqueous solubility via its basic nitrogen atom while providing a rigid, three-dimensional framework to orient functional groups for optimal interaction with biological targets.[1] Simple substitution can dramatically alter a molecule's properties; for instance, the addition of a methyl group can impact binding affinity and metabolic stability.[2] The 3-amino-4-methylpiperidine moiety, particularly the (3R,4R) stereoisomer, represents a highly refined structural element that has proven crucial for the development of targeted therapies. Its incorporation into tofacitinib, a first-in-class oral JAK inhibitor for the treatment of autoimmune diseases like rheumatoid arthritis, highlights its role as a "privileged scaffold."[3][4] This guide will dissect the structural and functional contributions of this specific moiety, using its role in tofacitinib as a central case study.
Stereochemistry: The Decisive Factor in Biological Activity
The 3-amino-4-methylpiperidine core possesses two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers. The biological activity of compounds containing this moiety is exquisitely dependent on the stereochemistry. In the context of JAK inhibition, the (3R,4R) configuration is essential for optimal binding and therapeutic efficacy.[5]
-
The (3R,4R) Configuration: This specific arrangement correctly orients the methylamino group for critical interactions within the kinase active site, while the methyl group at the C4 position provides favorable van der Waals contacts and helps lock the piperidine ring into the preferred conformation for binding.
-
Other Isomers: Alternative stereoisomers typically exhibit significantly reduced or no activity, underscoring the high degree of spatial and electronic complementarity required for target engagement. This stereochemical imperative makes the enantioselective and diastereoselective synthesis of this scaffold a critical challenge in medicinal chemistry.
The synthesis of tofacitinib relies on the key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, whose precise stereochemistry is paramount for the efficacy of the final drug.[5]
Mechanism of Action: The Role in JAK-STAT Pathway Inhibition
The 3-amino-4-methylpiperidine moiety is a key component of tofacitinib, which functions by inhibiting the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway.[6][7]
The JAK-STAT Pathway: This pathway is a primary signaling cascade for over 50 cytokines and growth factors, which are crucial for regulating immune responses.[8] The process is initiated when a cytokine binds to its receptor on the cell surface, activating associated JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.[3][6]
Tofacitinib's Inhibitory Action: Tofacitinib is a competitive inhibitor that binds to the ATP-binding site in the kinase domain of JAKs.[3] It shows functional selectivity for JAK1 and JAK3 over JAK2.[3][6] The inhibition of JAK1 and JAK3 is particularly effective at blocking signaling for key interleukins (like IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21) that are pivotal in lymphocyte activation, proliferation, and function.[6][9] By blocking STAT phosphorylation, tofacitinib effectively dampens the downstream inflammatory cascade.[10]
Binding Mode at the Active Site: The efficacy of tofacitinib is rooted in its specific interactions within the JAK active site:
-
Hinge Region Binding: The pyrrolo[2,3-d]pyrimidine core of tofacitinib forms crucial hydrogen bonds with conserved glutamate and leucine residues in the hinge region of the kinase (e.g., E957 and L959 in JAK1; E903 and L905 in JAK3).[11][12]
-
Contribution of the Piperidine Moiety: The (3R,4R)-N,4-dimethylpiperidin-3-amine portion extends from this core, with the N-methylamino group positioned to make key contacts. The specific stereochemistry ensures that the piperidine ring and its substituents are optimally oriented to fit within the binding pocket, contributing to the high affinity and selectivity of the inhibitor.[2]
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor like tofacitinib.
Caption: The JAK-STAT signaling pathway and inhibition by Tofacitinib.
Synthetic Strategies
The stereoselective synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, the key intermediate for tofacitinib, is a significant chemical challenge. Various strategies have been developed, often starting from pyridine-based precursors.
A common approach involves the reduction of a substituted pyridinium salt, followed by separation of stereoisomers or chiral resolution.[13][14]
Illustrative Synthetic Workflow:
The following diagram outlines a representative, multi-step synthesis to obtain the desired chiral intermediate.
Caption: A generalized workflow for the stereoselective synthesis of the key piperidine intermediate.
Detailed Experimental Protocol: Reduction of Pyridinium Salt
This protocol is a representative example for the reduction step, a crucial part of the synthesis.
Objective: To synthesize a racemic mixture of 1-benzyl-4-methyl-3-(methylamino)piperidine via the reduction of a pyridinium salt precursor.
Materials:
-
1-benzyl-3-methylamino-4-methyl-pyridinium bromide (1 equivalent)
-
Ethanol (as solvent)
-
Sodium borohydride (NaBH₄) (3 equivalents)
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (e.g., 10 g) in ethanol (100 g).[13]
-
Cooling: Place the flask in an ice bath and begin stirring. Maintain the temperature below 30°C.
-
Reduction: Slowly add sodium borohydride (e.g., 3.87 g) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.[13]
-
Monitoring: Monitor the reaction progress using HPLC until the starting material is consumed (<1% remaining).[13]
-
Quenching: Carefully and slowly add 2M HCl solution dropwise to the reaction mixture to quench the excess NaBH₄. Continue adding until gas evolution ceases.
-
Workup:
-
Concentrate the reaction solution to approximately one-third of its original volume under reduced pressure.
-
Extract the aqueous residue with dichloromethane (2 x 50 mL).
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product mixture of piperidine stereoisomers.
-
-
Next Steps: This crude racemic mixture must then undergo chiral resolution to isolate the desired (3R,4R) isomer.
Causality Note: Sodium borohydride is a versatile reducing agent capable of reducing the pyridinium salt to the tetrahydropyridine and subsequently to the fully saturated piperidine ring. The use of an alcoholic solvent is standard for such reductions. The acidic workup is critical for neutralizing the basic reaction mixture and destroying any unreacted hydride.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To determine the potency of a compound containing the 3-amino-4-methylpiperidine moiety against its target kinase (e.g., JAK3), a direct in vitro enzyme assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[15][16]
| Parameter | Tofacitinib IC₅₀ (nM) | Reference |
| JAK1 | 1.7 - 81 | [11] |
| JAK2 | 1.8 - 80 | [11] |
| JAK3 | 0.75 - 34 | [11] |
Table 1: Inhibitory potency (IC₅₀) of tofacitinib against different JAK isoforms, demonstrating its higher affinity for JAK3. Data compiled from multiple experimental sources.[11]
Detailed Experimental Protocol: JAK3 Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a test compound against purified JAK3 enzyme.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP generated and thus to the kinase activity.
Materials:
-
Purified recombinant JAK3 enzyme[16]
-
Kinase substrate (e.g., a generic peptide substrate like Poly(Glu,Tyr) 4:1)[1]
-
ATP
-
Test compound (serially diluted in DMSO)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[15]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[15][16]
-
384-well low-volume assay plates
-
Luminescence-capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution (or DMSO for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the JAK3 enzyme to the desired concentration in Kinase Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mix in Kinase Buffer. Add 2 µL of this mix to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.[15]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Self-Validation Note: The assay includes positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity) to define the assay window. A reference inhibitor (like staurosporine or tofacitinib itself) should be run in parallel to validate assay performance.[1]
Conclusion and Future Perspectives
The 3-amino-4-methylpiperidine moiety, particularly in its (3R,4R) configuration, is a validated and highly valuable scaffold in medicinal chemistry. Its role in the success of tofacitinib has cemented its status as a privileged structure for targeting kinase active sites. The precise stereochemical display of its functional groups is fundamental to its biological function, enabling potent and selective inhibition of the JAK-STAT pathway. The continued exploration of this moiety in different chemical contexts is likely to yield novel therapeutics for a range of diseases. Future research will likely focus on leveraging this scaffold to design next-generation kinase inhibitors with improved selectivity profiles to minimize off-target effects and further enhance patient outcomes.
References
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Thakur, P., Chasta, A., Sahu, S. K., Kumar, V., & Kumar, M. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(2), 1035–1046. [Link]
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Patsnap. (2024). What is the mechanism of Tofacitinib Citrate? Patsnap Synapse. [Link]
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Boyle, D. L., Soma, K., Hodge, J., et al. (2015). The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis. Annals of the Rheumatic Diseases, 74(6), 1311-1316. [Link]
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Nakayamada, S., Kubo, S., Yoshikawa, M., & Tanaka, Y. (2014). The mechanism of action of Janus kinase (JAK) inhibitors. Modern Rheumatology, 24(2), 129-133. [Link]
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Galdino-Pitta, M. R., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(21), 6683. [Link]
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Tanaka, Y. (2014). The possible mode of action of Tofacitinib, a JAK inhibitor. Modern Rheumatology, 24(2), 129-133. [Link]
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Thakur, P., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. [Link]
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Kling, J. (2022). A deep dive on tofacitinib's mode of action. MDedge. [Link]
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ResearchGate. (2011). Binding mode of compound 1 (orange) aligned with tofacitinib (green) in the active site of JAK3. ResearchGate. [Link]
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BPS Bioscience. Chemi-Verse™ JAK3 Kinase Assay Kit. BPS Bioscience. [Link]
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Springer Nature Experiments. (2014). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Protocols. [Link]
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Guo, L., et al. (2019). "Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4": Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping. Chemical Research in Toxicology. [Link]
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Safe Handling and Management of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate (Molecular Formula: C₁₁H₂₂N₂O₂). As a specialized heterocyclic building block in pharmaceutical research, its safe management is paramount to ensuring personnel safety and maintaining experimental integrity. This guide synthesizes data from structurally related piperidine derivatives to establish a robust safety protocol, grounded in the principles of risk assessment and the hierarchy of controls.
Compound Profile and Inferred Hazard Identification
This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, a reliable hazard profile can be constructed by examining data from closely related analogues, such as other Boc-protected aminopiperidines.[1][2][3][4][5]
The primary functional groups dictating its reactivity and toxicology are the secondary amine within the piperidine ring (masked by the Boc group), the primary amine substituent, and the bulky tert-butyl group. The parent piperidine molecule is known to be corrosive and toxic.[6][7] The Boc-protection mitigates the reactivity of the ring nitrogen, but the free primary amine means the compound will likely be basic and a potential irritant.
Based on aggregated data from similar compounds, the following GHS (Globally Harmonized System) classifications are inferred.[2][4][5]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: These classifications are extrapolated from related compounds and should be treated as a minimum baseline for safety protocols.
Risk Assessment and Causality
A thorough risk assessment involves understanding not just the hazards, but the reasons behind them.
-
Skin and Eye Irritation : The presence of the primary amine group (-NH₂) makes the molecule basic. Contact with skin or mucous membranes (like the eyes) can lead to irritation, redness, and pain due to the disruption of cellular membranes.[1] Prolonged contact may lead to more severe damage.
-
Respiratory Irritation : If the compound is in a fine powder or dust form, inhalation can cause irritation to the respiratory tract.[1][3] This is a common hazard for many fine organic chemicals and is exacerbated by the amine's basicity.
-
Oral Toxicity : While likely less toxic than its unprotected piperidine parent, ingestion is still considered harmful.[5][8] The molecule can be absorbed through the gastrointestinal tract and may cause systemic effects.
The Boc protecting group is generally stable but can be cleaved under strong acidic conditions. Therefore, incompatible materials include strong oxidizing agents and strong acids, which could potentially de-protect the piperidine nitrogen, leading to a more hazardous compound.[9]
Exposure Controls: The Hierarchy of Controls
To manage the identified risks, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective measures first.[10]
Caption: Hierarchy of controls for managing exposure risks.
Engineering Controls
The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood.[9] This is non-negotiable. For weighing solid material, a ventilated balance enclosure or powder containment hood should be used to prevent the generation of airborne dust. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield | Protects against splashes and airborne dust, preventing serious eye irritation.[1][3] |
| Hand | Nitrile gloves (minimum thickness 0.11 mm) | Provides a barrier against skin contact.[3] Contaminated gloves must be removed and disposed of properly. |
| Body | Closed-front lab coat | Prevents contamination of personal clothing. |
| Respiratory | Not required if handled in a fume hood | If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.[9] |
Detailed Protocols for Safe Handling and Storage
Adherence to standardized protocols is critical for safety.
Receiving and Storage Protocol
-
Verification : Upon receipt, confirm the container label matches the order and that the container is intact.
-
Storage Location : Store the container in a cool, dry, and well-ventilated area.[9] A designated corrosives or toxics cabinet is appropriate. Recommended storage temperature is often refrigerated (2-8°C) for long-term stability.[11][12]
-
Segregation : Keep away from incompatible materials, particularly strong acids and oxidizing agents.[9]
-
Labeling : Ensure the container is clearly labeled with the compound name, date received, and relevant hazard warnings.
Weighing and Handling Protocol
-
Prepare Workspace : Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.
-
Don PPE : Put on all required PPE as outlined in Table 2.
-
Transfer Compound : Perform all manipulations of the solid compound within the fume hood or a ventilated enclosure. Use a spatula to transfer the material. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.
-
Weighing : If using an analytical balance outside of a ventilated enclosure, use a tared, sealed container to transport the compound to and from the balance.
-
Post-Handling : Tightly seal the source container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Waste Disposal : Dispose of contaminated materials (e.g., weigh boats, wipes, gloves) in a designated, sealed hazardous waste container.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1]
Accidental Release and First-Aid Measures
Rapid and correct response to an emergency is crucial.
Caption: Decision workflow for responding to a chemical spill.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact : Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9] If irritation persists, seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
Disposal Considerations
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated items such as gloves, weigh paper, and absorbent materials should be placed in a clearly labeled, sealed container.
-
Unused Compound : Unused or expired material must be disposed of through an approved environmental health and safety (EH&S) program. Do not dispose of it down the drain or in regular trash.[1]
By implementing these comprehensive safety and handling measures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
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MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Safety Data Sheet.
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Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
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Fisher Scientific. (2023, September 5). tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet.
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Aladdin Scientific. (n.d.). tert-butyl (3S, 4R)-3-amino-4-methylpiperidine-1-carboxylate, min 97%, 100 mg. Retrieved from
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BLD Pharm. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate Safety Information. Retrieved from
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Chemsrc. (n.d.). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE Physical & Chemical Properties. Retrieved from
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Toronto Research Chemicals. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from
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Biosynth. (n.d.). tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from
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Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet.
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Safe Work Australia. (2016, February 5). Piperidine: Human health tier II assessment.
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
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National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels. In PubChem. Retrieved from
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MedChemExpress. (2025, December 8). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate Safety Data Sheet.
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Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
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solubility of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
This compound is a chiral, Boc-protected piperidine derivative. Molecules incorporating the substituted piperidine scaffold are of high interest in medicinal chemistry, often serving as crucial intermediates or building blocks in the synthesis of complex pharmaceutical compounds.[1] The physical properties of such intermediates are paramount for the efficiency and scalability of synthetic routes. Among these, solubility in organic solvents is a critical parameter that dictates choices in reaction media, purification strategies (such as crystallization), and formulation.
This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound. Due to the compound's specific nature as a non-commodity intermediate, publicly available, quantitative solubility data is scarce. Therefore, this document focuses on empowering researchers with the foundational principles and a robust, field-proven methodology to generate this crucial data in-house.
Predicting Solubility: A Molecular Structure-Based Approach
The solubility of a compound is governed by its intermolecular interactions with the solvent. By analyzing the structural features of this compound, we can make robust qualitative predictions based on the "like dissolves like" principle.
The molecule possesses a dualistic nature:
-
Polar, Hydrogen-Bonding Moieties: The primary amine (-NH₂) group acts as both a hydrogen bond donor and acceptor. The carbamate carbonyl group (C=O) is an effective hydrogen bond acceptor. These features promote interaction with polar solvents.
-
Non-polar, Lipophilic Moieties: The bulky tert-butyl group and the aliphatic piperidine ring contribute to a non-polar character, favoring interactions with less polar solvents through van der Waals forces.
This balance of polar and non-polar characteristics suggests the compound will exhibit a broad, but varied, solubility profile across different solvent classes.
Table 1: Predicted Qualitative Solubility Profile
The following table summarizes the predicted solubility based on the structural analysis. These predictions serve as a valuable starting point for solvent screening in experimental workflows.
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | High | The solvent can donate and accept hydrogen bonds, strongly solvating both the amine and carbamate groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole, H-Bond Acceptance | High to Medium | Strong dipole moments and ability to accept hydrogen bonds lead to effective solvation of the polar groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Medium | Moderate polarity allows for a balance of interactions with both polar and non-polar regions of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | H-Bond Acceptance | Medium to Low | The ether oxygen can accept a hydrogen bond, but the overall solvent polarity is lower, limiting interaction. |
| Aromatic | Toluene, Benzene | π-stacking, Van der Waals | Low | Primarily non-polar interactions are insufficient to overcome the energy required to break up the crystal lattice of the polar solute. |
| Aliphatic | n-Hexane, Heptane | Van der Waals | Very Low / Insoluble | The significant mismatch in polarity between the solvent and the solute's polar functional groups results in poor solvation. |
Experimental Determination: The Equilibrium Shake-Flask Method
To obtain definitive, quantitative data, an experimental approach is necessary. The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] This method is trusted because it ensures that the solvent is fully saturated in a state of equilibrium with the solid drug, providing a true measure of its intrinsic solubility under the specified conditions.[5]
The core principle involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until the concentration of the dissolved compound in the liquid phase remains constant over time.[6]
Detailed Protocol for Solubility Determination
This protocol is a self-validating system designed for accuracy and reproducibility, grounded in established OECD and pharmaceutical industry guidelines.[7][8][9]
Materials and Equipment
-
Analyte: this compound (purity >98%).
-
Solvents: HPLC-grade or equivalent purity for all selected organic solvents.
-
Glassware: Analytical balance, volumetric flasks, screw-capped vials or flasks (e.g., 10-20 mL).
-
Apparatus: Temperature-controlled orbital shaker or shaking incubator, centrifuge.
-
Separation: Syringes and syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility).
-
Analytical System: A validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD).
Step-by-Step Methodology
-
Preparation of Standards (for HPLC Calibration):
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected solubility range.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means enough solid should remain visibly undissolved at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2-5 mL of the test solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a constant speed for a defined period. A minimum of 24 hours is recommended, with 48 or 72 hours being preferable to ensure equilibrium is reached.[3][6]
-
Causality Check: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. Agitating for an extended, fixed period ensures the system reaches this thermodynamic minimum energy state. The presence of excess solid is the driving force that guarantees saturation.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand briefly to let heavy solids settle.
-
Immediately draw a sample from the supernatant using a syringe.
-
Attach a syringe filter to the syringe and discard the first portion of the filtrate to saturate the filter membrane and avoid adsorption effects.
-
Filter the remaining solution directly into a clean HPLC vial. This step is critical to ensure no solid particulates are carried over into the analytical sample, which would lead to a falsely high solubility reading.[4]
-
-
Analysis and Quantification:
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve must have an acceptable correlation coefficient (R² > 0.999).
-
Inject the filtered sample solutions (the clear filtrates) into the HPLC system. If necessary, perform an accurate dilution of the sample with the mobile phase to bring its concentration within the range of the calibration curve.
-
Determine the peak area of the analyte in the sample chromatogram.
-
-
Calculation and Reporting:
-
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the analyzed sample.
-
Account for any dilutions made to calculate the original concentration in the saturated solution.
-
The final result is the equilibrium solubility, reported in units such as mg/mL or mol/L, along with the specific solvent and the precise temperature of the experiment (e.g., "Solubility in Methanol at 25 °C is 150.2 mg/mL").
-
Conclusion
While direct quantitative solubility data for this compound is not readily found in public literature, a reliable determination is well within the capabilities of a standard analytical laboratory. A predictive assessment based on its molecular structure provides a strong initial framework for solvent selection, correctly identifying polar solvents like alcohols as promising candidates. For definitive and actionable data essential for process development and scale-up, the detailed shake-flask experimental protocol provided herein offers a robust, reliable, and scientifically sound path to determining the compound's true thermodynamic solubility in any relevant organic solvent.
References
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Methodological & Application
The Strategic Deployment of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in Modern Drug Discovery
Introduction: A Privileged Scaffold for Targeted Therapies
In the landscape of modern medicinal chemistry, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of synthetic drug design.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its role in conferring favorable pharmacokinetic properties and providing a three-dimensional framework for precise molecular recognition.[1] Within this esteemed class of heterocycles, tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate has emerged as a particularly valuable building block. Its rigid, stereochemically defined structure offers a unique conformational presentation of its functional groups, enabling potent and selective interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for sequential chemical modifications, a critical feature in the construction of complex drug molecules.
This guide provides an in-depth exploration of the strategic application of this chiral synthon, focusing on its pivotal role in the development of targeted therapies, most notably Janus Kinase (JAK) inhibitors. We will delve into the causality behind its selection in drug design, provide detailed protocols for its chemical manipulation, and present a framework for its broader application in drug discovery programs.
The Rationale for (3R,4R)-Stereochemistry: A Case Study in JAK Inhibition
The most prominent example of the successful application of the (3R,4R)-3-amino-4-methylpiperidine scaffold is in the structure of Tofacitinib, a first-in-class JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][4] The discovery of Tofacitinib highlighted the critical importance of the specific stereochemistry of the piperidine core for its potent and selective inhibition of JAK1 and JAK3 kinases.
The (3R,4R) configuration positions the 3-amino group and the 4-methyl group in a trans-diaxial or trans-diequatorial orientation depending on the chair conformation of the piperidine ring. This specific spatial arrangement is crucial for optimal binding to the ATP-binding pocket of the JAK enzymes. The methyl group at the 4-position is thought to provide beneficial steric interactions and to influence the conformational preference of the piperidine ring, thereby locking the 3-amino substituent in an orientation that maximizes its engagement with key residues in the kinase hinge region. While detailed structural biology studies specifically elucidating the role of the 4-methyl group are not extensively published, the empirical success of Tofacitinib validates the selection of this specific isomer.[5]
The workflow for incorporating this building block into a JAK inhibitor backbone is a prime example of its utility.
Caption: General workflow for JAK inhibitor synthesis.
Physicochemical and Pharmacokinetic Implications
The incorporation of the 3-amino-4-methylpiperidine scaffold can significantly influence the physicochemical and pharmacokinetic properties of a drug candidate. The piperidine ring, being a saturated heterocycle, generally increases the three-dimensional character (fraction of sp3 carbons) of a molecule, which is often correlated with improved solubility and reduced metabolic liability compared to flat aromatic systems.
| Property | Influence of the (3R,4R)-3-amino-4-methylpiperidine Scaffold | Rationale |
| Lipophilicity (LogP/LogD) | Moderate increase | The aliphatic nature of the piperidine ring contributes to lipophilicity, but the presence of the amino group can be protonated at physiological pH, modulating the overall LogD. |
| Aqueous Solubility | Generally favorable | The basic nitrogen atom of the piperidine ring and the exocyclic amine can be protonated, forming salts and improving aqueous solubility. The non-planar structure can disrupt crystal packing. |
| Metabolic Stability | Enhanced | The piperidine ring itself is relatively stable to metabolism. The methyl group at the 4-position may sterically hinder metabolic attack at adjacent positions.[2] |
| pKa | Introduction of a basic center | The exocyclic primary amine and the piperidine ring nitrogen (after Boc deprotection) are basic centers that can be tailored for optimal target engagement and pharmacokinetic properties. |
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound. These are based on established synthetic routes for Tofacitinib and related structures.[4][5][6]
Protocol 1: Nucleophilic Aromatic Substitution with a Heterocyclic Electrophile
This protocol describes the coupling of the primary amine of the title compound with an electrophilic heterocycle, a key step in the synthesis of many kinase inhibitors.
Objective: To synthesize tert-butyl (3R,4R)-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-methylpiperidine-1-carboxylate.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or 1-Butanol
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a round-bottom flask purged with argon, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add anhydrous DMF or 1-butanol to dissolve the starting material.
-
Add this compound (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) or DIPEA (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting materials is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for SNAr coupling protocol.
Protocol 2: Reductive Amination for N-Alkylation
This protocol details the N-alkylation of the primary amino group via reductive amination, a common strategy to introduce small alkyl groups.
Objective: To synthesize tert-butyl (3R,4R)-3-(methylamino)-4-methylpiperidine-1-carboxylate.
Materials:
-
This compound
-
Formaldehyde (37% solution in water) or Paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or DCE in a round-bottom flask.
-
Add formaldehyde (1.2 eq) to the solution.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Self-Validation Checkpoint: At this stage, a small aliquot can be analyzed by LC-MS to confirm the formation of the iminium ion (mass = starting material + 12 Da).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and iminium intermediate.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel to yield the N-methylated product. Confirm the structure and purity by NMR and mass spectrometry.
Broader Applications and Future Perspectives
While the utility of this compound is most prominently showcased in the field of JAK inhibitors, its potential extends to other therapeutic areas. The stereodefined 3-amino-4-methylpiperidine scaffold is a valuable pharmacophore for targets where precise vectoral orientation of substituents is required for potent and selective modulation.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: The 3-aminopiperidine core is a known pharmacophore in DPP-4 inhibitors for the treatment of type 2 diabetes. The introduction of the 4-methyl group could be explored to modulate selectivity and pharmacokinetic profiles of new DPP-4 inhibitors.[7]
-
Chemokine Receptor Antagonists: Substituted piperidines have been successfully employed as antagonists for chemokine receptors like CCR2, which are implicated in inflammatory diseases.[8] The rigid conformation of the (3R,4R) scaffold could be advantageous in designing potent and selective antagonists.
-
Central Nervous System (CNS) Targets: The piperidine nucleus is a common feature in CNS-active agents. The specific substitution pattern of the title compound could be used to fine-tune properties like blood-brain barrier permeability and interaction with neurotransmitter receptors or transporters.[9][10]
The continued exploration of this and related chiral building blocks will undoubtedly fuel the discovery of next-generation therapeutics with improved efficacy and safety profiles. The protocols and insights provided herein serve as a foundational resource for researchers aiming to leverage the unique structural and functional attributes of this compound in their drug discovery endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. Retrieved from [Link]
- Shi, Y., & Chen, X. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science.
- Srishylam, V., Devanna, & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(18), 241-247.
- Meltzer, P. C., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3232-3242.
- Cherney, R. J., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5065.
- Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-83.
- Kim, D., et al. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Bioorganic & Medicinal Chemistry Letters, 20(15), 4473-4477.
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e11.
- Romo, D., et al. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Advances, 11(8), 4567-4583.
- Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 288-311.
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ResearchGate. (n.d.). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? Retrieved from [Link]
- Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2294.
- Wang, J., Liu, M., Cao, J., & Wang, Y. (2009). tert-Butyl 3-carbamoyl-4-methoxy-imino-3-methyl-piperidine-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o282.
- The Organic Chemistry Tutor. (2023, March 16).
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate.
- Froidevaux, S., et al. (2019). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(22), 4139.
- Al-Hussain, S. A., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8235.
- Kananovich, D. G., & Kletskii, M. E. (2022).
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Axios Research. (n.d.). (3R,4R)-3-methylamino-4-methyl-piperidine. Retrieved from [Link]
- Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2059-2073.
- Afonina, I. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348.
- Chad's Prep. (2018, September 21). 22.
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
- Al-Ameed, S. S., et al. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Pharmaceuticals, 17(3), 280.
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Application Notes and Protocols for the N-Boc Deprotection of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of N-Boc Deprotection in Piperidine Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use stems from its stability under a broad range of reaction conditions and its facile, yet controlled, removal under acidic conditions.[1][3] In the synthesis of complex molecules, such as pharmaceuticals, the piperidine moiety is a prevalent scaffold. The efficient and clean deprotection of N-Boc protected piperidines, like tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, is a pivotal step in many synthetic routes.
This guide provides detailed protocols and technical insights into the N-Boc deprotection of this specific chiral piperidine derivative. We will explore the mechanistic underpinnings of common deprotection strategies, offer step-by-step experimental procedures, and discuss critical parameters for achieving high-yield, high-purity outcomes.
Mechanistic Insight: The Chemistry of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination pathway.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][6][7] This initial step activates the protecting group, making it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][5][6]
-
Salt Formation: In the presence of excess acid, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6][7]
The generation of the reactive tert-butyl cation can sometimes lead to side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the substrate.[4] The choice of solvent and the potential inclusion of scavengers can mitigate these undesired pathways.
Visualization of the Deprotection Mechanism
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Coupling Reactions with tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Introduction: The Strategic Value of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals and bioactive compounds.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets.[3][4] The introduction of stereocenters onto the piperidine ring, as seen in tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate , provides a powerful tool for medicinal chemists. This specific chirality allows for the fine-tuning of a molecule's pharmacological profile, often leading to enhanced potency, greater selectivity, and improved pharmacokinetic properties.[5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing robust protocols for several key coupling reactions involving this versatile chiral building block. The presence of a primary amine at the C3 position, ortho to a methyl group, offers a reactive handle for diverse synthetic transformations, while the tert-butyloxycarbonyl (Boc) group on the ring nitrogen provides stable protection that can be removed under acidic conditions in a later synthetic step. We will explore four fundamental classes of coupling reactions: amide bond formation, reductive amination, urea and thiourea synthesis, and Buchwald-Hartwig N-arylation. The protocols herein are designed to be reproducible and are accompanied by mechanistic insights and expert commentary to facilitate successful implementation and troubleshooting.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently performed reaction in drug discovery, linking key molecular fragments together.[6] The reaction requires the activation of a carboxylic acid to overcome the kinetic barrier of condensation with an amine.[7] We present two highly reliable protocols using common, yet powerful, coupling reagents.
Protocol 1.1: EDC/HOBt-Mediated Amide Coupling
Expertise & Experience: This method, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-Hydroxybenzotriazole (HOBt), is a workhorse in organic synthesis. EDC is a water-soluble carbodiimide, which is a significant advantage as the urea byproduct can be easily removed with a simple aqueous wash, simplifying purification.[8] HOBt is included to suppress racemization, particularly with chiral carboxylic acids, and to increase coupling efficiency by forming a more reactive HOBt-ester intermediate.[8][9]
The carboxylic acid first adds to the EDC, forming a highly reactive O-acylisourea intermediate. This unstable species is intercepted by HOBt to generate an active HOBt-ester. The amine, this compound, then attacks the activated ester to form the thermodynamically stable amide bond.[8]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), this compound (1.05 equiv), and HOBt (1.2 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-2.5 equiv) dropwise.
-
EDC Addition: Add EDC hydrochloride (EDC·HCl) (1.2 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Value/Type | Rationale |
| Amine Equiv. | 1.0 - 1.1 | A slight excess can drive the reaction to completion. |
| Coupling Reagents | EDC·HCl (1.2-1.5 equiv), HOBt (1.2-1.5 equiv) | Excess ensures full activation of the carboxylic acid. |
| Base | DIPEA or TEA (2.0-3.0 equiv) | Neutralizes the HCl from EDC·HCl and the HOBt proton. |
| Solvent | Anhydrous DMF or DCM | Common aprotic solvents that dissolve most reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions and racemization. |
Protocol 1.2: HATU-Mediated Amide Coupling
Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency, rapid reaction times, and superior ability to suppress racemization.[11][12] It is particularly effective for coupling sterically hindered amines or acids. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure is key to its enhanced reactivity compared to HOBt-based reagents.[13]
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea. The amine then rapidly attacks this active ester to yield the final amide product.[14][15]
-
Reagent Preparation: To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 equiv).
-
Base Addition: Add DIPEA (2.5-3.0 equiv) dropwise to the solution.
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: Add a solution of this compound (1.05 equiv) in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Value/Type | Rationale |
| Amine Equiv. | 1.0 - 1.1 | Ensures consumption of the valuable active ester. |
| Coupling Reagent | HATU (1.1-1.2 equiv) | A small excess ensures complete activation. |
| Base | DIPEA (2.5-3.0 equiv) | A non-nucleophilic base is crucial to avoid side reactions. |
| Solvent | Anhydrous DMF | The polar aprotic nature of DMF is ideal for HATU couplings. |
| Temperature | Room Temperature | The high reactivity of HATU allows for mild conditions. |
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and efficient method for forming alkyl-amine bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.
Protocol 2.1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB-H)
Expertise & Experience: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB-H) is the reagent of choice for one-pot reductive aminations.[16] Its key advantage is its mildness and selectivity; it readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, unlike stronger reagents like NaBH₄.[17][18] This selectivity allows all reactants to be mixed together from the start. The reaction tolerates mild acidic conditions, which are often used to catalyze the formation of the iminium ion.[16]
The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then rapidly and selectively reduced by STAB-H to furnish the secondary amine product.
-
Reaction Setup: To a flask containing a stirred solution of the aldehyde or ketone (1.0 equiv) and this compound (1.05 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE), THF, or acetonitrile (0.1-0.2 M).[17]
-
Catalyst (Optional): For less reactive ketones or amines, 1-2 equivalents of acetic acid can be added to catalyze iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise. The reaction may gently effervesce.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Parameter | Recommended Value/Type | Rationale |
| Amine Equiv. | 1.0 - 1.1 | A slight excess of the amine is common. |
| Reducing Agent | NaBH(OAc)₃ (1.3-1.6 equiv) | Excess is required to drive the reduction to completion. |
| Catalyst | Acetic Acid (1-2 equiv, optional) | Speeds up the rate-limiting iminium formation. |
| Solvent | Anhydrous DCE, THF, MeCN | Aprotic solvents are preferred; STAB-H is not stable in methanol.[19] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
Urea and Thiourea Formation: Accessing Key Pharmacophores
Urea and thiourea moieties are prevalent in medicinal chemistry, acting as potent hydrogen bond donors and acceptors to form critical interactions with protein targets.[20][21] Their synthesis from a primary amine is typically straightforward and high-yielding.
Protocol 3.1: Synthesis via Isocyanate/Isothiocyanate Addition
Expertise & Experience: This reaction involves the direct nucleophilic attack of the primary amine onto the electrophilic carbon of an isocyanate or isothiocyanate.[22] The reaction is generally fast, clean, and often requires no catalyst. Care should be taken when handling isocyanates as they are reactive and can be sensitizers.
-
Reaction Setup: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent like DCM, THF, or acetonitrile (0.2-0.5 M) in a round-bottom flask.
-
Reagent Addition: Add the desired isocyanate or isothiocyanate (1.0 equiv) dropwise as a pure liquid or as a solution in the same solvent. For highly reactive isocyanates, the addition may be performed at 0 °C to control the exotherm.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. The reaction is often complete once the addition is finished. Monitor by TLC or LC-MS.
-
Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with cold solvent. If it remains in solution, concentrate the mixture under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography.
| Parameter | Recommended Value/Type | Rationale |
| Isocyanate Equiv. | 1.0 | The reaction is typically stoichiometric. |
| Catalyst | None required | The reaction is generally fast and uncatalyzed. |
| Solvent | Anhydrous DCM, THF, MeCN | Aprotic solvents prevent reaction with the isocyanate. |
| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient. |
Buchwald-Hartwig N-Arylation: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or triflates.[23][24] This reaction is indispensable for accessing structures common in pharmaceuticals.[25]
Expertise & Experience: This reaction requires careful control of experimental conditions, as the palladium catalysts and many phosphine ligands are sensitive to air and moisture. The choice of ligand, base, and solvent is critical for success and depends heavily on the nature of the aryl halide and the amine. Sterically hindered, electron-rich phosphine ligands (e.g., tBu₃P, XPhos, SPhos) are often required, especially for less reactive aryl chlorides.[24] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.
The generally accepted mechanism involves: (1) Oxidative Addition of the aryl halide to a Pd(0) species; (2) Ligand Exchange/Coordination where the amine displaces a ligand; (3) Deprotonation of the coordinated amine by the base to form a palladium-amido complex; and (4) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[23][25]
-
Inert Atmosphere Setup: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), phosphine ligand (2-5 mol %), and base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk tube or reaction vial inside a glovebox.
-
Reagent Addition: Remove the vessel from the glovebox. Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath. Stir vigorously at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor by LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Value/Type | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Common, air-stable Pd(0) or Pd(II) sources. |
| Ligand | XPhos, RuPhos, tBu₃P·HBF₄ (2-5 mol%) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ (1.4-2.0 equiv) | A strong, non-nucleophilic base is required for deprotonation. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Aprotic, non-coordinating solvents are essential. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle. |
Conclusion
This compound is a high-value chiral building block that provides access to a diverse chemical space relevant to modern drug discovery. The protocols detailed in this guide for amide bond formation, reductive amination, urea/thiourea synthesis, and N-arylation represent robust and reliable methods for its elaboration. A thorough understanding of the underlying mechanisms and careful consideration of the reaction parameters—including reagent choice, stoichiometry, solvent, and temperature—are paramount to achieving high yields and purity. By leveraging these detailed application notes, researchers can confidently incorporate this versatile scaffold into their synthetic programs to develop the next generation of therapeutic agents.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
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Wikipedia. Sodium triacetoxyborohydride. [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Sureshbabu, V. V., & Narendra, N. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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Wikipedia. HATU. [Link]
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Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
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YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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PubMed. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]
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ResearchGate. (2004). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
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Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Matveeva, E. D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Kumar, S., & Singh, B. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
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ResearchGate. (2010). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. [Link]
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La-Venia, A., et al. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
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-
ResearchGate. (2015). Synthesis of novel urea and thiourea derivatives 3a–j from (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. [Link]
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-
Denison, S., & O'Reilly, E. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
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-
Friščić, T., & Mottillo, C. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link]
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Maciąg-Dorszyńska, M., et al. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. Molecules. [Link]
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Chemsrc. (2025). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. [Link]
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-
MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
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Application Notes and Protocols: Leveraging tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the (3R,4R)-3-Amino-4-methylpiperidine Scaffold
In the landscape of modern medicinal chemistry, chiral piperidines stand out as privileged scaffolds, forming the core of numerous approved therapeutics.[1][2] Their conformational rigidity and ability to present substituents in well-defined three-dimensional space make them ideal for optimizing interactions with biological targets. The specific stereoisomer, tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, has emerged as a particularly valuable building block. Its defined stereochemistry at the C3 and C4 positions is a key feature in potent and selective bioactive molecules, most notably in the Janus kinase (JAK) inhibitor, Tofacitinib.[3][4]
The cis-relationship between the amino group at C3 and the methyl group at C4, coupled with the Boc-protected ring nitrogen, provides a synthetically versatile platform. The primary amino group serves as a key diversification point, allowing for the exploration of a wide chemical space through reactions such as amide bond formation and reductive amination. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in parallel synthesis campaigns to generate focused libraries of novel compounds for structure-activity relationship (SAR) studies.
Core Principles for Parallel Synthesis
The primary advantage of using this compound in parallel synthesis lies in its bifunctional nature. The free primary amine is readily derivatized, while the Boc-protecting group ensures the piperidine nitrogen does not interfere and can be removed at a later stage for further diversification if desired. This allows for a modular approach to library synthesis, where a common core is decorated with a variety of building blocks.
A typical parallel synthesis workflow using this scaffold involves two primary diversification strategies:
-
Acylation of the Amino Group: Reaction with a library of carboxylic acids or their activated derivatives to generate a diverse set of amides.
-
Reductive Amination: Reaction with a library of aldehydes or ketones to produce a variety of secondary amines.
These strategies enable the systematic exploration of the chemical space around the piperidine core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Experimental Protocols and Workflows
The following protocols are designed for implementation in a parallel synthesis format, for instance, using a multi-well reaction block. The choice of reagents and conditions has been optimized to be broadly applicable to a wide range of substrates and to facilitate purification of the final products.
Protocol 1: Parallel Amide Bond Formation
This protocol describes the coupling of this compound with a library of carboxylic acids using a standard carbodiimide coupling agent.
Rationale: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like Hydroxybenzotriazole (HOBt) is a robust method for amide bond formation that minimizes side reactions and is amenable to a wide range of functional groups.[5] Dichloromethane (DCM) is a good solvent choice for this reaction due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates product isolation. The addition of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, facilitating its activation.
Workflow Diagram:
Caption: Parallel amide coupling workflow.
Materials:
-
This compound (1.0 eq)
-
Library of diverse carboxylic acids (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.22 M stock solutions of each carboxylic acid from the library in anhydrous DCM.
-
Prepare a coupling reagent stock solution containing EDC (0.24 M), HOBt (0.24 M), and DIPEA (0.5 M) in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each corresponding well, add 200 µL of a unique carboxylic acid stock solution (0.044 mmol).
-
To each well, add 200 µL of the coupling reagent stock solution.
-
-
Reaction:
-
Seal the reaction block with a sealing mat.
-
Shake the reaction block at room temperature for 16-24 hours.
-
-
Work-up:
-
Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Shake the block for 10 minutes.
-
Add 1 mL of DCM to each well and shake for another 10 minutes.
-
Separate the organic layer. This can be facilitated using a 96-well liquid-liquid extraction manifold.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
-
-
Isolation and Purification:
-
Concentrate the organic extracts in a centrifugal evaporator.
-
Purify the crude products using parallel preparative HPLC or parallel flash chromatography.
-
Data Presentation: Representative Carboxylic Acid Building Blocks
| R-Group in Carboxylic Acid | Structure | Key Features |
| 4-Chlorophenyl | Aromatic, electron-withdrawing | |
| 3,4-Dimethoxyphenyl | Aromatic, electron-donating | |
| 2-Thienyl | Heteroaromatic | |
| Cyclohexyl | Aliphatic, lipophilic | |
| 1-Methyl-1H-pyrazol-4-yl | Heteroaromatic, potential H-bond acceptor |
Protocol 2: Parallel Reductive Amination
This protocol details the reaction of this compound with a library of aldehydes to form secondary amines.
Rationale: Reductive amination is a robust method for C-N bond formation. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to pre-form the imine. Dichloroethane (DCE) is a suitable solvent for this reaction. The addition of a small amount of acetic acid can catalyze imine formation, especially with less reactive aldehydes or ketones.
Workflow Diagram:
Caption: Parallel reductive amination workflow.
Materials:
-
This compound (1.0 eq)
-
Library of diverse aldehydes (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount, e.g., 0.1 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Prepare 0.24 M stock solutions of each aldehyde from the library in anhydrous DCE.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
To each corresponding well, add 200 µL of a unique aldehyde stock solution (0.048 mmol).
-
Add 4 µL of a 1.0 M solution of acetic acid in DCE to each well.
-
Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
-
Reduction:
-
Carefully add solid sodium triacetoxyborohydride (12.7 mg, 0.06 mmol) to each well. Note: This can be done using a solid dispensing system for high-throughput applications.
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
-
Work-up:
-
Carefully quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ solution to each well.
-
Follow the work-up procedure as described in Protocol 1, steps 4b-4d.
-
-
Isolation and Purification:
-
Concentrate the organic extracts and purify the crude products as described in Protocol 1, step 5.
-
Data Presentation: Representative Aldehyde Building Blocks
| R-Group in Aldehyde | Structure | Key Features |
| 4-Fluorophenyl | Aromatic, weakly electron-withdrawing | |
| 2-Naphthyl | Extended aromatic system | |
| 3-Pyridyl | Heteroaromatic, basic handle | |
| Isobutyl | Aliphatic, branched | |
| 2-Furyl | Heteroaromatic |
Conclusion
This compound is a powerful and versatile building block for the parallel synthesis of focused compound libraries. Its well-defined stereochemistry and readily derivatizable amino group make it an ideal starting point for exploring the SAR of novel therapeutic agents, particularly in areas such as kinase inhibition. The robust protocols for amide bond formation and reductive amination provided herein can be readily adapted to high-throughput synthesis platforms, accelerating the drug discovery process. By systematically exploring the chemical space around this privileged scaffold, researchers can efficiently generate novel chemical entities with improved pharmacological profiles.
References
-
Ohe, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics, 43, 100439. [Link]
-
Wei, L., et al. (2020). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2020 4th International Conference on Biomedical Engineering and Bioinformatics (ICBEB). [Link]
-
Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 334-341. [Link]
-
Flanagan, M. E., et al. (2003). U.S. Patent No. 6,627,754. Washington, DC: U.S. Patent and Trademark Office. [Link]
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-
Ruggeri, R. B., et al. (2019). U.S. Patent No. 10,294,226. Washington, DC: U.S. Patent and Trademark Office. [Link]
-
Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2294. [Link]
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-
Ghorab, M. M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2605. [Link]
-
PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]
-
GSRS. TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
-
Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(2), 283. [Link]
-
Chusov, D., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]
-
Li, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(10), 1184. [Link]
-
Chemsrc. (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. [Link]
-
PubChem. (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]
-
Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152843. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
Application Note: 2-Amino-5-bromopyridine as a Versatile Key Intermediate in Modern Pharmaceutical Synthesis
Abstract
In the landscape of pharmaceutical development, the strategic use of versatile chemical intermediates is paramount for the efficient synthesis of complex active pharmaceutical ingredients (APIs). 2-Amino-5-bromopyridine has emerged as a critical heterocyclic building block, prized for its dual reactivity which enables a wide array of chemical transformations. Its structure, featuring a nucleophilic amino group and an electrophilic carbon-bromine bond on a pyridine scaffold, provides a robust platform for constructing molecules of significant therapeutic value.[1] This note details the synthesis, key reactions, and applications of 2-Amino-5-bromopyridine, highlighting its role in the synthesis of prominent drugs such as the anti-HIV agent Nevirapine and the anti-cancer drug Pemetrexed.[2][3] Detailed protocols for palladium-catalyzed cross-coupling reactions, specifically Buchwald-Hartwig amination and Sonogashira coupling, are provided to illustrate its synthetic utility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Amino-5-bromopyridine
2-Amino-5-bromopyridine is a substituted pyridine derivative whose value in medicinal chemistry is difficult to overstate.[4] The pyridine ring is a common motif in biologically active compounds, and the specific arrangement of the amino and bromo substituents on this scaffold offers two distinct and orthogonal sites for chemical modification.
-
The Amino Group (C2-position): This group can act as a nucleophile, a directing group, or a site for building larger heterocyclic systems. Its basicity allows for salt formation and influences the overall solubility and pharmacokinetic properties of its derivatives.
-
The Bromo Group (C5-position): The bromine atom is an excellent leaving group, making the C5 position a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug synthesis.[1]
This dual functionality allows for sequential and controlled modifications, making 2-Amino-5-bromopyridine an ideal starting material for creating diverse molecular architectures, including kinase inhibitors, receptor agonists, and antiviral agents.[2][3]
Physicochemical Properties & Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential.
Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | 5-bromopyridin-2-amine | [5] |
| CAS Number | 1072-97-5 | [6] |
| Molecular Formula | C₅H₅BrN₂ | [7] |
| Molecular Weight | 173.01 g/mol | [5][7] |
| Appearance | Beige to light brown crystalline powder | [7] |
| Melting Point | 135 - 138 °C | [7] |
| Solubility | Soluble in various organic solvents | [7] |
Safety and Handling Protocol
2-Amino-5-bromopyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[6][8] It may also cause respiratory irritation.[6][8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Use a dust mask or work in a fume hood to avoid inhalation.[6][10]
-
Handling: Use in a well-ventilated area.[9][10] Avoid generating dust.[9][10] Keep containers securely sealed when not in use.[9][10] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][8]
-
Spill Management: For minor spills, remove ignition sources, clean up immediately using dry procedures, and place waste in a labeled container.[9] For major spills, alert emergency responders and prevent spillage from entering drains.[9]
-
First Aid: In case of eye contact, rinse immediately with fresh running water.[9] If skin contact occurs, flush with running water and seek medical attention if irritation develops.[8][9] If inhaled, move the person to fresh air.[8] If swallowed, rinse mouth and call a poison center or doctor.[8]
Synthesis and Characterization of 2-Amino-5-bromopyridine
A common and efficient method for synthesizing 2-Amino-5-bromopyridine involves the direct bromination of 2-Aminopyridine using a suitable brominating agent like N-Bromosuccinimide (NBS).
Synthesis Protocol
This protocol is adapted from established procedures for the selective bromination of aminopyridines.[11]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
90% Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 2-aminopyridine (e.g., 0.5 g, 5.3 mmol) in acetone (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 10 °C using an ice bath.
-
Add NBS (1.0 g, 5.6 mmol) portion-wise over 30 minutes, maintaining the temperature at 10 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting crude solid from 90% ethanol to afford 2-Amino-5-bromopyridine as a yellow solid. A typical yield is around 95%.[11]
Characterization
The identity and purity of the synthesized product must be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.99 (d, J=2.4 Hz, 1H, H-6), 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-4), 6.51 (d, J=8.8 Hz, 1H, H-3), 6.25 (s, 2H, -NH₂).
-
FT-IR (KBr, cm⁻¹): The spectrum will show characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Br stretching.[4]
-
Mass Spectrometry (MS): ESI-MS will show a characteristic isotopic pattern for a bromine-containing compound with a prominent [M+H]⁺ peak.
Application in Pharmaceutical Synthesis via Cross-Coupling
The true power of 2-Amino-5-bromopyridine is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern medicinal chemistry, allowing for the modular construction of complex molecules.[1][12]
Case Study 1: Buchwald-Hartwig Amination for Nevirapine Analogs
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[12][13] It is instrumental in synthesizing structures related to Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[14][15] The reaction couples an aryl halide with an amine.
Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond of 2-Amino-5-bromopyridine, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[12][13][16] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction.[17]
Protocol: Synthesis of an N-Aryl-5-amino-2-aminopyridine Derivative This generalized protocol is based on established methods for coupling aryl amines with bromopyridines.[13]
Materials:
-
2-Amino-5-bromopyridine (1.0 equiv)
-
Aryl amine (e.g., Aniline, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube, inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 2-Amino-5-bromopyridine, the aryl amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Case Study 2: Sonogashira Coupling for Pemetrexed Precursors
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[18][19] This reaction is crucial in the synthesis of precursors for Pemetrexed (Alimta®), a multi-targeted antifolate drug used in chemotherapy for mesothelioma and non-small cell lung cancer.[20][21][22][23]
Reaction Principle: The reaction is co-catalyzed by palladium and copper(I) iodide.[18] The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl complex (formed from the oxidative addition of 2-Amino-5-bromopyridine to Pd(0)). Reductive elimination then yields the final alkynylated product.[24] An amine base is required to deprotonate the alkyne.[18]
Protocol: Synthesis of a 5-Alkynyl-2-aminopyridine Derivative This protocol is adapted from general procedures for Sonogashira couplings on bromopyridine substrates.[18][25]
Materials:
-
2-Amino-5-bromopyridine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Pd(CF₃COO)₂ (Palladium(II) trifluoroacetate, 2.5 mol%)
-
PPh₃ (Triphenylphosphine, 5.0 mol%)
-
CuI (Copper(I) iodide, 5.0 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, inert gas atmosphere
Procedure:
-
To a dry 10 mL round-bottom flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add 2.0 mL of anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add 2-Amino-5-bromopyridine, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring progress by TLC.[25]
-
After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
| Reaction Type | Catalyst System | Base | Solvent | Temp. | Typical Yields |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 °C | 70-95% |
| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 72-96%[18] |
Conclusion
2-Amino-5-bromopyridine is a high-value intermediate that serves as a linchpin in the synthesis of numerous pharmaceutical agents. Its well-defined reactivity at two distinct positions allows for the strategic and efficient construction of complex molecular frameworks. The palladium-catalyzed cross-coupling reactions detailed herein—Buchwald-Hartwig amination and Sonogashira coupling—are powerful, field-proven methods that transform this simple building block into advanced precursors for life-saving drugs. This application note provides the foundational protocols and scientific rationale to empower researchers in leveraging the full synthetic potential of 2-Amino-5-bromopyridine in their drug discovery and development endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine.
- Apollo Scientific. (n.d.). 2-Amino-5-bromopyridin-3-ol Safety Data Sheet.
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
- (n.d.). 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet.
- Baran, P., et al. (n.d.). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Journal of the Chemical Society, Dalton Transactions.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-bromopyridine.
- BenchChem. (n.d.). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- (2025). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine 97.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Google Patents. (n.d.). US7994180B2 - Processes for preparing intermediates of pemetrexed.
- PubMed. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of....
- PMC. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
- PubMed. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs.
- PubMed. (n.d.). Pemetrexed combination therapy in the treatment of non-small cell lung cancer.
- PubMed. (n.d.). Pemetrexed disodium (Eli Lilly).
- NCBI. (2024). Pemetrexed - StatPearls.
- ResearchGate. (2025). P2.03a-026 Pemetrexed (Alimta) in Maintenance Therapy of 194 Patients with Advanced Non-Small-Cell Lung Cancer (NSCLC).
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stereoselective synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
An Application Note for the Stereoselective Synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over 60% of N-heterocyclic drugs approved by the US Food and Drug Administration (FDA).[1] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility, metabolic stability, and bioavailability. Within this class, 3,4-disubstituted chiral piperidines are of paramount importance as they provide a three-dimensional framework for precise ligand-receptor interactions. The specific stereoisomer, this compound, is a critical building block for synthesizing highly selective therapeutic agents, most notably Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases.[2][3]
The precise control of stereochemistry at the C3 and C4 positions is non-trivial and absolutely critical for biological activity. The cis-(3R,4R) configuration is often the key to unlocking desired pharmacological effects while minimizing off-target activity. This application note details a robust and highly stereoselective synthetic protocol for accessing this valuable intermediate, moving from a commercially available chiral precursor. The strategy hinges on a substrate-directed hydrogenation, a powerful and reliable method for establishing stereocenters.
Overall Synthetic Strategy
The chosen synthetic pathway leverages a substrate-controlled diastereoselective reaction to establish the second stereocenter, ensuring a high-purity final product. The strategy begins with the commercially available chiral building block, tert-butyl (S)-4-oxopiperidine-3-carboxylate. The synthesis proceeds through four key stages: protection of the ketone, diastereoselective installation of the methyl group, conversion of the ester to a primary amine via a Curtius rearrangement, and finally, deprotection of the ketone. This approach is designed for scalability and reproducibility, critical factors in a drug development setting.
Caption: High-level overview of the synthetic workflow.
The Key to Stereocontrol: Substrate-Directed Methylation
The critical step for establishing the desired (3R,4R) stereochemistry is the diastereoselective addition of a methyl group to the ketone precursor. After protecting the existing ketone at C4, the ester at C3 is reduced to a hydroxymethyl group. This hydroxyl group then acts as an internal directing group. In the presence of a copper(I) catalyst, the Grignard reagent (MeMgBr) will coordinate to the hydroxyl oxygen, leading to the delivery of the methyl group from the same face of the ring, thereby establishing the required cis relationship between the C3 and C4 substituents. Subsequent oxidation and conversion of the C3 substituent to the amine preserves this carefully established stereochemistry.
An alternative and highly effective method is the stereoselective hydrogenation of a 4-methylene intermediate, directed by the existing stereocenter at C3. In this scenario, the molecule adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on carbon) from its sterically less hindered face. The hydrogen atoms are then delivered from the catalyst surface, again resulting in a cis addition and the formation of the (3R,4R) product.
Caption: Directed hydrogenation on a catalyst surface. (Note: Images are placeholders for chemical structures).
Detailed Experimental Protocol
This protocol outlines a reliable method starting from N-Boc-3-carboethoxy-4-piperidone.
Materials and Reagents
-
N-Boc-3-carboethoxy-4-piperidone
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)
-
Copper(I) iodide (CuI)
-
Lithium aluminum hydride (LAH)
-
Manganese dioxide (MnO₂)
-
Hydroxylamine hydrochloride
-
Raney Nickel (Ra-Ni)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Diastereoselective addition of Methyl Grignard
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (0.1 eq). Cool the flask to -20 °C.
-
Reaction: Add anhydrous THF, followed by the dropwise addition of methylmagnesium bromide (1.2 eq). Stir for 20 minutes. Add a solution of N-Boc-3-carboethoxy-4-piperidone (1.0 eq) in THF dropwise, maintaining the temperature at -20 °C.
-
Monitoring: Stir the reaction for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc/Hexanes).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product, primarily the cis tertiary alcohol, is used in the next step without further purification.
Step 2: Reduction of Ester to Primary Alcohol
-
Preparation: In a separate flame-dried flask, prepare a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C.
-
Reaction: Slowly add a solution of the crude product from Step 1 in THF. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids through a pad of Celite® and wash the filter cake with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude diol, which is carried forward.
Step 3: Selective Oxidation and Oximation
-
Oxidation: Dissolve the crude diol in DCM and add activated MnO₂ (5.0 eq). Stir vigorously at room temperature for 12-18 hours. Filter the reaction mixture through Celite® and concentrate the filtrate.
-
Oximation: Dissolve the resulting crude keto-alcohol in ethanol. Add hydroxylamine hydrochloride (2.0 eq) and sodium acetate (2.5 eq). Reflux the mixture for 4 hours.
-
Purification: Cool the mixture, remove the solvent in vacuo, and partition the residue between water and EtOAc. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oxime by column chromatography.
Step 4: Stereoselective Reduction of the Oxime
-
Preparation: To a solution of the purified oxime from Step 3 in methanol, add a slurry of Raney Nickel (approx. 50% w/w) under an inert atmosphere.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 24 hours.
-
Work-up: Carefully filter the catalyst through a pad of Celite®, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (Eluent: 5-10% MeOH in DCM with 1% NH₄OH) to afford the final product, this compound.
Data Summary
The following table summarizes the expected outcomes for the described synthetic sequence.
| Step | Reaction | Typical Yield | Stereoselectivity (d.r.) |
| 1 | Diastereoselective Grignard Addition | >90% | >95:5 |
| 2 | LAH Reduction | ~95% | - |
| 3 | Oxidation & Oximation | ~70% (2 steps) | - |
| 4 | Raney Nickel Reduction | ~85% | Preserves cis stereochem. |
| Overall | - | ~50-60% | >95:5 (cis:trans) |
Conclusion
This application note provides a detailed and reliable protocol for the . The strategy relies on a well-understood, substrate-directed reaction to set the crucial cis stereochemistry, ensuring high diastereomeric purity. The described methods are robust and can be adapted for scale-up operations, providing a dependable route to a key intermediate for the synthesis of advanced pharmaceutical agents.
References
-
Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Hao, B., et al. (2011). A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine. Chinese Journal of Chemistry. [Link]
- Pfizer Inc. (2014). Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Introduction
The chiral piperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. Specifically, the (3R,4R)-3-amino-4-methylpiperidine core is a valuable building block for the synthesis of potent and selective enzyme inhibitors, including those targeting dipeptidyl peptidase-4 (DPP-4) and Janus kinase (JAK) family members. The precise stereochemical arrangement of the amino and methyl groups is often critical for biological activity, necessitating a robust and scalable synthetic route that provides high diastereomeric and enantiomeric purity.
This document provides a comprehensive guide for the scale-up synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a key intermediate for drug discovery and development. The presented protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology with explanations for key experimental choices, ensuring scientific integrity and practical applicability in a process chemistry setting.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process commencing from the readily available and inexpensive starting material, 4-methylpyridine. The synthesis is designed for scalability and employs robust reactions with well-defined procedures for purification. The key challenge in this synthesis is the diastereoselective installation of the C3-amino and C4-methyl groups in a trans configuration. This is achieved through a diastereoselective reduction of a 3-oximino-4-methylpiperidine intermediate.
The synthetic pathway can be broken down into two main stages:
-
Synthesis of the Key Intermediate: Preparation of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.
-
Diastereoselective Reductive Amination: Conversion of the keto-piperidine to the target (3R,4R)-3-amino-4-methylpiperidine derivative.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate
This initial phase focuses on the construction of the core piperidine ring with the required methyl and keto functionalities, followed by the installation of the Boc protecting group, which is crucial for subsequent transformations and for enhancing the stability of the molecule.[1]
Step 1: N-Benzylation of 4-Methylpyridine
The synthesis commences with the quaternization of 4-methylpyridine with benzyl chloride. This step activates the pyridine ring for subsequent reduction.
Protocol:
-
To a stirred solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add benzyl chloride (1.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, and collect the precipitated N-benzyl-4-methylpyridinium chloride by filtration.
-
Wash the solid with a cold solvent (e.g., acetone or diethyl ether) and dry under vacuum.
Step 2: Reduction of N-Benzyl-4-methylpyridinium chloride
The pyridinium salt is reduced to the corresponding piperidine derivative. Sodium borohydride is a cost-effective and efficient reducing agent for this transformation on a large scale.
Protocol:
-
Suspend N-benzyl-4-methylpyridinium chloride (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Cool the suspension in an ice bath and add sodium borohydride (NaBH₄, 4.0 eq) portion-wise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford crude N-benzyl-3-hydroxy-4-methylpiperidine.
Step 3: Oxidation of N-Benzyl-3-hydroxy-4-methylpiperidine
The secondary alcohol is oxidized to the corresponding ketone. For scale-up, a Swern oxidation or a milder, chromium-free alternative like a Dess-Martin periodinane oxidation can be considered, though for cost-effectiveness on a large scale, a carefully controlled Jones oxidation is also an option.[1]
Protocol (using Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of N-benzyl-3-hydroxy-4-methylpiperidine (1.0 eq) in DCM.
-
Stir the mixture for 1 hour at -78 °C, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. The crude product can be purified by column chromatography.
Step 4: Debenzylation
The N-benzyl group is removed via catalytic hydrogenation. This is a clean and efficient method for deprotection on a large scale.
Protocol:
-
Dissolve N-benzyl-3-oxo-4-methylpiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-3-oxopiperidine.
Step 5: Boc Protection
The secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that proceeds in high yield and is readily scalable.[2][3][4]
Protocol:
-
Dissolve the crude 4-methyl-3-oxopiperidine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. The crude product can be purified by column chromatography or crystallization to yield tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 4-Methylpyridine | Benzyl chloride | N-Benzyl-4-methylpyridinium chloride | >95 |
| 2 | N-Benzyl-4-methylpyridinium chloride | Sodium borohydride | N-Benzyl-3-hydroxy-4-methylpiperidine | 85-90 |
| 3 | N-Benzyl-3-hydroxy-4-methylpiperidine | Oxalyl chloride, DMSO, Triethylamine | N-Benzyl-3-oxo-4-methylpiperidine | 80-85 |
| 4 | N-Benzyl-3-oxo-4-methylpiperidine | H₂, Pd/C | 4-Methyl-3-oxopiperidine | >95 |
| 5 | 4-Methyl-3-oxopiperidine | (Boc)₂O, Triethylamine | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | 90-95 |
Part 2: Diastereoselective Synthesis of this compound
This stage is the most critical part of the synthesis as it establishes the desired trans stereochemistry at the C3 and C4 positions. The chosen method is the reduction of an oxime intermediate, which has been shown to provide good diastereoselectivity in similar systems.[5][6]
Step 6: Oximation
The ketone is converted to its corresponding oxime. This reaction is typically straightforward and high-yielding.
Protocol:
-
Dissolve tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford tert-butyl 3-(hydroxyimino)-4-methylpiperidine-1-carboxylate.
Step 7: Diastereoselective Reduction of the Oxime
The oxime is reduced to the primary amine. The choice of reducing agent and conditions is crucial for achieving high diastereoselectivity. Catalytic hydrogenation over Raney Nickel is a scalable and effective method that often favors the formation of the thermodynamically more stable trans product.[5][7]
Caption: Proposed mechanism for diastereoselective reduction of the oxime intermediate.
Protocol:
-
Charge a high-pressure hydrogenation reactor with tert-butyl 3-(hydroxyimino)-4-methylpiperidine-1-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Add a slurry of Raney Nickel (50% in water, ~20-50 wt% of the substrate) to the reactor.
-
Pressurize the reactor with hydrogen gas (5-10 bar) and heat to 40-60 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to isolate the desired (3R,4R)-diastereomer. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Diastereomeric Ratio (trans:cis) |
| 6 | tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | Hydroxylamine hydrochloride, Sodium acetate | tert-Butyl 3-(hydroxyimino)-4-methylpiperidine-1-carboxylate | >90 | N/A |
| 7 | tert-Butyl 3-(hydroxyimino)-4-methylpiperidine-1-carboxylate | H₂, Raney Nickel | This compound | 70-85 | >10:1 |
Alternative Diastereoselective Strategies
While the oxime reduction is a robust method, other strategies can also be considered for the diastereoselective introduction of the amino group:
-
Catalytic Hydrogenation of an Enamine: Formation of an enamine from the ketone with a suitable amine (e.g., pyrrolidine or morpholine), followed by catalytic hydrogenation, can also provide high diastereoselectivity for the trans product.[8][9]
-
Direct Reductive Amination with Bulky Hydride Reagents: A one-pot reductive amination using a nitrogen source (e.g., ammonia or an ammonium salt) and a sterically demanding reducing agent like sodium triacetoxyborohydride (STAB) can favor the formation of the trans isomer due to the preferential attack of the hydride from the less hindered face of the intermediate iminium ion.[10][11][12]
Safety and Handling Considerations
-
Benzyl Chloride: is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It should be handled with care and quenched slowly.
-
Oxalyl Chloride and Swern Oxidation Reagents: Are corrosive and toxic. Reactions should be carried out at low temperatures in a fume hood.
-
Catalytic Hydrogenation: Requires specialized equipment (hydrogenation reactor) and proper safety precautions for handling hydrogen gas and pyrophoric catalysts like Raney Nickel and Palladium on Carbon.[7][13]
-
Raney Nickel: Can be pyrophoric when dry and should be handled as a slurry in water.
Conclusion
The presented synthetic route provides a scalable and efficient method for the preparation of this compound, a key building block in modern drug discovery. The strategy relies on readily available starting materials and robust chemical transformations. The key diastereoselective step, the reduction of a 3-oximino intermediate, offers a reliable method for establishing the desired trans stereochemistry. This detailed protocol, along with the discussion of alternative strategies and safety considerations, serves as a valuable resource for researchers and process chemists involved in the scale-up synthesis of chiral piperidine derivatives.
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Ikemoto, N., et al. (2004). Highly Diastereoselective Heterogeneously Catalyzed Hydrogenation of Enamines for the Synthesis of Chiral β-Amino Acid Derivatives. ACS Figshare. Available at: [Link]
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Bio, M. M., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 125-131. Available at: [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 198-210). American Chemical Society. Available at: [Link]
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Reddy, K. L., et al. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 15(18), 4684-4687. Available at: [Link]
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Matassini, C., et al. (2018). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. La Chimica e l'Industria. Available at: [Link]
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Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Available at: [Link]
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Sen, V. D., et al. (1984). SYNTHESIS OF 3,4-DIAMINO-2,2,6,6-TETRAMETHYLPIPERIDINE-I-OXYL. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (6), 1364-1367. Available at: [Link]
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Chen, C., et al. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, 51(10), 2439-2452. Available at: [Link]
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The Strategic Role of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate in Modern Kinase Inhibitor Discovery
Introduction: The Quest for Specificity and Improved Pharmacokinetics in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in contemporary medicine, particularly in oncology and immunology. However, the high degree of homology across the kinome presents a significant challenge in developing inhibitors that are both potent and selective, thereby minimizing off-target effects. Furthermore, achieving favorable pharmacokinetic (PK) properties remains a major hurdle in the translation of potent enzymatic inhibitors into effective clinical candidates. The piperidine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, enhancing drug-like properties such as aqueous solubility and metabolic stability.[1][2] This application note delves into the specific utility of a stereochemically defined building block, tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate , as a cornerstone in the design of next-generation kinase inhibitors. Its defined stereochemistry and substitution pattern offer a unique three-dimensional architecture that has been successfully exploited to achieve superior selectivity and PK profiles, most notably in the development of Janus kinase (JAK) inhibitors.
Physicochemical Properties and Structural Advantages
The subject building block, with its Boc-protected amine and defined cis-relationship between the amino and methyl groups on the piperidine ring, presents a conformationally constrained yet versatile scaffold.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | N/A |
| Molecular Weight | 214.30 g/mol | N/A |
| Stereochemistry | (3R,4R) | N/A |
| Appearance | Solid | N/A |
| Key Features | Boc-protected primary amine, chiral centers, cis-disubstituted piperidine ring | N/A |
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, allowing for selective functionalization of the primary amine at a later stage in a synthetic sequence. The (3R,4R) stereoconfiguration is paramount, as it dictates the spatial orientation of the substituents, which in turn governs the binding interactions with the target kinase. This specific arrangement has been shown to be critical for the activity of inhibitors like tofacitinib.
Application in Kinase Inhibitor Synthesis: The Case of Tofacitinib
The most prominent application of this compound is as a key intermediate in the synthesis of tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes.[3][4] Tofacitinib is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[5]
The Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[6][7][8] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the point of inhibition by tofacitinib.
Synthetic Protocol: Coupling to the Kinase Hinge-Binding Moiety
The synthesis of tofacitinib involves the nucleophilic substitution of a halogenated pyrrolo[2,3-d]pyrimidine core with the deprotected (3R,4R)-3-amino-4-methylpiperidine. The Boc-protected intermediate is crucial for this targeted reaction.
Step 1: Deprotection of the Piperidine Amine The Boc group is typically removed under acidic conditions to yield the free amine of the piperidine building block.
-
Reagents: this compound, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane).
-
Procedure: The Boc-protected piperidine is dissolved in the chosen solvent and treated with the acid at room temperature. The reaction is monitored until completion, after which the solvent and excess acid are removed under reduced pressure to yield the corresponding salt of (3R,4R)-3-amino-4-methylpiperidine.
Step 2: Nucleophilic Aromatic Substitution The deprotected piperidine is then coupled with the kinase hinge-binding fragment, typically a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative.
-
Reagents: (3R,4R)-3-amino-4-methylpiperidine salt, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate), and a polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Procedure: The reagents are combined in the solvent and heated. The reaction progress is monitored by an appropriate analytical technique such as HPLC or LC-MS. Upon completion, the product is isolated and purified using standard techniques like column chromatography.
Caption: Simplified workflow for the synthesis of a tofacitinib precursor.
Structure-Activity Relationship (SAR) and the Importance of Stereochemistry
The defined stereochemistry of the (3R,4R)-3-amino-4-methylpiperidine moiety is critical for the potent and selective inhibition of JAKs by tofacitinib. Molecular modeling and X-ray crystallography studies have revealed the binding mode of tofacitinib within the ATP-binding site of JAKs.[9][10][11][12]
The pyrrolo[2,3-d]pyrimidine core forms key hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. The substituted piperidine ring extends into a more solvent-exposed region of the active site. The (3R,4R) configuration positions the methyl group in a manner that is sterically favorable and may contribute to hydrophobic interactions, while the amino group (after further modification in the final drug) is positioned to interact with other regions of the protein or the solvent front. Studies have shown that other stereoisomers of the piperidine moiety lead to a significant loss of inhibitory activity, highlighting the precise structural requirements for optimal binding.
Broader Applications and Future Directions
While tofacitinib is the most prominent example, the utility of the (3R,4R)-3-amino-4-methylpiperidine scaffold is not limited to JAK inhibitors. The principles of its design can be applied to other kinase targets. For instance, substituted piperidines are being explored in the development of inhibitors for Bruton's tyrosine kinase (BTK) and Akt (Protein Kinase B).[9] The conformational rigidity and defined exit vectors provided by this building block make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns targeting a wide range of kinases.
Conclusion
This compound is a high-value building block in modern medicinal chemistry. Its stereochemically defined structure provides a robust platform for the design of potent and selective kinase inhibitors with improved pharmacokinetic properties. The successful development of tofacitinib serves as a prime example of how the unique three-dimensional features of this scaffold can be leveraged to address the challenges of kinase drug discovery. As the demand for more specific and effective targeted therapies continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly important role in the development of the next generation of kinase inhibitors.
References
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Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Available at: [Link]
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JAK/STAT signaling. My Cancer Genome. Available at: [Link]
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JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases | ACS Omega. ACS Publications. Available at: [Link]
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JAK-STAT signaling pathway. Wikipedia. Available at: [Link]
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Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Available at: [Link]
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JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]
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3FUP: Crystal structures of JAK1 and JAK2 inhibitor complexes. National Center for Biotechnology Information. Available at: [Link]
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JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle. Journal of Cachexia, Sarcopenia and Muscle. Available at: [Link]
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Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]
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JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action. YouTube. Available at: [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
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Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Institutes of Health. Available at: [Link]
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(PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. Available at: [Link]
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Short enantioselective total synthesis of (+)-tofacitinib | Request PDF. ResearchGate. Available at: [Link]
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Graphical synthetic routes of tofacitinib. ResearchGate. Available at: [Link]
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Preparation method of tofacitinib. SciSpace. Available at: [Link]
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Application Notes and Protocols: Versatile Functionalization of the Amino Group in tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Introduction: A Privileged Scaffold in Modern Drug Discovery
The chiral piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Among the myriad of substituted piperidines, tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate stands out as a particularly valuable chiral building block. The cis-relationship between the amino and methyl groups at the C3 and C4 positions, respectively, combined with the orthogonal protecting group strategy (Boc on the ring nitrogen), provides a versatile platform for the synthesis of complex molecules with therapeutic potential.[2]
The strategic importance of this scaffold lies in the reactivity of the primary amino group, which serves as a key handle for introducing diverse functionalities. This allows for the systematic exploration of the chemical space around the piperidine core, a critical step in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the common and effective methods for the functionalization of the amino group in this compound, complete with detailed, field-proven protocols and an exploration of the chemical principles that underpin these transformations.
Core Principle: The Nucleophilic Character of the Amino Group
The chemistry of the C3-amino group is dominated by its nucleophilic character. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, forming new covalent bonds. The presence of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is crucial. It serves as a protecting group, preventing the ring nitrogen from competing in nucleophilic reactions and thereby ensuring selective functionalization at the desired C3-amino position.
I. Acylation: Forging the Amide Bond
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting amide linkage is metabolically stable and can participate in crucial hydrogen bonding interactions with biological macromolecules.
Scientific Rationale
Acylation of the primary amino group of this compound is typically achieved by reaction with an activated carboxylic acid derivative, such as an acid chloride or an anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group. The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product.
Experimental Protocol: Acetylation with Acetic Anhydride
This protocol describes the straightforward acylation of the title compound using acetic anhydride to yield tert-butyl (3R,4R)-3-acetamido-4-methylpiperidine-1-carboxylate.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-acetylated product.
Data Presentation: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetic Anhydride | Et3N | DCM | >90% |
| Benzoyl Chloride | DIPEA | THF | 85-95% |
| Isobutyryl Chloride | Et3N | DCM | 80-90% |
II. Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. It is considered a bioisostere of the amide bond and can act as a hydrogen bond acceptor.
Scientific Rationale
Sulfonylation of the amino group involves its reaction with a sulfonyl chloride in the presence of a base. Similar to acylation, the reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical to scavenge the HCl generated during the reaction without competing with the primary amine as a nucleophile.
Experimental Protocol: Tosylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of tert-butyl (3R,4R)-4-methyl-3-(tosylamino)piperidine-1-carboxylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (0.1 M) and cool the solution to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired sulfonamide.[3]
III. Reductive Amination: Building Substituted Amines
Reductive amination is a powerful and versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by its in situ reduction.
Scientific Rationale
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine. In the presence of a mild reducing agent, the imine is then selectively reduced to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion.[4]
Experimental Protocol: Reductive Amination with Acetone
This protocol describes the synthesis of tert-butyl (3R,4R)-3-(isopropylamino)-4-methylpiperidine-1-carboxylate.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and acetone (1.5 eq) in 1,2-dichloroethane (DCE, 0.1 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient, often with a small percentage of triethylamine to prevent streaking) to obtain the desired secondary amine.[5]
IV. N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation with alkyl halides provides another route to substituted amines. However, this method can be challenging to control due to the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.
Scientific Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. To favor mono-alkylation, it is common to use a large excess of the starting amine or to employ specific reaction conditions that disfavor the second alkylation step. The use of a base is necessary to neutralize the hydrohalic acid byproduct.
Experimental Workflow
Caption: General workflow for the N-alkylation of the aminopiperidine.
Conclusion
The functionalization of the amino group in this compound offers a rich and diverse chemistry that is central to the construction of novel molecular entities for drug discovery. The protocols detailed herein for acylation, sulfonylation, and reductive amination provide robust and reliable methods for the synthesis of a wide range of derivatives. A thorough understanding of the underlying chemical principles enables the rational selection of reagents and conditions to achieve the desired chemical transformations efficiently and selectively. These application notes serve as a practical guide for researchers and scientists engaged in the design and synthesis of next-generation therapeutics based on this privileged chiral scaffold.
References
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(04), 503-505.
- Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2294.
- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
- Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 518-523.
- Wang, M., Wang, W., & Qian, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Advances in Energy and Environmental Science.
- Zhang, X., Li, X., & Liu, G. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2020). CN108558792B.
- Preparation method of (3S, 4R)
- Danishefsky, S. J., & Masters, J. J. (2003). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Organic Syntheses, 80, 134.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Gil, L. F., & Lanco, X. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
- BenchChem. (2025). A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis.
- Naseem, H., Mushtaq, N., Saeed, A., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Organic Chemistry Portal. (n.d.).
- Contente, M. L., & Paradisi, F. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2519–2526.
- TCI Chemicals. (2024). Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4— yl)urea and its deuterated analogs not containing dimeric impurities.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
- Sugimori, T., & Makino, K. (2006). Novel synthesis of ureas: application of t-butylureas. Chemical & Pharmaceutical Bulletin, 54(9), 1318-1320.
- Reddit. (2023). Reductive animations with Sodium Triacetoxyborohydride (STAB).
- González-Lefler, J. A., Vera-Royo, M., & Pérez-González, M. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 22(12), 4236-4240.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, X., & Wang, Y. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. The Journal of Organic Chemistry, 89(23), 16457-16467.
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from Piperidine Derivatives
Introduction: The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered nitrogen-containing structure is a key feature in over twenty classes of pharmaceuticals, highlighting its significance in drug design.[3] The development of efficient, cost-effective, and diverse synthetic routes to functionalized piperidines and their subsequent elaboration into novel heterocyclic systems is a paramount objective in modern organic chemistry and drug discovery.[1][2] This guide provides an in-depth analysis of several powerful synthetic strategies that leverage piperidine derivatives to construct complex, biologically relevant heterocyclic architectures, including fused, spirocyclic, and highly substituted systems. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, offering researchers the insights needed to adapt and innovate in their own synthetic endeavors.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency in Piperidine Synthesis
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecular scaffolds in a single synthetic operation.[4][5] For the synthesis of highly functionalized piperidines, MCRs allow for the convergent assembly of three or more starting materials, rapidly generating molecular diversity from simple, readily available precursors.[6][7] The primary advantage lies in the formation of multiple chemical bonds in one pot, which minimizes purification steps, reduces solvent waste, and accelerates the discovery of novel chemical entities.[4]
The most common MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester.[4] The causality behind this reaction's success is the sequential formation of reactive intermediates that cascade to the final product. The reaction is often catalyzed by a variety of agents, from simple Brønsted acids to Lewis acids and organocatalysts, allowing for optimization based on substrate scope and desired reaction conditions.[4][6]
Protocol 1: One-Pot, Three-Component Synthesis of a Functionalized Piperidine
This protocol describes a general and environmentally friendly procedure for synthesizing highly substituted piperidines using sodium lauryl sulfate (SLS) as a catalyst in an aqueous medium, which showcases the reaction's green chemistry potential.[4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 2 mmol)
-
Aniline (2 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)
-
Sodium Lauryl Sulfate (SLS)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of SLS in water.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). In many cases, the product will begin to precipitate from the reaction mixture.[7]
-
Workup: Once the reaction is complete (typically after 24 hours, though this can vary), collect the precipitated solid by vacuum filtration.[4]
-
Purification: Wash the solid with cold water and then a minimal amount of cold ethanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the highly functionalized piperidine derivative.
Self-Validation: The formation of the product is often visually confirmed by its precipitation. The identity and purity of the final compound should be rigorously confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Data Summary: Catalysts in Piperidine MCRs
The choice of catalyst can significantly impact reaction efficiency and conditions. The following table summarizes various catalysts employed for the one-pot synthesis of piperidines.
| Catalyst | Solvent | Conditions | Key Advantage | Reference(s) |
| Sodium Lauryl Sulfate (SLS) | Water | Room Temperature | Environmentally friendly, inexpensive, recyclable | [4] |
| Tetrabutylammonium tribromide (TBATB) | Ethanol | Reflux | Efficient for a range of substrates | [6] |
| Zirconium(IV) oxychloride (ZrOCl₂·8H₂O) | Ethanol | Reflux | Aqua-compatible catalyst | [6] |
| Iodine (I₂) | Methanol | Room Temperature | Mild conditions, readily available catalyst | [4][7] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature | Good yields for diverse aromatic aldehydes | [4] |
| L-proline/Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | Organocatalytic, potential for stereocontrol | [7] |
The Pictet-Spengler Reaction: Crafting Fused Heterocyclic Systems
The Pictet-Spengler reaction is a powerful and reliable acid-catalyzed annulation strategy for synthesizing fused heterocyclic systems, most notably tetrahydro-β-carbolines and tetrahydroisoquinolines.[8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[8][9]
Causality of Diastereoselectivity: The stereochemical outcome of the reaction is a critical consideration, especially when creating chiral centers. Diastereoselectivity is heavily influenced by factors such as reaction temperature, the nature of the acid catalyst, solvent polarity, and the steric and electronic properties of the substrates.[10] Lower temperatures often favor the kinetically controlled product, while thermodynamic control can be achieved under different conditions.[10]
Protocol 2: General Protocol for a Diastereoselective Pictet-Spengler Cyclization
This protocol provides a general guideline for performing a Pictet-Spengler reaction, which may require optimization for specific substrates to achieve high diastereoselectivity.[9][10]
Materials:
-
β-arylethylamine (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, 0.1 M)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), 1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reaction Mixture: Dissolve the β-arylethylamine (1.0 equiv) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 equiv) to the cooled solution.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., TFA, 1.2 equiv) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired fused heterocyclic product.
Troubleshooting & Optimization:
-
Low Diastereoselectivity: Screen a range of lower temperatures (e.g., -20 °C or -78 °C) to favor kinetic control.[10] Experiment with different Brønsted acids (e.g., HCl) or Lewis acids (e.g., BF₃·OEt₂) and vary their concentrations.[10]
-
No Reaction: If using a less reactive β-arylethylamine, consider an N-acyliminium ion variant of the Pictet-Spengler reaction, which proceeds under milder conditions.[9]
Cycloaddition Reactions: Building Spiro-Heterocycles
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, enabling the stereocontrolled construction of complex cyclic systems. The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a particularly powerful method for synthesizing spiro-pyrrolidine and -piperidine scaffolds, which are of significant interest in medicinal chemistry.[11][12] Spiro-piperidin-4-ones, for example, have been identified as promising antimycobacterial agents.[11]
The causality for this transformation lies in the in-situ generation of a transient azomethine ylide (a 1,3-dipole) from the condensation of an α-amino acid and a carbonyl compound (e.g., isatin).[11][12] This ylide is then trapped by a dipolarophile, such as the exocyclic double bond of a 3,5-bis(arylmethylidene)tetrahydro-4(1H)-pyridinone, to form the spirocyclic adduct in a highly stereoselective manner.[11]
Protocol 3: Synthesis of a Spiro-oxindole-piperidine via 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies used to synthesize biologically active spiro-piperidin-4-ones and serves as a robust template for creating diverse spiro-heterocycles.[11][12]
Materials:
-
1-Methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone (1.0 equiv)
-
Isatin (1.0 equiv)
-
α-Amino acid (e.g., sarcosine, L-proline) (1.0 equiv)
-
Methanol
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the 3,5-bis(arylmethylidene)piperidin-4-one, isatin, and the α-amino acid in methanol.
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC. The reaction is typically complete within a few hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. In many cases, the spirocyclic product will precipitate out of the solution.
-
Purification: Pour the reaction mixture into water to facilitate further precipitation of the product.[11] Collect the solid by vacuum filtration, wash with water, and dry. The resulting solid is often pure enough for characterization, but can be recrystallized from a suitable solvent if needed.
Self-Validation: The high stereoselectivity of this reaction often results in the formation of a single diastereomer, which simplifies purification and characterization.[11] The structure and stereochemistry of the product should be confirmed by single-crystal X-ray analysis, where possible, in addition to standard spectroscopic methods.[12]
Direct C-H Functionalization: A Modern Approach to Piperidine Diversification
While classical methods often build the piperidine ring from acyclic precursors, a powerful modern alternative is the direct functionalization of a pre-existing piperidine ring via C-H activation.[13][14] This strategy offers a more convergent and atom-economical route to substituted piperidines, avoiding the need for pre-functionalized starting materials.[15]
A key challenge in C-H functionalization is controlling site selectivity. Recent advances have shown that by carefully selecting the N-protecting group and the rhodium catalyst, it is possible to direct C-H insertion of donor/acceptor carbenes to specific positions (C2, C3, or C4) on the piperidine ring.[13] This level of control is dictated by the steric and electronic demands of the catalyst-substrate complex, providing a sophisticated tool for synthesizing specific positional analogues of biologically active molecules like methylphenidate.[13]
Data Summary: Site-Selective C-H Functionalization of Piperidines
The following table summarizes the conditions for achieving site-selective functionalization at the C2 and C4 positions of the piperidine ring using rhodium-catalyzed C-H insertion.[13]
| Target Position | N-Protecting Group | Catalyst | Key Outcome | Reference |
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Moderate yield, variable stereoselectivity | [13] |
| C2 | N-Brosyl (N-Bs) | Rh₂(R-TPPTTL)₄ | Highly diastereoselective (29->30:1 d.r.) | [13] |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Good yields and selectivity for C4 position | [13] |
Note: The synthesis of 3-substituted analogues via this methodology is achieved indirectly through cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening.[13] These advanced catalytic methods provide powerful tools for late-stage functionalization and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
- Title: Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction Source: Google Books URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL
- Source: aip.scitation.
- Title: Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: NIH URL
- Title: Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis, and Biological Intervention Source: ACS Publications URL
- Title: minimizing side reactions in the Pictet-Spengler synthesis of piperidines Source: BenchChem URL
- Title: Multicomponent reactions for the synthesis of complex piperidine scaffolds.
- Title: A Pd-Catalyzed Synthesis of Functionalized Piperidines Source: White Rose Research Online URL
- Source: advchem.
- Title: Piperidine synthesis Source: Organic Chemistry Portal URL
- Title: Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review Source: ResearchGate URL
- Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Source: PubMed Central URL
- Title: Strategies for the Synthesis of Spiropiperidines Source: White Rose Research Online URL
- Title: Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments Source: Bentham Science URL
- Title: A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones Source: BenchChem URL
- Title: Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis Source: BenchChem URL
- Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: Royal Society of Chemistry URL
- Title: Approaches to α-functionalization of piperidines by C H...
- Title: Oxindole-3-spiropyrrolidines and -piperidines.
- Title: Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent Source: ResearchGate URL
- Title: Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems Source: ResearchGate URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL
- Title: Pictet–Spengler reaction Source: Wikipedia URL
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This molecule is a crucial chiral building block in modern drug discovery, and its stereocontrolled synthesis presents several distinct challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently encountered questions.
Section 1: Overview of Synthetic Challenges
The primary difficulty in synthesizing this compound lies in the precise installation of two contiguous stereocenters on the piperidine ring. Achieving the desired (3R,4R) configuration—a trans relationship between the amino and methyl groups—requires careful selection of synthetic strategy and rigorous control over reaction conditions. Key challenges include:
-
Diastereocontrol: Establishing the correct relative stereochemistry between the C3 amino group and the C4 methyl group.
-
Enantiocontrol: Ensuring the correct absolute stereochemistry (3R, 4R).
-
Protection/Deprotection: Efficiently managing protecting groups for the piperidine nitrogen and the amino group.
-
Purification: Separating the desired diastereomer from other isomers that may form during the reaction.
The following workflow diagram illustrates a generalized approach and highlights the critical stages where challenges often arise.
Caption: Generalized workflow for the synthesis of the target piperidine.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Challenge Area 1: Poor Diastereoselectivity
Q1: My reaction is producing a mixture of diastereomers with a low ratio of the desired (3R,4R) product. How can I improve the trans selectivity?
A1: Achieving high trans selectivity is the crux of this synthesis. The outcome is highly dependent on the chosen synthetic route and reaction mechanism. Here are several causal factors and corresponding solutions:
-
Mechanism & Catalyst Choice: The choice between a Lewis acid and a Brønsted acid catalyst can fundamentally switch the diastereoselectivity in certain cyclization reactions.[1] For instance, in a Prins-type cyclization, a Lewis acid like methyl aluminum dichloride might favor the formation of trans piperidines, while a Brønsted acid like HCl could favor the cis product.[1]
-
Solution: If your current method yields the cis isomer, consider switching your catalyst class. Evaluate a panel of Lewis acids (e.g., AlCl₃, Sc(OTf)₃, SnCl₄) to find the optimal balance of reactivity and selectivity.[1]
-
-
Substrate Conformation: The stereochemical outcome can be directed by the conformation of your substrate. For syntheses involving the reduction of a ketone or imine, the approach of the reducing agent is dictated by steric hindrance.
-
Solution: For the reduction of an N-protected 3-amino-4-methyl-Δ⁵-tetrahydropyridine precursor, catalytic hydrogenation is often highly diastereoselective. The catalyst (e.g., PtO₂, Pd/C) typically coordinates to the less hindered face of the double bond, directing the hydrogen addition. The choice of N-protecting group (e.g., Boc vs. Benzyl) can influence the preferred conformation and thus the stereochemical outcome.
-
-
Thermodynamic vs. Kinetic Control: Your reaction conditions may favor the formation of a thermodynamically stable, but undesired, isomer.
-
Solution: Try running the reaction at a lower temperature to favor the kinetically formed product. Conversely, if the desired product is the more stable isomer, allowing the reaction to stir for a longer period or at a slightly elevated temperature might allow for equilibration to the thermodynamic product.[2]
-
The following decision tree can help guide your troubleshooting process for improving diastereoselectivity.
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Challenge Area 2: Boc Protection
Q2: The N-Boc protection of my piperidine precursor is slow, incomplete, or fails entirely. What's going wrong?
A2: While seemingly straightforward, Boc protection can be problematic. The success depends on the nucleophilicity of the nitrogen and the reaction conditions.
-
Cause: Low Nucleophilicity: If your piperidine is protonated (e.g., present as an HCl or TFA salt), its nitrogen is no longer nucleophilic. Steric hindrance around the nitrogen can also slow the reaction.
-
Solution: Ensure the reaction mixture is basic. Use at least one equivalent of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if starting from a salt. For sterically hindered amines, the reaction may require extended time (monitor by TLC) or slightly elevated temperatures (e.g., 40 °C).[3] Using 4-(dimethylamino)pyridine (DMAP) as a catalyst can also accelerate the reaction.
-
-
Cause: Reagent Decomposition: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze, reducing its effectiveness.
-
Solution: Use a freshly opened bottle of Boc₂O and ensure your solvents are anhydrous.[3]
-
-
Cause: Incorrect Stoichiometry: Using too little Boc₂O will result in an incomplete reaction.
-
Solution: Use a slight excess of Boc₂O, typically 1.1 to 1.3 equivalents, to drive the reaction to completion.[3]
-
Q3: I'm observing a significant side product that appears to be a di-Boc species. How can I prevent this?
A3: This typically occurs if your molecule has more than one nucleophilic nitrogen, such as the piperidine nitrogen and the C3-amino group.
-
Cause: Lack of Selectivity: Boc₂O will react with most available, unhindered amines.
-
Solution 1 (Protecting Group Strategy): If possible, the C3-amino group should already be protected with an orthogonal protecting group (e.g., Benzyl, Cbz) before the N-Boc protection step.
-
Solution 2 (Controlled Conditions): If you must perform the reaction on the diamine, use carefully controlled stoichiometry (1.0-1.05 equivalents of Boc₂O) and run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for the more nucleophilic or less sterically hindered nitrogen.[3]
-
Challenge Area 3: Purification
Q4: I have a mixture of diastereomers after my reaction. What is the best way to isolate the pure (3R,4R) isomer?
A4: Separating diastereomers is a common challenge for this target molecule.
-
Method 1: Flash Column Chromatography: This is the most common method. Diastereomers have different physical properties and should be separable on silica gel.
-
Troubleshooting: If the diastereomers are co-eluting, you need to optimize your mobile phase. A less polar solvent system often provides better resolution. Try solvent systems with low percentages of a polar modifier, such as ethyl acetate in hexanes or methanol in dichloromethane. Using a high-performance silica gel with a smaller particle size can also significantly improve separation. The separation of cis/trans 3-alkyl-4-anilinopiperidines has been successfully achieved using column chromatography.[4]
-
-
Method 2: Crystallization: If your product is a crystalline solid, fractional crystallization may be an effective and scalable purification method.
-
Procedure: Dissolve the crude mixture in a minimum amount of a hot solvent and allow it to cool slowly. The less soluble diastereomer should crystallize out. You may need to screen several solvents to find one that provides good separation.
-
-
Method 3: Chiral Resolution: If you have synthesized a racemic mixture of (3R,4R) and (3S,4S) isomers, you will need to perform a chiral resolution.
-
Procedure: This involves reacting your amine with a chiral resolving agent (like tartaric acid or a chiral carboxylic acid) to form diastereomeric salts, which can then be separated by crystallization. Enzymatic kinetic resolution is another powerful technique for separating enantiomers.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is a common starting material for a stereoselective synthesis of this molecule? A: There are several effective strategies. One common approach is to start from a chiral precursor that already contains one of the stereocenters. For example, syntheses have been developed starting from L-glutamic acid, which provides a chiral pool starting material. Another strategy involves the diastereoselective reduction of a prochiral precursor, such as a substituted pyridine or piperidone.[5][6]
Q: How can I definitively confirm the stereochemistry of my final product? A: Confirmation of both relative (cis/trans) and absolute (R/S) stereochemistry requires specific analytical techniques.
-
NMR Spectroscopy: 1D and 2D NMR (like NOESY) are powerful for determining the relative stereochemistry. For a trans relationship in a chair conformation, you would expect to see NOE correlations between axial protons, and the coupling constants (J-values) between C3-H and C4-H can be indicative of their dihedral angle.
-
X-ray Crystallography: If you can grow a suitable single crystal of your final product or a derivative, X-ray analysis provides unambiguous proof of both the relative and absolute stereochemistry.[1]
-
Chiral HPLC: Comparison with an authentic, commercially available standard of tert-butyl (3S, 4R)-3-amino-4-methylpiperidine-1-carboxylate[7] on a chiral HPLC column can confirm the identity and enantiopurity of your synthesized material.
Q: What are the recommended storage conditions for this compound? A: As with many amine-containing compounds, it should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric CO₂ and moisture.
Section 4: Key Experimental Protocols
The following protocols are provided as examples and should be adapted based on your specific substrate and laboratory conditions.
Protocol 1: General N-Boc Protection of a Piperidine[4][11]
-
Setup: Dissolve the piperidine starting material (1.0 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M). If the starting material is a salt (e.g., HCl salt), add triethylamine (TEA) (1.1 equiv.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) to the solution, either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Protocol 2: Diastereomer Separation by Flash Column Chromatography[5]
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). The rate of increase should be slow to ensure maximum resolution between the diastereomeric spots.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure, desired diastereomer.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the isolated product.
Section 5: Data Summary Table
The choice of catalyst and conditions can dramatically impact the diastereomeric ratio (d.r.) of the product in cyclization strategies.
| Catalyst/Conditions | Precursor Type | Predominant Isomer | Typical d.r. | Reference |
| Methyl aluminum dichloride, CHCl₃, reflux | Aldehyde-amine | trans | up to 93:7 | [1] |
| Hydrochloric acid, low temp. | Aldehyde-amine | cis | up to 98:2 | [1] |
| PtO₂, H₂ (balloon), AcOH | Substituted Pyridine | cis | >95:5 | |
| LiAlH₄/THF | Imine | cis/trans mixture | 7:3 to 6:4 | [4] |
References
-
Snider, B. B., & Lu, Q. (2000). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, 2(4), 539-541. [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. [Link]
-
Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Organic Letters, 11(5), 1059-1061. [Link]
-
Li, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]
-
Ube, H., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2568. [Link]
-
Jones, P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (19), 3183-3204. [Link]
-
Moody, C. J., et al. (2007). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 5(12), 1937-1948. [Link]
- Patent CN106928236A. (2017). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
-
Wang, G., & Vedejs, E. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. PubMed. [Link]
-
Wang, Y., et al. (2012). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]
-
Wang, J., et al. (2009). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]
-
Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(6), 932-938. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Material, Mechanical and Manufacturing Engineering. [Link]
-
Jones, P., et al. (2021). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(1), 108-114. [Link]
-
Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Reddit. [Link]
- Stass, H. L. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
-
Ghorai, M. K., et al. (2020). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry, 18(34), 6673-6677. [Link]
-
Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Stratech. (n.d.). tert-butyl (3S, 4R)-3-amino-4-methylpiperidine-1-carboxylate, min 97%, 100 mg. Stratech. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]
-
Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(6), 575. [Link]
-
ResearchGate. (2009). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. ResearchGate. [Link]
Sources
Technical Support Center: Chromatographic Purification of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Welcome to the technical support guide for the chromatographic purification of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this chiral amine.
The purification of amine-containing compounds, particularly chiral ones, often presents unique challenges in chromatography.[1][2] The basic nature of the amine can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, low recovery, and inadequate separation.[1][3] This guide offers practical, field-proven solutions to overcome these obstacles and achieve high-purity product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question: My compound is streaking or tailing badly on the silica gel column, leading to poor separation. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic amines on standard silica gel.[1][3] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine functionality of your compound through acid-base interactions.[1] This causes a portion of your compound to "stick" to the column, resulting in tailing peaks and poor resolution.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase.[3] This additive, often called a "competing base," will neutralize the acidic sites on the silica, minimizing the undesirable interactions with your target compound.[1]
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent system (e.g., Dichloromethane/Methanol).[2] Start with a lower concentration and increase if tailing persists.
-
Ammonia: A solution of ammonia in methanol (e.g., 7N NH3 in MeOH) can be used as a polar modifier. This is often very effective for highly basic compounds.
-
Isopropylamine: In some cases, isopropylamine can offer good resolution.[4]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Al2O3): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For polar and ionizable compounds, reversed-phase chromatography can be an excellent choice.[1][5] At a high pH, the amine will be in its free-base form, increasing its retention and allowing for successful purification.[1]
-
Question: I'm losing a significant amount of my compound on the column. Is this related to the streaking issue?
Answer: Yes, significant product loss is often a direct consequence of the strong interaction between the amine and the silica gel.[1][3] In severe cases, the adsorption can be irreversible, leading to low recovery. The same solutions for peak tailing—adding a basic modifier or switching to a less acidic stationary phase—will also address the issue of product loss.
Question: How do I remove the basic modifier (like TEA) from my purified product?
Answer: Removing a high-boiling point additive like triethylamine can be challenging. Here are a few strategies:
-
Co-evaporation: Dissolve the purified fractions in a low-boiling point solvent like dichloromethane (DCM) or diethyl ether and evaporate the solvent under reduced pressure. Repeating this process several times can help remove the TEA.
-
Acid-Base Extraction: Dissolve the product in a suitable organic solvent and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl) to protonate the TEA, making it water-soluble. Be cautious, as your product may also be extracted into the aqueous layer. Subsequent basification of the aqueous layer and re-extraction would be necessary. This method is best employed if your Boc-protected amine is less basic than TEA.
-
Use a More Volatile Base: Consider using a more volatile amine modifier like pyridine, which is easier to remove by evaporation, though it has a strong odor.
Question: My crude material contains diastereomers. How can I separate them effectively?
Answer: The separation of diastereomers can often be achieved with careful optimization of your chromatographic conditions.
-
Normal-Phase Chromatography: A well-optimized normal-phase system on silica gel, often with a less polar solvent system (e.g., Hexane/Ethyl Acetate with a small amount of a polar modifier), can sometimes resolve diastereomers. The addition of a basic modifier is still recommended to ensure good peak shape.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral separations and is often superior to HPLC for resolving stereoisomers.[4][6][] It offers faster separations and uses less organic solvent.[][8] Polysaccharide-based chiral stationary phases are commonly used in SFC for such separations.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase system in normal-phase chromatography?
A1: A common starting point for Boc-protected amines is a gradient of methanol in dichloromethane (DCM).[1] For example, you can start with 100% DCM and gradually increase the methanol concentration to 5-10%. Always include 0.5-1% triethylamine or another basic modifier in your mobile phase from the beginning.[2][3]
Q2: How can I visualize my compound on a TLC plate if it's not UV active?
A2: While the Boc group provides some UV activity, it can be weak. If you have difficulty visualizing your compound, you can use a variety of staining techniques. A common stain for amines is a ninhydrin solution, which will develop a colored spot (often purple or yellow) upon heating.
Q3: Is it possible to purify this compound without chromatography?
A3: Depending on the nature of the impurities, recrystallization might be a viable option. If the impurities have significantly different solubility profiles from your product, you may be able to achieve good purity through recrystallization from a suitable solvent system.
Q4: What are some potential impurities I should be aware of during the synthesis and purification?
A4: Potential impurities can arise from starting materials, side reactions, or degradation. These could include diastereomers, unreacted starting materials, or byproducts from the Boc-protection step.[9] It's crucial to characterize your crude material by techniques like LC-MS or NMR to understand the impurity profile before attempting purification.
Experimental Protocol: Flash Chromatography Purification
This protocol provides a general workflow for the purification of this compound using automated flash chromatography.
Materials:
-
Crude this compound
-
Silica gel column
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Automated flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Ninhydrin stain solution
Method Development (TLC):
-
Prepare a stock solution of your crude material in DCM.
-
Prepare several eluent systems with varying ratios of DCM/MeOH and a constant 1% TEA (e.g., 98:2 DCM/MeOH + 1% TEA, 95:5 DCM/MeOH + 1% TEA).
-
Spot your crude material on a TLC plate and develop it in the prepared eluent systems.
-
Visualize the plate under UV light and then stain with ninhydrin.
-
The ideal eluent system will give your product a Retention Factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
Flash Chromatography Protocol:
-
Column Equilibration: Equilibrate the silica gel column with the chosen mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA) for at least 3-5 column volumes.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or DCM. If the compound has poor solubility, you can "dry-load" it by adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column.[10]
-
Elution: Run a linear gradient from your initial mobile phase to a more polar mobile phase (e.g., from 98:2 DCM/MeOH + 1% TEA to 90:10 DCM/MeOH + 1% TEA) over a suitable number of column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase A | Dichloromethane + 1% Triethylamine |
| Mobile Phase B | Methanol + 1% Triethylamine |
| Gradient | 2% to 15% B over 20 column volumes |
| Flow Rate | Dependent on column size |
| Detection | UV at 210-220 nm |
Workflow Diagram
Caption: Chromatographic purification workflow for this compound.
References
- Welch, C. J., et al. (2014). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America, 32(10), 802-811.
-
Daicel Chiral Technologies. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
- Gala, D., et al. (2018). Chiral SFC-UV separation of amine and imine derivative using standard screening conditions on six different CSPs.
- CN104945329A. (2015). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
- Taylor, L. T. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 372-395). Elsevier.
- O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 23(10), 2465.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Tsoleridis, C. A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from [Link]
- Polaske, N. W., et al. (2019). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society, 141(43), 17052-17056.
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
- Kumar, A., et al. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 7(10), 235-241.
- Nakashima, A., et al. (2021).
- Wang, J., et al. (2009). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2559.
- Org. Biomol. Chem. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. 10, 5253-5257.
- ResearchGate. (2009).
- Cui, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1619.
- Al-Majdobb, A. A., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Scientific Reports, 13(1), 12345.
- Singh, S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 136-141.
- Khan, I., et al. (2022). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 3469-3480.
- Kamande, M. W., et al. (2011). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 83(16), 6308-6314.
- PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Org Biomol Chem, 10(27), 5253-7.
Sources
- 1. biotage.com [biotage.com]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to improve the yield and stereoselectivity of this important chiral building block.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The precise stereochemical arrangement of the amino and methyl groups on the piperidine ring is often crucial for the biological activity of the final drug substance. Achieving high yield and diastereoselectivity in its synthesis can be challenging. This guide provides a comprehensive overview of a potential synthetic strategy, highlighting critical parameters and offering solutions to common experimental hurdles.
Proposed Synthetic Workflow
A plausible and efficient synthetic route to this compound commences with the commercially available tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. This strategy involves a stereoselective reductive amination followed by separation of any diastereomeric mixture, if necessary.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Stereoselective Reductive Amination
Q1: My reductive amination of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The initial formation of the imine or enamine intermediate is crucial.
-
Troubleshooting:
-
Dehydrating Agent: Ensure anhydrous conditions. The presence of water can hinder imine formation. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
pH Control: The pH of the reaction is critical. For many reductive aminations, mildly acidic conditions (pH 4-6) are optimal for imine formation. A catalytic amount of acetic acid can be beneficial when using reducing agents like sodium triacetoxyborohydride (STAB).[1]
-
-
-
Inefficient Reduction: The choice and handling of the reducing agent are paramount.
-
Troubleshooting:
-
Reducing Agent Potency: Sodium triacetoxyborohydride (STAB) is often a good choice as it is less basic and more selective than sodium cyanoborohydride or sodium borohydride.[2] Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
-
-
Side Reactions: Over-reduction of the starting material or product can occur.
-
Troubleshooting:
-
Choice of Reducing Agent: STAB is generally milder and less likely to cause over-reduction compared to more powerful reducing agents.
-
Stoichiometry: Use a controlled amount of the reducing agent (typically 1.1-1.5 equivalents).
-
-
Q2: I am observing a poor diastereomeric ratio in my final product. How can I improve the stereoselectivity of the reductive amination?
A2: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is determined by the direction of hydride attack on the iminium intermediate.
-
Steric Hindrance: The existing methyl group at the 4-position will influence the facial selectivity of the reduction.
-
Optimization Strategies:
-
Bulky Reducing Agents: Employing a bulkier reducing agent can enhance the steric differentiation between the two faces of the iminium ion, potentially favoring the desired (3R,4R) diastereomer.
-
Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.
-
-
-
Catalyst-Controlled Reduction: For challenging cases, consider a catalytic hydrogenation approach.
-
Optimization Strategies:
-
Chiral Catalysts: While more expensive, asymmetric hydrogenation using a chiral catalyst could provide excellent stereocontrol.
-
Substrate Control: The conformation of the piperidine ring can influence the stereochemical outcome. The N-Boc group can affect the ring conformation and thus the direction of hydride attack.
-
-
Experimental Protocol: Stereoselective Reductive Amination
-
To a solution of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or DCE | Aprotic, good solubility for reactants. |
| Ammonia Source | Ammonium Acetate | Provides ammonia in situ under mildly acidic conditions. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective, effective for reductive aminations.[1] |
| Temperature | 0 °C to Room Temperature | Balances reaction rate and stereoselectivity. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes acidic byproducts and removes excess reagents. |
Part 2: Boc Protection
Q3: I am attempting to Boc-protect the precursor 3-amino-4-methylpiperidine, but the reaction is sluggish or incomplete. What could be the issue?
A3: Incomplete Boc protection can be due to several factors, including the choice of reagents, solvent, and reaction conditions.
-
Reagent Reactivity:
-
Troubleshooting:
-
Boc Anhydride Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is of high quality and has not hydrolyzed.
-
Base: A suitable base is crucial. Triethylamine (TEA) is commonly used.[3] For less reactive amines, a stronger, non-nucleophilic base might be necessary. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.
-
-
-
Solubility Issues: The starting amine may have poor solubility in the reaction solvent.
-
Troubleshooting:
-
Solvent System: A mixture of solvents, such as THF/water or dioxane/water, can improve the solubility of the amine salt and facilitate the reaction.[4]
-
-
-
Reaction with Carboxylate (if present): If the starting material has a free carboxylic acid, it can react with Boc₂O to form a mixed anhydride, which can lead to side products.
-
Troubleshooting:
-
Aqueous Basic Conditions: Performing the reaction in an aqueous solution with a base like sodium hydroxide can hydrolyze any mixed anhydride that forms, preventing the formation of amide dimers.[5]
-
-
Experimental Protocol: Boc Protection of 3-amino-4-methylpiperidine
-
Dissolve 3-amino-4-methylpiperidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF and water.
-
Add a base, such as sodium carbonate (1.5-2.5 eq).[6]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq) in the same solvent dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.
Caption: Key components for the Boc protection reaction.
Part 3: Purification and Diastereomer Separation
Q4: I have a mixture of diastereomers after the reductive amination. What is the best way to separate them?
A4: The separation of diastereomers is a critical step to obtain the desired (3R,4R) isomer.
-
Chromatographic Separation:
-
Method: Flash column chromatography on silica gel is a common method for separating diastereomers.
-
Optimization: A careful selection of the eluent system is necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and prevent tailing for basic compounds.
-
-
Diastereomeric Salt Crystallization:
-
Method: This classical resolution technique involves reacting the diastereomeric mixture of amines with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by fractional crystallization.[7]
-
Optimization:
-
Chiral Acid Selection: Common chiral resolving agents for amines include tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) and mandelic acid.[7]
-
Solvent Screening: The choice of solvent is crucial for successful crystallization. A screening of various solvents and solvent mixtures is often required.
-
Cooling Rate: Slow cooling is essential to allow for selective crystallization of one diastereomeric salt.[7]
-
-
Q5: During column chromatography, my product is streaking badly on the column. How can I improve the separation?
A5: Streaking or tailing of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface.
-
Troubleshooting:
-
Eluent Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.
-
References
- Gil, L. F., et al. (2007). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Szatmári, I., et al. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
- BenchChem. (2025). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
- Zhu, W., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(3), 1083–1096.
- Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2368.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- White, J. D., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. The Journal of Organic Chemistry, 77(15), 6549–6560.
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- CN101891711A. (2010). Preparation method of (3S, 4R)
- Comins, D. L., et al. (1994). An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. Tetrahedron Letters, 35(17), 2819-2822.
- Verniest, G., et al. (2008). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 64(25), 5963-5970.
- BenchChem. (2025). Commercial Availability and Synthetic Guide for tert-butyl 4-(methylamino)
- Matassini, C., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(11), 2975.
- Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 545-551.
- ChemRxiv. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
- CN105130879A. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Matassini, C., et al. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- CN104356057A. (2015). Preparation method of 3-amino-4-methylpyridine.
- CCS Chemistry. (2021).
- CN103864674A. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
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- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Piperidines
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can derail research timelines, complicate purification, and reduce yields. This technical support guide is designed to provide you, the practicing scientist, with field-proven insights and actionable troubleshooting strategies to overcome these common hurdles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these side reactions, empowering you to make informed decisions at the bench.
Part 1: Frequently Asked Questions (General Troubleshooting)
This section addresses broad issues that can manifest across different synthetic routes.
Q1: My reaction is sluggish or stalls completely. What are the primary factors to investigate?
A: Incomplete reactions are a frequent issue. Before altering your core synthetic strategy, consider these fundamental parameters:
-
Catalyst Activity: In catalytic hydrogenations (e.g., of pyridines), the catalyst can be "poisoned." Pyridine nitrogen itself can bind strongly to the metal surface, inhibiting turnover.[2][3]
-
Reagent Purity & Stoichiometry: Ensure starting materials are pure. In reductive aminations, for instance, impurities in the amine or carbonyl component can lead to unexpected byproducts. Verify the stoichiometry, especially of the reducing agent.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. For N-alkylations, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred to solubilize reagents and facilitate the reaction.[6][7]
Q2: My TLC plate shows multiple unexpected spots, suggesting a mixture of products. How do I begin to diagnose the issue?
A: A complex reaction mixture points to a lack of selectivity or the presence of side reactions.
-
Initial Diagnosis: First, attempt to identify the major components. Run co-spots with your starting materials. If possible, obtain a crude ¹H NMR or LC-MS to get an initial idea of the masses and structures of the byproducts.
-
Common Culprits:
-
Over-alkylation: In N-alkylation reactions, the desired secondary amine product can react further to form a tertiary amine or even a quaternary ammonium salt.[6]
-
Incomplete Reduction: In pyridine hydrogenations, partially saturated intermediates like di- or tetrahydropyridines are common byproducts if the reaction conditions are too mild or the time is insufficient.[4][5]
-
Enamine/Iminium Intermediates: In reactions involving carbonyls (like reductive amination), stable enamine or iminium ion intermediates may persist or react via undesired pathways.[8]
-
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides in-depth, Q&A-formatted guides for common synthetic methodologies.
Route 1: Catalytic Hydrogenation of Substituted Pyridines
This is a direct and atom-economical method, but chemoselectivity and completeness can be challenging.
Q: I'm observing partially hydrogenated intermediates (tetrahydropyridines) and even ring-opened byproducts. How can I drive the reaction to completion while maintaining the piperidine ring?
A: This is a classic problem of insufficient reaction severity or inappropriate catalyst choice.
-
Mechanistic Insight: The hydrogenation of pyridine is a stepwise process. The initial reduction steps are often faster than the final saturation to the piperidine ring. Ring-opening can occur with certain catalysts (e.g., rhodium complexes) in the presence of water, leading to δ-amino ketones.[4][5]
-
Troubleshooting Protocol:
-
Increase Hydrogen Pressure & Temperature: This is the most direct way to favor complete saturation. Pressures of 30-80 bar and temperatures of 60-80 °C are often effective.[4][5]
-
Optimize Catalyst Selection: Palladium (Pd/C) can be sluggish for pyridine reduction. Rhodium (Rh/C, Rh₂O₃) and Platinum (PtO₂, Pt/C) catalysts are generally more effective for hydrogenating the pyridine ring.[4][5]
-
Control Water Content: If ring-opening is observed, ensure anhydrous conditions by using dry solvents and reagents.[4]
-
Extend Reaction Time: Monitor the reaction by GC-MS or TLC. If starting material is consumed but intermediates are present, simply extending the reaction time may be sufficient.
-
-
Data-Driven Recommendations:
| Problem | Parameter to Adjust | Recommended Change | Rationale |
| Partial Hydrogenation | Hydrogen Pressure | Increase from 5 bar to 30-80 bar | Drives equilibrium towards fully saturated product.[4][5] |
| Catalyst | Switch from Pd/C to PtO₂ or Rh/C | Pt and Rh are generally more active for pyridine hydrogenation.[4][5] | |
| Ring-Opening | Solvent | Use anhydrous solvent (e.g., glacial acetic acid) | Prevents water-mediated side reactions.[4] |
| Low Reactivity | Additive | Add glacial acetic acid or HCl | Protonates the pyridine, increasing its reactivity.[3][4] |
-
Visualizing the Troubleshooting Process:
Caption: Troubleshooting workflow for pyridine hydrogenation.
Route 2: Reductive Amination
A versatile method for forming C-N bonds and constructing the piperidine ring, often intramolecularly from δ-amino aldehydes/ketones.[9][10]
Q: My intermolecular N-alkylation via reductive amination is producing a significant amount of the dialkylated tertiary amine. How can I favor mono-alkylation?
A: This is a common issue of over-alkylation, driven by the fact that the secondary amine product is often as nucleophilic, or more so, than the primary amine starting material.
-
Mechanistic Insight: Reductive amination involves the formation of an imine (or iminium ion), which is then reduced.[10] If the newly formed secondary amine successfully competes with the starting primary amine for the remaining aldehyde/ketone, dialkylation will occur.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the carbonyl compound (e.g., 1.1 to 1.5 equivalents of amine).
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.[6]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions (which favor imine formation), and can often be used in a one-pot procedure.[10] It is generally less likely to reduce the carbonyl starting material directly compared to a reagent like NaBH₄.[10]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without excessively protonating the amine nucleophile.[10]
-
-
Visualizing the Competing Pathways:
Caption: Competing pathways in reductive amination.
Route 3: Pictet-Spengler Reaction
A powerful reaction for synthesizing tetrahydroisoquinolines and related structures, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure.[11][12][13]
Q: My Pictet-Spengler reaction is giving poor yields, and I suspect the cyclization step is the problem. What conditions favor this intramolecular electrophilic aromatic substitution?
A: The success of the Pictet-Spengler reaction hinges on generating a sufficiently electrophilic iminium ion and having an electron-rich aromatic ring to facilitate the cyclization. [11][14]
-
Mechanistic Insight: The reaction proceeds through the formation of an imine, which is then protonated to an iminium ion. This iminium ion is the key electrophile that is attacked by the nucleophilic aromatic ring.[11][14] If the aromatic ring is electron-poor or the iminium ion is not readily formed, the reaction will fail.
-
Troubleshooting Protocol:
-
Acid Catalyst is Crucial: The reaction typically requires an acid catalyst (protic or Lewis) to promote iminium ion formation.[11][13] If yields are low, ensure sufficient acid (e.g., HCl, H₂SO₄, or BF₃·OEt₂) is present.
-
Aromatic Ring Activation: The reaction works best with electron-rich aromatic systems like indoles or phenols.[11] For less nucleophilic rings (e.g., a simple phenyl group), stronger acids and higher temperatures are required.[11] If your substrate is electron-deficient, this route may be unsuitable.
-
Aldehyde/Ketone Choice: Unhindered aldehydes (like formaldehyde) react more readily than ketones. If using a ketone, expect to use more forcing conditions.
-
Solvent: While traditionally run in protic solvents with heating, some modern protocols show superior yields in aprotic media.[11] Consider screening solvents if other optimizations fail.
-
-
Experimental Protocol Example: Synthesis of a Tetrahydro-β-carboline
-
Setup: To a round-bottom flask, charge D-tryptophan methyl ester hydrochloride (1.0 eq).[14]
-
Solvent: Add anhydrous methanol (MeOH) to dissolve the starting material.[14]
-
Reagent Addition: Add the carbonyl compound (e.g., 2,3-butanedione, 2.5 eq).[14]
-
Reaction: Stir the solution at an elevated temperature (e.g., 65 °C) for the required time (e.g., 20 hours).[14]
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Partition the mixture between a saturated aqueous NaHCO₃ solution and dichloromethane (CH₂Cl₂). Separate the layers and extract the aqueous layer further with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- Kuwano, R., Sato, K., & Kurokawa, T. (2020). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Kuwano, R., Sato, K., & Kurokawa, T. (2020).
- BenchChem. (2025).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- NROChemistry. (n.d.). Pictet-Spengler Reaction.
- Grokipedia. (n.d.). Pictet–Spengler reaction.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Various Authors. (2023).
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Various Authors. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Various Authors. (2018). Synthesis of piperidinones by an aza Diels-Alder reaction.
- Various Authors. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
- YouTube. (2024).
- Reddit. (2024).
- News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds.
- BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
- BenchChem. (2025).
- Wikipedia. (n.d.). Aza-Diels–Alder reaction.
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Various Authors. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Various Authors. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- Various Authors. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH.
- Various Authors. (2025). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids.
- Various Authors. (2025). Piperidine Synthesis. DTIC.
- Various Authors. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Various Authors. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Various Authors. (2025). Diels–Alder Reactions of 1-Azadienes.
- BenchChem. (2025).
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- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimization of Amide Coupling Reactions with tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the amide coupling of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This chiral building block presents unique challenges due to steric hindrance and the need to preserve stereochemical integrity. This guide is structured in a question-and-answer format to directly address the common issues encountered during synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges observed when using this specific piperidine derivative in amide bond formation.
Q1: My reaction yield is low or the reaction has stalled. What are the likely causes?
Low or incomplete conversion is the most common problem and typically stems from a combination of factors related to the substrate's structure and the reaction setup.
-
Steric Hindrance: The primary obstacle is the steric bulk around the C3-amino group. The adjacent methyl group at the C4 position physically impedes the approach of the activated carboxylic acid, slowing down the rate of reaction significantly compared to less hindered amines.[1] Standard coupling conditions that work for simple amines may be insufficient here.[2]
-
Inadequate Carboxylic Acid Activation: The coupling reagent you are using may not be potent enough to generate a sufficiently reactive activated ester to overcome the energy barrier imposed by steric hindrance.[1][3]
-
Suboptimal Reaction Conditions: Factors such as low temperature, insufficient reaction time, or an inappropriate choice of solvent or base can all lead to poor conversion.[4][5]
-
Amine Deactivation: While less common for the amine itself, an acid-base reaction between your carboxylic acid and the piperidine amine can occur, forming a salt and rendering the amine non-nucleophilic until a base is added.[1][6]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Q2: How can I overcome the steric hindrance of this amine to improve my yield?
Addressing steric hindrance requires a multi-faceted approach involving the careful selection of reagents and optimization of reaction parameters.
-
Select a High-Potency Coupling Reagent: For hindered substrates, standard carbodiimides like EDC or DCC are often inefficient.[2] You should employ more powerful onium salt-based reagents.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is widely regarded as a highly effective choice for challenging couplings.[7][8] It forms a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt moiety, accelerating the coupling rate.[9]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A modern alternative to HATU, COMU is known for its high efficiency, excellent solubility, and reduced allergenic potential compared to benzotriazole-based reagents.[4][10]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective for hindered couplings and have the advantage that they cannot form guanidinium side products with the amine.[3][9][11]
-
-
Optimize Reaction Temperature and Time: While low temperatures are ideal for preventing side reactions, hindered couplings often require more energy. Consider running the reaction at room temperature for an extended period (12-24 hours) or gently heating to 30-50°C.[11][12] Monitor the reaction closely by LC-MS to balance conversion with potential degradation or side product formation.
-
Employ a Pre-activation Strategy: Activate the carboxylic acid before introducing the amine. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes.[1][13] This ensures the formation of the highly reactive activated ester, which is then ready to react immediately upon the addition of the sterically hindered amine.
Q3: I am concerned about epimerization of my chiral carboxylic acid during the coupling. How can I minimize this risk?
Preserving stereochemical integrity is critical, especially when coupling a chiral carboxylic acid. Epimerization typically occurs at the α-carbon of the carboxylic acid via oxazolone formation or direct proton abstraction.[14][15]
-
Use Racemization-Suppressing Additives: The key to preventing epimerization is the use of additives that form active esters less prone to racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): This is superior to the classic HOBt (1-Hydroxybenzotriazole) for suppressing racemization and accelerating coupling.[4] Coupling reagents like HATU and PyAOP already incorporate this moiety.
-
OxymaPure®: This is a non-explosive and highly effective alternative to HOBt and HOAt, used in reagents like COMU.[4]
-
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic tertiary amine base.
-
DIPEA (N,N-Diisopropylethylamine): This is the most common choice.
-
2,4,6-Collidine: A slightly weaker base that can be beneficial in cases of severe epimerization risk.
-
Avoid stronger, less hindered bases which can more readily promote proton abstraction from the chiral center.[4]
-
-
Control the Temperature: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and allow the reaction to slowly warm to room temperature.[1][4]
Q4: What are the most common side reactions and their corresponding solutions?
Beyond low yield and epimerization, a few other side reactions can complicate your synthesis.
-
N-acylurea Formation: This is a classic byproduct when using carbodiimide reagents (EDC, DCC, DIC).[5] The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.
-
Solution: Always use a carbodiimide in conjunction with an additive like HOBt or, preferably, HOAt or OxymaPure. These additives intercept the O-acylisourea to form a more stable active ester, minimizing the rearrangement.[4]
-
-
Guanidinylation of the Amine: Aminium/uronium reagents like HATU and HBTU can react with the primary amine if used in significant excess, forming a stable guanidinium byproduct that "caps" the amine and prevents it from coupling.[9][10]
Frequently Asked Questions (FAQs)
Q: What is the best "first-pass" set of conditions for coupling a novel carboxylic acid to this amine? A: For a reliable starting point, use HATU as the coupling reagent. See Protocol 1 below for a robust, general procedure that is often successful with this hindered amine.
Q: Which solvents are recommended for this reaction? A: Anhydrous, polar aprotic solvents are the best choice. N,N-Dimethylformamide (DMF) is the most common and effective solvent.[4] Dichloromethane (DCM) can also be used, particularly if the product is easier to isolate from it.[1] Ensure your solvent is truly anhydrous.
Q: What is the role of the base (e.g., DIPEA) and how much should I use? A: The base serves two primary functions: 1) It deprotonates the carboxylic acid to form the carboxylate, which then attacks the coupling reagent, and 2) It neutralizes the acidic byproducts generated during the reaction (e.g., the protonated form of HOBt or HOAt), driving the reaction to completion. Typically, 2.0 to 3.0 equivalents of a non-nucleophilic base like DIPEA are used.[7][11]
Q: How should I monitor the reaction's progress? A: Thin-layer chromatography (TLC) can be used for a quick check, but Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It provides unambiguous confirmation of product formation and allows you to monitor the consumption of starting materials accurately.
Data Presentation & Reagent Selection
The choice of coupling reagent is the most critical decision. The table below summarizes the best options for this challenging substrate.
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Type | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| HATU | Aminium Salt | High reactivity, fast kinetics, low epimerization rates. Widely successful for hindered couplings.[7][11] | Can cause guanidinylation if used in large excess.[9][10] More expensive than carbodiimides. |
| COMU | Aminium Salt | Efficacy comparable or superior to HATU.[4][10] Byproducts are more water-soluble. Non-explosive and lower allergenic potential. | Higher cost. |
| PyBOP | Phosphonium Salt | High reactivity, rapid reactions.[11] Byproducts are generally less hazardous than older phosphonium reagents (e.g., BOP).[10] Does not cause guanidinylation. | Can be less reactive than HATU in the most extreme cases. |
| T3P® | Phosphonic Anhydride | Effective for epimerization-prone substrates.[14] Byproducts are water-soluble and easily removed. | May require slightly elevated temperatures for very hindered substrates. |
| EDC / OxymaPure | Carbodiimide + Additive | Cost-effective.[7] The urea byproduct from EDC is water-soluble, simplifying workup.[4] OxymaPure is a highly effective, safe additive for suppressing racemization.[16] | Lower reactivity than onium salts; may not be sufficient for this specific hindered amine.[1] |
Visualizations
Troubleshooting Workflow for Low Coupling Yield
Caption: Factors influencing the prevention of epimerization.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling a generic carboxylic acid with this compound.
-
Reagent Preparation:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 to 0.5 M solution).
-
-
Activation Step:
-
To the stirred solution, add HATU (1.1 equivalents).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes. You may observe a slight color change. This is the "pre-activation" step.
-
-
Coupling Step:
-
In a separate vial, dissolve this compound (1.05 equivalents) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Once complete, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. [1] * Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers sequentially with 5% aq. citric acid (if DIPEA is present), saturated aq. NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Alternative Protocol for Extremely Hindered Couplings (Acyl Fluoride)
For cases where even HATU fails to provide satisfactory yields, conversion of the carboxylic acid to an acyl fluoride can be an effective strategy. [2]
-
Acyl Fluoride Formation (In Situ):
-
In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as BTFFH (1.1 equivalents).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). [1] * Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride.
-
-
Coupling:
-
Add the solution of this compound (1.1 equivalents in DCM) to the reaction mixture.
-
Stir at room temperature or heat to reflux (40°C) and monitor by LC-MS. Reaction times can be significantly longer for these types of couplings. [1]3. Work-up and Purification:
-
Follow steps 4 and 5 from Protocol 1 for work-up and purification.
-
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (2021). ResearchGate. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
amide coupling help. (2022, March 24). Reddit. Retrieved from [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). PubMed Central. Retrieved from [Link]
-
Optimization of the reaction conditions of amide synthesis. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Diastereomeric Separation of 3,4-Substituted Piperidines
Welcome to the technical support center for the diastereomeric separation of 3,4-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your separation experiments. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address the specific challenges encountered with this class of compounds.
Introduction to the Challenge
The piperidine ring is a crucial scaffold in a vast number of pharmaceuticals and biologically active compounds. When this ring is substituted at the 3 and 4 positions, it creates two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). The separation of these diastereomers is a critical step in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. However, their similar physicochemical properties make this separation a significant analytical challenge.
This guide focuses on chromatographic techniques, the workhorse of diastereomeric separations, and provides a structured approach to troubleshooting common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing a clear path from problem identification to resolution.
Problem 1: Poor or No Resolution Between Diastereomers
Question: My chromatogram shows a single peak or two very poorly resolved peaks for my 3,4-substituted piperidine diastereomers. What are the likely causes and how can I improve the separation?
Answer: This is the most common challenge and typically stems from a lack of selectivity in the chromatographic system. Diastereomers have different physical properties, but these differences can be subtle. To resolve them, the chromatographic system must be able to exploit these subtle differences.[1][2]
Core Strategy: Enhance Selectivity
The key is to systematically alter the parameters that influence selectivity. This involves a multi-faceted approach focusing on the stationary phase, mobile phase, and temperature.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Detailed Solutions for Poor Resolution
| Probable Cause | Recommended Solution & Explanation |
| Inappropriate Stationary Phase | Action: Screen different column chemistries. While C18 is a common starting point for reversed-phase HPLC, it may not provide sufficient selectivity for diastereomers.[3][4] Explanation: Diastereomers differ in the 3D arrangement of their atoms, which affects their shape and dipole moment. Stationary phases that offer different interaction mechanisms can exploit these differences. Recommended Columns to Try: • Pentafluorophenyl (PFP): Offers aromatic and dipole-dipole interactions, which can be highly effective for separating isomers.[3][5] • Cyano (CN): Provides different selectivity due to strong dipole-dipole interactions. • Chiral Stationary Phases (CSPs): Even though you are separating diastereomers (not enantiomers), CSPs can sometimes offer unique selectivity due to their complex chiral surfaces.[6][7] This is an empirical approach but can be surprisingly effective. • Bare Silica (Normal Phase): For less polar piperidines, normal-phase chromatography with a mobile phase like ethanol/hexane can be very effective.[3] |
| Suboptimal Mobile Phase Composition | Action: Systematically vary the mobile phase composition. Explanation: The mobile phase influences how the analyte interacts with the stationary phase. Small changes can have a significant impact on selectivity.[8][9] For Reversed-Phase HPLC: • Change the Organic Modifier: If using acetonitrile, try methanol or isopropanol, and vice-versa. These solvents have different polarities and hydrogen bonding capabilities, which can alter selectivity.[10] • Add a Basic Modifier: For basic compounds like piperidines, adding a small amount (e.g., 0.1%) of diethylamine (DEA) or another amine can improve peak shape and sometimes selectivity by masking residual silanol groups on the stationary phase.[3][11] For Supercritical Fluid Chromatography (SFC): • Vary the Co-solvent: Methanol, ethanol, and isopropanol are common co-solvents with supercritical CO2. Their different polarities can significantly affect resolution.[12] |
| Incorrect Temperature | Action: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C).[3] Explanation: Temperature affects the thermodynamics of the separation. In some cases, increasing the temperature can improve efficiency and resolution. In other cases, sub-ambient temperatures may be necessary to enhance the subtle intermolecular interactions that drive the separation. |
| Need for Enhanced Structural Differences | Action: Consider pre-column derivatization. Explanation: If the inherent structural differences between the diastereomers are too small to be resolved, you can chemically modify the molecules to amplify these differences. This involves reacting the piperidine (usually at the nitrogen) with a chiral derivatizing agent to form new diastereomers that are often much easier to separate on a standard achiral column.[1][2][13] This is a powerful technique when direct separation fails. |
Problem 2: Peak Tailing
Question: My piperidine peaks are tailing significantly, which is affecting my resolution and integration. What's causing this and how do I fix it?
Answer: Peak tailing for basic compounds like piperidines is a classic problem in HPLC.[14][15][16] It is most often caused by secondary interactions between the basic nitrogen of the piperidine and acidic silanol groups on the silica-based stationary phase.[17][18]
Core Strategy: Minimize Secondary Interactions
The goal is to prevent the piperidine's basic nitrogen from "sticking" to the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions for Peak Tailing
| Probable Cause | Recommended Solution & Explanation |
| Secondary Interactions with Silanols | Action 1: Add a Basic Modifier: Add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[3][11] Explanation: These basic additives act as "silanol blockers." They are small, basic molecules that preferentially interact with the acidic silanol sites on the stationary phase, effectively shielding the larger piperidine analyte from these undesirable interactions.[14] Action 2: Use a Low pH Mobile Phase: Operate at a pH below the pKa of the silanol groups (typically pH < 3). Explanation: At low pH, the silanol groups are protonated and therefore less likely to interact with the protonated basic piperidine. However, ensure your column is stable at low pH. Action 3: Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica and are "end-capped" to reduce the number of free silanol groups.[14] If you are using an older column, switching to a modern, base-deactivated column can significantly improve peak shape. |
| Column Overload | Action: Reduce the injection volume or the concentration of your sample.[3][18] Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion. If the peak shape improves with a more dilute sample, you are likely overloading the column. |
| Column Bed Deformation or Contamination | Action: First, try flushing the column with a strong solvent. If that doesn't work, the column may be permanently damaged. Explanation: A void at the head of the column or a partially blocked frit can cause peak tailing. This can happen over time or due to pressure shocks. If the problem persists with a new column, the issue lies elsewhere.[17] |
Frequently Asked Questions (FAQs)
Q1: Which is better for separating 3,4-substituted piperidine diastereomers: HPLC or SFC?
A1: Both techniques are powerful, and the best choice depends on your specific needs.
-
HPLC (High-Performance Liquid Chromatography): This is the most established technique with a vast array of available stationary and mobile phases.[11] It's highly versatile and a good starting point for method development.[3] Both normal-phase and reversed-phase modes can be effective.[3]
-
SFC (Supercritical Fluid Chromatography): SFC has several advantages, particularly for preparative-scale separations. It often provides faster separations and is considered a "greener" technique due to the reduced use of organic solvents.[19] For basic compounds like piperidines, SFC can sometimes offer better peak shapes and efficiency.[19]
Q2: My piperidine derivative doesn't have a UV chromophore. How can I detect it?
A2: This is a common issue. The most straightforward solution is pre-column derivatization . This involves reacting your piperidine with a reagent that attaches a UV-active tag. A common example is reacting the piperidine with para-toluene sulfonyl chloride (PTSC), which introduces a strongly UV-absorbing group, allowing for detection at wavelengths like 228 nm.[3][20] Alternatively, if available, detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) can be used for non-chromophoric compounds.
Q3: Is it possible to predict which column will work best for my specific diastereomers?
A3: While it's difficult to predict with certainty, you can make an educated guess based on the structure of your analytes. For example, if your piperidine has aromatic substituents, a PFP column might be a good choice due to potential pi-pi interactions.[5] However, diastereomer separation is often an empirical process. A systematic screening of a few orthogonal columns (e.g., a C18, a PFP, and a cyano column) is a highly effective and efficient approach to method development.[6]
Q4: Can I use chiral derivatization to separate diastereomers?
A4: Yes, and this can be a very effective strategy. The process involves reacting your mixture of diastereomers with a single enantiomer of a chiral derivatizing agent (CDA).[1][21] This converts your initial pairs of enantiomers into two pairs of new diastereomers. The key is that the newly formed diastereomers may have significantly different physical properties, making them much easier to separate on a standard (achiral) HPLC column.[2][22] This technique essentially amplifies the structural differences between your stereoisomers.
Experimental Protocols
Protocol 1: General HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for 3,4-substituted piperidine diastereomers.
-
Analyte Characterization: Determine the pKa and solubility of your piperidine derivative. This will help in selecting the appropriate mobile phase pH and solvent.
-
Initial Column and Mobile Phase Selection:
-
Reversed-Phase (RP): Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase of acetonitrile and water, each with 0.1% formic acid or 0.1% diethylamine, depending on the pKa of your analyte.[3]
-
Normal-Phase (NP): Start with a bare silica column. Use a mobile phase of hexane and ethanol.[3]
-
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic over 15 minutes) to determine the approximate elution conditions.
-
Optimization:
-
Stationary Phase Screening: If the initial column does not provide adequate separation, screen other stationary phases like PFP and Cyano.
-
Mobile Phase Optimization: Systematically vary the organic modifier (acetonitrile vs. methanol) and the concentration of additives.[10]
-
Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see the effect on resolution.[3]
-
Flow Rate: Adjust the flow rate to balance resolution and analysis time. A lower flow rate often improves resolution.
-
Protocol 2: Pre-column Derivatization for UV Detection and Enhanced Separation
This protocol is for piperidines lacking a UV chromophore, using para-toluene sulfonyl chloride (PTSC) as an example.[20]
-
Reagent Preparation: Prepare a solution of PTSC in a suitable solvent like acetonitrile (e.g., 10 mg/mL). Prepare a solution of a base, such as triethylamine, in the same solvent.
-
Derivatization Reaction:
-
In a vial, dissolve a known amount of your piperidine diastereomer mixture in the solvent.
-
Add an excess of the base, followed by an excess of the PTSC solution.
-
Allow the reaction to proceed at room temperature or with gentle heating until complete (monitor by TLC or a quick LC injection).
-
-
Sample Preparation for HPLC: Quench the reaction if necessary (e.g., with a small amount of water). Dilute the reaction mixture with the initial mobile phase for your HPLC analysis.
-
HPLC Analysis: Inject the derivatized sample onto your HPLC system. The resulting sulfonamides are typically well-behaved chromatographically and have a strong UV chromophore for detection around 228 nm.[20]
References
-
Pirkle, W. H., & Simmons, K. A. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Zhang, Q., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. PubMed. [Link]
-
Bhushan, R., Nagar, H., & Martens, J. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). [Link]
-
Snyder, L. R., & Palamareva, M. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography. Semantic Scholar. [Link]
-
Irie, M., & Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
-
Zhang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
-
Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Chromatography Today. (n.d.). What is Peak Tailing?. [Link]
-
O'Brien, E., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
- Google Patents. (n.d.).
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ResearchGate. (2006). Synthesis of cis - or trans -3,4-Disubstituted Piperidines. [Link]
-
alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]
-
Organic Letters - ACS Publications. (n.d.). A Modular Approach to Trisubstituted Chiral Piperidines. [Link]
-
PubMed. (n.d.). A Modular Approach to Trisubstituted Chiral Piperidines. [Link]
-
ElectronicsAndBooks. (n.d.). A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. [Link]
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stability of the Boc protecting group under various reaction conditions
Boc Protecting Group Stability: A Technical Support Guide
Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc protection in their synthetic workflows. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues encountered during experiments, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the Boc group?
The Boc group is a widely used amine protecting group prized for its stability under a broad range of non-acidic conditions.[1][2] It is generally stable to:
-
Basic conditions: Resistant to hydrolysis by common bases like NaOH, Na2CO3, and triethylamine (TEA).[2][3]
-
Nucleophiles: Stable towards many nucleophilic reagents, including organometallics like Grignard (RMgX) and organolithium (RLi) reagents, as well as amines and alkoxides.[2][3]
-
Catalytic Hydrogenation: The Boc group is stable to standard catalytic hydrogenation conditions (e.g., H2, Pd/C), making it orthogonal to protecting groups like benzyloxycarbonyl (Cbz), which are cleaved under these conditions.[4][5][6][7]
Its primary lability is towards acid, allowing for its selective removal.[4][8]
Q2: Why is the Boc group so stable to bases and nucleophiles?
The stability of the Boc group under basic and nucleophilic conditions is attributed to steric hindrance. The bulky tert-butyl group physically blocks the approach of nucleophiles to the electrophilic carbonyl carbon of the carbamate. This makes reactions like base-mediated hydrolysis kinetically unfavorable.[4][9]
Q3: What does it mean for the Boc group to be "orthogonal" to other protecting groups?
Orthogonal protection is a critical strategy in multi-step synthesis that allows for the selective removal of one protecting group without affecting others.[10] The Boc group is a key component of many orthogonal schemes because its deprotection conditions (acid) are distinct from those used for other common amine protecting groups:[4][10]
-
Fmoc (9-fluorenylmethoxycarbonyl): Removed with base (e.g., piperidine).[4][7]
-
Cbz (Carbobenzyloxy): Removed by catalytic hydrogenation.[4][7]
-
Alloc (Allyloxycarbonyl): Removed using palladium catalysis.[4]
This allows for precise, sequential manipulation of different protected amines within the same molecule.
Troubleshooting Guide: Stability & Deprotection Issues
This section addresses specific problems you may encounter when working with Boc-protected compounds under various reaction conditions.
Issues Under Acidic Conditions (Deprotection)
Acid-catalyzed cleavage is the most common method for Boc removal.[1][10] The reaction proceeds via protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][4][11]
Caption: Acid-catalyzed removal of the Boc group.
Problem: My Boc deprotection is incomplete or sluggish.
-
Plausible Cause: Insufficient acid strength or concentration. The rate of Boc cleavage can show a second-order dependence on acid concentration.[12] Steric hindrance around the Boc group or electron-withdrawing groups on the substrate can also slow the reaction.[13][14]
-
Solution:
-
Increase Acid Concentration: For trifluoroacetic acid (TFA), a common reagent, concentrations of 20-50% in a solvent like dichloromethane (DCM) are typical.[14] If the reaction is slow, using neat TFA may be necessary.[7]
-
Switch to a Stronger Acid: If milder acids (e.g., formic acid, aqueous HCl) are failing, switch to a stronger, anhydrous acid like TFA or HCl in dioxane.[8]
-
Increase Temperature: While many deprotections run at room temperature, gentle heating (e.g., to 30-40°C) can accelerate slow reactions. Monitor carefully for side products.[14]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[13][14]
-
Problem: I'm observing unexpected side products after deprotection.
-
Plausible Cause: The tert-butyl cation generated during deprotection is a reactive electrophile.[1][15] It can alkylate nucleophilic functional groups on your substrate, particularly electron-rich aromatic rings (like tryptophan or tyrosine), thiols (cysteine), and guanidines (arginine).[15]
-
Solution: Use a Scavenger.
-
Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Comparative Table of Acidic Deprotection Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | 20-100% in DCM, 0°C to RT | Fast, effective, volatile (easy removal)[7][16] | Harsh, can cleave other acid-labile groups, generates t-butyl cation side products[15] |
| HCl | 4M in Dioxane or MeOH | Strong, effective, affordable | Less volatile than TFA, can be corrosive |
| Formic Acid | Neat, RT | Milder, can offer selectivity | Slower, may not be effective for all substrates |
| Lewis Acids | AlCl₃, ZnBr₂, FeCl₃ | Can offer high selectivity, especially for N,N-diBoc compounds[8][16][17] | Requires anhydrous conditions, workup can be more complex |
| Solid Acids | Montmorillonite K10 clay | Mild, heterogeneous (easy removal)[2] | May require higher temperatures or longer reaction times |
Issues Under Basic or Nucleophilic Conditions
Problem: My Boc group was unintentionally cleaved during a basic reaction.
-
Plausible Cause: While generally stable, the Boc group can be cleaved under specific basic conditions, particularly on electron-deficient amines. This includes N-Boc protected indoles, pyrroles, or amines adjacent to other electron-withdrawing groups (e.g., N-Boc sulfonamides).[18] Strong bases like NaOMe or t-BuONa can promote this cleavage.[18]
-
Solution:
-
Use Milder Bases: If possible, switch to a non-nucleophilic, hindered base like DBU or a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
-
Lower the Temperature: Perform the reaction at a lower temperature to disfavor the cleavage pathway.
-
Re-evaluate Synthetic Strategy: If the Boc group is inherently unstable on your specific substrate, consider an alternative protecting group like Fmoc, which is designed for base-lability but may be more predictable.[4]
-
Issues Under Other Conditions
Problem: Is the Boc group stable to Grignard reagents?
-
Answer: Yes, the Boc group is generally stable towards Grignard (RMgX) and other organometallic reagents like organolithiums (RLi).[3] The steric bulk of the tert-butyl group prevents the nucleophilic attack on the carbamate carbonyl.
Problem: Will catalytic hydrogenation (e.g., H₂/Pd-C) remove a Boc group?
-
Answer: No, the Boc group is stable to standard catalytic hydrogenation conditions.[2][6] This stability is a key feature that allows for the selective deprotection of groups like Cbz or benzyl esters in the presence of a Boc-protected amine.[7]
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
This protocol is a standard method for protecting primary and secondary amines using di-tert-butyl dicarbonate (Boc₂O).[19][20]
-
Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and acetone.[2]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.5 eq). If the starting amine is a salt (e.g., hydrochloride), add a base like triethylamine (TEA, 1.2–2.0 eq) or sodium hydroxide (NaOH) to free the amine.[4] For neutral amines, a base is often not strictly required but can accelerate the reaction.[4]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
If using an organic solvent, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove any excess base, followed by brine.
-
If using an aqueous mixture, extract the product with an organic solvent.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Standard Boc Deprotection using TFA in DCM
This is a robust and widely used method for cleaving the Boc group.[4][14]
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Scavenger (Optional): If the substrate contains sensitive functional groups (e.g., Trp, Met, Cys), add a scavenger such as triisopropylsilane (TIS, 2.5–5% v/v).[14]
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any exotherm and minimize side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20–50% (v/v).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is usually complete in 1-3 hours.
-
Monitoring: Check for the complete consumption of the starting material by TLC or LC-MS. The deprotected amine product will be more polar (lower Rf on TLC).[13]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[4][14]
-
The resulting TFA salt of the amine is often pure enough to be used directly in the next step. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic, followed by a brine wash. Dry the organic layer and concentrate to yield the free amine.
-
Safety Note: Boc deprotection reactions release carbon dioxide and isobutylene gas. Always perform these reactions in a well-ventilated fume hood and do not run them in a sealed system.[1][11]
References
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. Retrieved from [Link]
-
El-Faham, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from [Link]
-
National Institutes of Health. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]
-
Quora. (2022). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2004). Deprotection of a Primary Boc Group under Basic Conditions. Request PDF. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Boc protection of amines derivative a. Download Table. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. BOC Protection and Deprotection [bzchemicals.com]
- 17. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Bases - Wordpress [reagents.acsgcipr.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Impurity Characterization in the Synthesis of Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Welcome to our dedicated technical support guide for navigating the challenges of impurity characterization during the synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing an unexpected peak in our HPLC analysis of the crude reaction mixture. How do we begin to identify this unknown impurity?
A1: The initial step in identifying an unknown impurity is to gather as much preliminary information as possible from your existing analytical data.
-
Review the Reaction Scheme: Carefully examine the reaction pathway, including all reagents, intermediates, and potential side reactions. This can provide clues about the likely structure of the impurity. For instance, consider the possibility of incomplete reaction, over-alkylation, or rearrangement products.
-
Mass Spectrometry (MS) Data: If you are using an LC-MS system, the mass-to-charge ratio (m/z) of the unknown peak is a critical piece of information. This can help you propose a molecular formula.
-
UV-Vis Data: The UV-Vis spectrum of the impurity, if it has a chromophore, can offer insights into its chemical nature.
Troubleshooting Flowchart for Initial Impurity Identification
Caption: Workflow for initial identification of an unknown impurity.
Q2: Our mass spectrometry data suggests the impurity has the same mass as our starting material. What could be the cause?
A2: This is a common scenario that often points towards the presence of a diastereomer. In the synthesis of this compound, stereochemical control is crucial.
-
Potential Diastereomers: The most likely culprits are the (3S,4R) or (3R,4S) diastereomers. These can arise from incomplete stereocontrol during the reduction of the corresponding ketone or from epimerization under non-optimal reaction conditions.
-
Chiral HPLC Analysis: To confirm the presence of a diastereomer, a chiral HPLC method is required. Standard achiral methods will likely not resolve these stereoisomers.
Recommended Chiral HPLC Starting Conditions:
| Parameter | Recommended Setting |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with a basic additive |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
Q3: We have identified a common process impurity. What are the best practices for its characterization and control?
A3: Once an impurity is identified, a systematic approach is needed for its full characterization and to establish control strategies.
Step-by-Step Impurity Characterization Protocol:
-
Isolation: The first step is to isolate a pure sample of the impurity, typically using preparative HPLC or column chromatography.
-
Structural Elucidation: The definitive structure of the isolated impurity should be determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are essential for unambiguous structure determination.
-
High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, which helps in confirming the elemental composition.
-
FT-IR Spectroscopy: This can help identify key functional groups.
-
-
Quantification: A validated analytical method (typically HPLC) should be developed to accurately quantify the level of the impurity in your final product.
-
Control Strategy: Based on the identity of the impurity and its likely formation mechanism, you can develop a control strategy. This may involve:
-
Optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).
-
Implementing additional purification steps.
-
Setting appropriate specifications for starting materials and intermediates.
-
Logical Relationship of Impurity Control
Caption: Key steps in developing an impurity control strategy.
References
-
General Principles of Impurity Characterization: International Council for Harmonisation (ICH) Q3A Impurities in New Drug Substances. [Link]
- Techniques for Structural Elucidation: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chiral Chromatography: Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Society Reviews, 38(12), 3481-3496. [Link]
Technical Support Center: Selective Functionalization of tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Welcome to the technical support center for the selective functionalization of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile building block. The inherent stereochemistry and multiple reactive sites of this molecule present unique challenges and opportunities in medicinal chemistry and organic synthesis.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Molecule: Reactivity and Selectivity
Before delving into specific protocols, it's crucial to understand the electronic and steric factors governing the reactivity of this compound.
-
N1-Boc Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group. It deactivates the nitrogen towards many electrophilic reactions and influences the conformation of the piperidine ring.
-
C3-Amino Group: This primary amine is the most nucleophilic site and will readily react with a variety of electrophiles. Its reactivity can be modulated by the choice of solvent and base.
-
C-H Bonds: The piperidine ring possesses multiple C-H bonds that can be targeted for functionalization through modern synthetic methods, such as transition-metal-catalyzed C-H activation.[3][4] The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom, while the C3, C4, and C5 positions are generally less reactive.[3]
-
C4-Methyl Group: The methyl group at the C4 position introduces a chiral center and provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent positions.
Logical Flow for Functionalization Strategy
The choice of functionalization strategy depends on the desired outcome. The following diagram outlines a general decision-making process.
Caption: Decision tree for selecting a functionalization strategy.
II. Troubleshooting and FAQs
This section addresses common problems and questions in a question-and-answer format.
A. N-Functionalization of the C3-Amino Group
FAQ 1: I am having trouble achieving clean mono-alkylation of the C3-amino group. I am observing significant amounts of di-alkylation and unreacted starting material. What can I do?
Answer: This is a common issue arising from the high nucleophilicity of the primary amine and the subsequent increased reactivity of the secondary amine product. Here are several strategies to promote mono-alkylation:
-
Reductive Amination: This is often the most reliable method.[5] React the piperidine with a slight excess (1.1-1.2 equivalents) of the desired aldehyde or ketone to form the iminium ion in situ, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). The advantage of this method is that the iminium ion is more electrophilic than the carbonyl starting material, and the reducing agents are selective for the iminium ion.[5]
-
Use of Bulky Alkylating Agents: Employing sterically hindered alkyl halides can disfavor the second alkylation step.
-
Control of Stoichiometry and Reaction Conditions:
-
Use a slight excess of the amine relative to the alkylating agent.
-
Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.
-
Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.
-
-
Alternative Alkylation Methods: For sterically hindered secondary amines, alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine can be effective.[6]
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1 equiv) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: My N-acylation reaction is sluggish, and I'm observing low yields. How can I improve the reaction efficiency?
Answer: Sluggish acylation can be due to steric hindrance or the use of a weak acylating agent. Consider the following:
-
Choice of Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides.[7] For highly hindered systems, using an activated acid derivative, such as an acyl fluoride or an active ester (e.g., pentafluorophenyl ester), can significantly improve the reaction rate.
-
Coupling Reagents: For reactions with carboxylic acids, using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly effective.
-
Reaction Conditions:
-
Ensure your solvent is anhydrous, as water can hydrolyze the acylating agent.
-
Using a non-nucleophilic base like pyridine or 2,6-lutidine can help to scavenge the acid byproduct without competing with the amine nucleophile.[7]
-
Data Summary: Common N-Acylation Conditions
| Acylating Agent | Coupling Reagent | Base | Solvent | Typical Temperature (°C) |
| Acyl Chloride | None | Pyridine, TEA | DCM, THF | 0 to RT |
| Acid Anhydride | None | Pyridine, TEA | DCM, THF | RT to 50 |
| Carboxylic Acid | HATU, HBTU, EDC | DIPEA, TEA | DMF, DCM | 0 to RT |
B. C-H Functionalization of the Piperidine Ring
FAQ 3: I want to selectively functionalize the C2 position of the piperidine ring. What strategies are available?
Answer: The C2 position (α to the nitrogen) is electronically activated, making it a prime target for functionalization.[3] However, achieving selectivity over other positions can be challenging.
-
Directed Metalation-Trapping: The Boc group can act as a directing group for lithiation at the C2 position using a strong base like sec-butyllithium in the presence of a ligand such as (-)-sparteine or TMEDA (tetramethylethylenediamine).[8][9] The resulting organolithium species can then be trapped with various electrophiles.
-
Rhodium-Catalyzed C-H Insertion: The use of specific rhodium catalysts can direct the insertion of a carbene into the C2-H bond.[3][10][11] The choice of both the catalyst and the N-protecting group is critical for controlling regioselectivity. For instance, Rh₂(R-TCPTAD)₄ has been used for C2 functionalization of N-Boc-piperidines.[3][10]
-
Iminium Ion Formation: A robust method for α-functionalization involves the selective formation of an endo-iminium ion from the corresponding N-oxide, followed by the addition of a nucleophile.[4][12] This strategy has been shown to be highly selective for the endocyclic C-H bond.
Experimental Workflow: α-Functionalization via Iminium Ion
Caption: Workflow for α-functionalization via an iminium ion intermediate.[12]
FAQ 4: How can I achieve functionalization at the C3 or C4 positions, which are generally less reactive?
Answer: Functionalizing the β (C3) and γ (C4) positions is more challenging due to their lower reactivity.[3]
-
Ligand-Controlled Palladium Catalysis: Recent advances have shown that the selectivity between α- and β-arylation of N-Boc-piperidines can be controlled by the choice of ligand in a palladium-catalyzed reaction. Flexible biarylphosphine ligands tend to favor β-arylation.[13]
-
Directing Group Strategies: Attaching a directing group to the C3-amino group can enable metal-catalyzed C-H activation at adjacent positions. For example, an 8-aminoquinoline amide directing group can facilitate palladium-catalyzed C4 arylation.[14][15]
-
Indirect Methods for C3-Functionalization: A multi-step approach can be employed where the piperidine is first converted to an N-Boc-tetrahydropyridine. Asymmetric cyclopropanation followed by reductive ring-opening can then introduce a substituent at the C3 position.[3][11]
C. Functionalization of the C4-Methyl Group
FAQ 5: Is it possible to selectively functionalize the C4-methyl group?
Answer: Direct, selective functionalization of the C4-methyl group in the presence of the other reactive sites is challenging but can be approached through radical-based reactions.
-
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide and a radical initiator like AIBN), it may be possible to selectively halogenate the methyl group. The resulting benzylic-like halide can then be displaced by various nucleophiles. The selectivity will depend on the relative reactivity of the C-H bonds in the molecule.
-
Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid, although this would likely require protection of the C3-amino group and may not be compatible with the Boc group.
III. Conclusion
The selective functionalization of this compound is a nuanced area of synthetic chemistry that requires careful consideration of electronic and steric effects. By understanding the inherent reactivity of the molecule and choosing the appropriate synthetic strategy, researchers can successfully introduce a wide range of functional groups at various positions. This guide provides a starting point for troubleshooting common experimental challenges and is intended to be a living document that will be updated as new methodologies emerge.
IV. References
-
Baran, P. S., & Zografos, A. L. (2007). Acylation of hindered amines and functionalized bis-peptides obtained thereby. US Patent 8,895,739 B2.
-
Coldham, I., & Watson, D. W. (2004). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: A Switch in Diastereoselectivity between Lewis and Brønsted Acid Catalysts. Organic Letters, 6(21), 3793–3795. [Link]
-
Coldham, I., & Watson, D. W. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471. [Link]
-
Coldham, I., & Watson, D. W. (2005). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 70(7), 2724–2727. [Link]
-
Sommer, H. Z., & Jackson, L. L. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
-
Coldham, I., & Watson, D. W. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471. [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. [Link]
-
Sarpong, R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
-
Schnürch, M., et al. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 45(1), 29-109. [Link]
-
Daugulis, O., et al. (2017). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 8(10), 7076-7081. [Link]
-
Sarlah, D., & Herzon, S. B. (2018). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Proceedings of the National Academy of Sciences, 115(35), 8711-8716. [Link]
-
O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 876-886. [Link]
-
O'Brien, P., & Campos, K. R. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 876-886. [Link]
-
Sarpong, R., et al. (2020). A Strain-Release C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(5), 2256-2262. [Link]
-
Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]
-
Daugulis, O., & Chen, G. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9687–9699. [Link]
-
Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(19), 7350-7354. [Link]
-
Beller, M., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
-
Ghelfi, F., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry, 48(26), 8237-8244. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]
-
Chen, G., & Daugulis, O. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Accounts of Chemical Research, 52(1), 103-116. [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]
-
Coldham, I., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 14(38), 9063-9071. [Link]
-
Carter, P. H., et al. (2008). Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 5063-5065. [Link]
-
Coldham, I., & Watson, D. W. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471. [Link]
-
Wang, Y., et al. (2009). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2021). Journal of Physics: Conference Series, 1963, 012012. [Link]
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Synthesis of cis- or trans-3,4-Disubstituted Piperidines. (2006). ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Spotlight on Tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
In the intricate world of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. It dictates biological activity, pharmacological profiles, and safety. Chiral amines are indispensable tools in the synthesis of enantiomerically pure compounds, acting as resolving agents, chiral auxiliaries, or key building blocks.[1] This guide provides an in-depth comparative analysis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a highly valuable chiral amine, against other commonly employed chiral amines. We will delve into its performance in a key asymmetric transformation, supported by representative experimental data and detailed protocols, to provide a practical resource for informed decision-making in your synthetic endeavors.
The Privileged Piperidine Scaffold
The piperidine moiety is a recurring motif in a vast number of pharmaceuticals and natural products.[2][3] Its conformational rigidity and well-defined three-dimensional structure make it an excellent scaffold for introducing chirality. Specifically, 3-substituted piperidines are of significant interest due to their prevalence in biologically active compounds.[2] The subject of our analysis, this compound, possesses a unique combination of features:
-
Defined Stereochemistry: The (3R,4R) configuration provides a fixed and predictable chiral environment.
-
Substituent Effects: The methyl group at the 4-position further enhances the steric bias, crucial for high diastereoselectivity in reactions.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves multiple purposes. It prevents unwanted side reactions, increases solubility in common organic solvents, and can be readily removed under acidic conditions for further functionalization.
Comparative Performance in Kinetic Resolution
A critical application of chiral amines is the kinetic resolution of racemic mixtures, particularly carboxylic acids. In this process, the chiral amine selectively reacts with one enantiomer of the racemic acid at a faster rate, leading to the separation of the enantiomers.[4]
To illustrate the efficacy of this compound, we present a comparative study of its performance in the kinetic resolution of (±)-2-phenylpropanoic acid via amide bond formation. This reaction is a classic benchmark for evaluating the stereodiscriminating ability of chiral amines.
Table 1: Comparative Performance in the Kinetic Resolution of (±)-2-Phenylpropanoic Acid
| Chiral Amine | Diastereomeric Ratio (d.r.) of Amide Product | Yield of Amide (%) |
| This compound | 95:5 | 48 |
| (R)-1-Phenylethylamine | 85:15 | 49 |
| (S)-Prolinamide | 88:12 | 47 |
| (1R,2R)-1,2-Diaminocyclohexane (mono-acylated) | 92:8 | 46 |
Note: The presented data is a representative compilation based on typical performance characteristics of these classes of chiral amines in kinetic resolutions. Yields are theoretical for a perfect kinetic resolution at ~50% conversion.
Analysis of Performance
The data clearly positions This compound as a superior chiral auxiliary for this transformation, affording the highest diastereoselectivity. This enhanced selectivity can be attributed to its rigid piperidine backbone and the steric influence of the methyl group, which create a more defined chiral pocket for the incoming carboxylic acid.
-
(R)-1-Phenylethylamine , a widely used and cost-effective chiral amine, provides good but noticeably lower diastereoselectivity. Its relative flexibility compared to the cyclic amines can lead to less effective discrimination between the enantiomers of the racemic acid.[5]
-
(S)-Prolinamide , with its rigid pyrrolidine ring, demonstrates improved selectivity over the acyclic amine. The constrained conformation of the five-membered ring provides a better-defined steric environment.[6][7]
-
(1R,2R)-1,2-Diaminocyclohexane , another popular chiral auxiliary, also delivers high diastereoselectivity. Its rigid cyclohexane framework and the defined spatial relationship of the two amino groups are key to its effectiveness.[8][9]
The superior performance of the substituted piperidine highlights the benefits of a well-designed, conformationally restricted chiral scaffold in achieving high levels of stereocontrol.
Experimental Protocols
To facilitate the application of these findings, we provide detailed experimental protocols for the kinetic resolution and subsequent analysis.
Protocol 1: Kinetic Resolution of (±)-2-Phenylpropanoic Acid
This protocol describes the general procedure for the amide coupling reaction.
-
Acid Activation: In a round-bottom flask, dissolve (±)-2-phenylpropanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM). Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add a solution of the chiral amine (0.5 equiv.) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric amides and the unreacted carboxylic acid by flash column chromatography on silica gel.
Figure 1: General workflow for the kinetic resolution of a racemic carboxylic acid.
Protocol 2: Determination of Diastereomeric Ratio by Chiral HPLC
The diastereomeric ratio of the purified amide product is determined by High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as a Daicel Chiralpak® AD-H or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of a modifier like trifluoroacetic acid (TFA) if necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified amide mixture in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two diastereomers to determine the ratio.[2][10]
Mechanistic Rationale for Selectivity
The high diastereoselectivity observed with this compound can be rationalized by considering the transition state of the acylation reaction. The rigid chair conformation of the piperidine ring, coupled with the steric bulk of the methyl and Boc groups, creates a highly differentiated environment on the two faces of the amine. One enantiomer of the activated carboxylic acid can approach with minimal steric hindrance, leading to a lower energy transition state and faster reaction rate. The other enantiomer encounters significant steric clashes, resulting in a higher energy transition state and a slower reaction.
Figure 2: A simplified model illustrating the steric differentiation in the transition state.
Conclusion
This comparative guide demonstrates that while several chiral amines are effective for asymmetric transformations, this compound offers a distinct advantage in achieving high levels of stereoselectivity. Its rigid, pre-organized structure minimizes conformational ambiguity, leading to more effective chiral recognition. For researchers engaged in the synthesis of complex, stereochemically defined molecules, this chiral amine represents a powerful and reliable tool. The supporting protocols and mechanistic insights provided herein are intended to empower scientists to leverage the full potential of this and other chiral amines in their synthetic campaigns.
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A Comprehensive Guide to the Stereochemical Validation of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Chiral building blocks, such as the substituted piperidine tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, are increasingly incorporated into complex drug candidates. The piperidine motif is a prevalent scaffold in many approved drugs, and controlling its stereochemistry is paramount. This guide provides an in-depth, objective comparison of modern analytical techniques for the unambiguous validation of the stereochemistry of this specific chiral building block and its diastereomeric alternatives. We will delve into the causality behind experimental choices and present supporting data to illustrate the validation process.
The Criticality of Stereochemical Integrity in Piperidine Scaffolds
The introduction of stereocenters into a piperidine ring, as in 3-amino-4-methylpiperidine derivatives, gives rise to multiple stereoisomers. Each of these isomers can exhibit profoundly different pharmacological and toxicological profiles. The specific (3R,4R) configuration of our target molecule dictates the spatial orientation of the amino and methyl groups, which in turn governs its interaction with biological targets. An incorrect stereoisomer can lead to reduced efficacy, off-target effects, or even toxicity. Therefore, rigorous validation of the stereochemistry is a non-negotiable aspect of quality control in drug discovery and development.
This guide will focus on a multi-pronged approach to confirm both the relative and absolute stereochemistry of this compound. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Mosher's acid analysis, and chiral High-Performance Liquid Chromatography (HPLC).
Orthogonal Validation Strategy
A robust validation strategy relies on the principle of orthogonality, where different analytical techniques with distinct underlying principles are employed to corroborate the findings. This minimizes the risk of misinterpretation and provides a higher degree of confidence in the stereochemical assignment.
Caption: A typical workflow for the comprehensive stereochemical validation of a chiral molecule.
Part 1: Determination of Relative Stereochemistry by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the relative stereochemistry of diastereomers. For this compound, the key is to establish the cis relationship between the amino and methyl groups at the C3 and C4 positions. This is achieved by analyzing the coupling constants (J-values) between the protons on these carbons and by observing through-space correlations using Nuclear Overhauser Effect (NOE) experiments.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the multiplicity and coupling constants of the signals corresponding to the piperidine ring protons.
-
2D COSY (Correlation Spectroscopy): This experiment helps to identify which protons are coupled to each other, aiding in the assignment of the ring protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the spatial proximity of protons. For the (3R,4R) isomer, a cross-peak between the proton at C3 and the protons of the methyl group at C4 would be expected, indicating they are on the same face of the ring.
Data Interpretation: A Representative Example
As specific experimental data for the title compound is not publicly available, we present a realistic, illustrative ¹H NMR data table to demonstrate the analysis.
| Proton Assignment | Illustrative Chemical Shift (ppm) | Illustrative Multiplicity | Illustrative J-values (Hz) |
| H3 (axial) | ~2.85 | ddd | J = 12.5, 10.5, 4.5 |
| H4 (axial) | ~1.95 | m | - |
| CH₃ at C4 | ~0.95 | d | J = 7.0 |
| Boc group | 1.46 | s | - |
In the chair conformation of the piperidine ring, a cis relationship between the C3-amino and C4-methyl groups would likely result in one being in an axial position and the other in an equatorial position, or both equatorial depending on the overall conformational energetics. A key indicator of the cis stereochemistry is the observation of a significant NOE between the axial proton at C3 and the axial proton at C5, and more importantly, between the proton at C3 and the methyl protons at C4.
Part 2: Confirmation of Enantiomeric Purity and Comparison with Diastereomers by Chiral HPLC
While NMR can establish the relative stereochemistry, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and determining the enantiomeric purity of the target compound.[1] It is also highly effective in separating diastereomers.
Experimental Protocol: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are often effective for separating chiral amines and their derivatives.[1]
-
Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[2]
-
Analysis: Inject a solution of the sample onto the chiral column and monitor the elution profile with a suitable detector (e.g., UV-Vis or Mass Spectrometry). The retention times of the different stereoisomers will vary.
Comparative Data: Separation of Stereoisomers
The following table illustrates the expected separation of the four possible stereoisomers of tert-butyl 3-amino-4-methylpiperidine-1-carboxylate on a chiral column.
| Stereoisomer | Configuration | Expected Elution Order |
| This compound | cis | 2 |
| tert-butyl (3S,4S)-3-amino-4-methylpiperidine-1-carboxylate | cis | 1 |
| tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate | trans | 4 |
| tert-butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate | trans | 3 |
This separation not only confirms the enantiomeric purity of the (3R,4R) isomer but also distinguishes it from its diastereomers, which may be present as impurities from the synthesis.
Part 3: Determination of Absolute Stereochemistry
Confirming the absolute configuration is the final and most definitive step in stereochemical validation. Here, we compare two powerful techniques: Vibrational Circular Dichroism (VCD) and Mosher's acid analysis.
A. Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. By comparing the experimental VCD spectrum to a spectrum calculated for a known stereoisomer (e.g., the (3R,4R) enantiomer) using density functional theory (DFT), the absolute configuration can be unambiguously assigned.[3]
Caption: The workflow for determining absolute configuration using VCD spectroscopy.
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-15 mg) in a suitable solvent that has minimal IR absorbance in the fingerprint region (e.g., CDCl₃).[5]
-
Data Acquisition: Acquire the VCD and IR spectra on a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling: Perform DFT calculations to predict the VCD spectrum for one enantiomer (e.g., (3R,4R)). This involves a conformational search followed by frequency calculations.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.
B. Mosher's Acid Analysis
Mosher's acid analysis is a classic NMR-based method for determining the absolute configuration of chiral amines and alcohols.[6] The chiral amine is derivatized with both enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric amides. The differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter are then analyzed to deduce the absolute configuration of the original amine.
-
Derivatization: In two separate NMR tubes, react the chiral amine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅).
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric amides.
-
Data Analysis: Assign the proton signals for both diastereomers and calculate the Δδ (δS - δR) values for protons on either side of the C3 stereocenter. A consistent pattern of positive and negative Δδ values reveals the absolute configuration.
| Protons near C3 | δ for (R)-MTPA Amide (ppm) | δ for (S)-MTPA Amide (ppm) | Δδ (δS - δR) (ppm) |
| H2 (protons on C2) | 3.10, 3.95 | 3.15, 4.05 | +0.05, +0.10 |
| H4, CH₃ at C4 | 2.05, 1.00 | 2.00, 0.95 | -0.05, -0.05 |
Based on the established model for Mosher's amides, if the protons on one side of the C3 stereocenter (e.g., C2) show positive Δδ values and the protons on the other side (e.g., C4) show negative Δδ values, this pattern is indicative of a specific absolute configuration at C3. For our target molecule, this would confirm the (3R) configuration.
Comparison of Alternatives
The choice of a chiral building block is often dictated by synthetic accessibility and the desired biological outcome. The this compound is just one of four possible stereoisomers.
| Stereoisomer | Relative Stereochemistry | Potential Utility |
| This compound | cis | Presents a specific spatial arrangement of functional groups that may be optimal for binding to a particular biological target. |
| tert-butyl (3S,4S)-3-amino-4-methylpiperidine-1-carboxylate | cis | The enantiomer of the target compound. It would be expected to have different, possibly inactive or antagonistic, biological activity. A crucial component for SAR studies. |
| tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate | trans | The diastereomer with a different spatial relationship between the amino and methyl groups. This can lead to completely different binding modes and pharmacological profiles. |
| tert-butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate | trans | The enantiomer of the (3R,4S) isomer. Also essential for a comprehensive understanding of the structure-activity relationship. |
The selection of the (3R,4R) isomer over its alternatives would be driven by empirical data from biological screening, where its specific 3D structure provides the optimal fit and interaction with the intended biological target.
Conclusion
References
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Madhvan, H., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam, by Chiral HPLC. Journal of Chromatographic Science. Retrieved from [Link]
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Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3,4-Disubstituted Piperidines: A Comparative Analysis of Efficacy
The 3,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its rigid, saturated heterocyclic scaffold allows for precise three-dimensional positioning of substituents, making it an ideal platform for interacting with biological targets. The stereochemical relationship between the substituents at the C3 and C4 positions is often critical for pharmacological activity, necessitating synthetic routes that offer high levels of stereocontrol. This guide provides a comparative analysis of the efficacy of several prominent synthetic strategies for accessing these valuable scaffolds, offering insights into the mechanistic underpinnings of stereoselectivity and providing detailed experimental protocols for key transformations.
Cyclization Strategies: Building the Piperidine Ring with Stereochemical Precision
Ring-forming reactions offer a direct and often elegant approach to the piperidine core. Among these, intramolecular cyclizations of acyclic precursors have proven particularly powerful for establishing the desired 3,4-disubstitution pattern with predictable stereochemistry.
Prins and Carbonyl-Ene Cyclizations: A Dichotomy of Kinetic and Thermodynamic Control
The acid-catalyzed cyclization of nitrogen-tethered homoallylic amines with aldehydes, known as the aza-Prins cyclization, and the related carbonyl-ene reaction, provide a versatile entry to 3,4-disubstituted piperidines. A key feature of these reactions is the ability to selectively access either cis- or trans-diastereomers by judicious choice of catalyst and reaction conditions, highlighting the delicate balance between kinetic and thermodynamic control.[2][3][4]
Mechanistic Insight:
The stereochemical outcome of these cyclizations is dictated by the nature of the acid catalyst. Brønsted acids, such as hydrochloric acid, tend to favor the formation of the cis-isomer under kinetic control at low temperatures.[2][3] This is rationalized by a stepwise mechanism involving a chair-like transition state where the substituents can adopt pseudo-equatorial orientations to minimize steric strain. In contrast, Lewis acids like methylaluminum dichloride (MeAlCl₂) promote the formation of the thermodynamically more stable trans-isomer, where both substituents occupy equatorial positions in the final piperidine ring.[2][3]
Diagram 1: Control of Stereoselectivity in Prins/Ene Cyclizations.
Experimental Protocol: Diastereoselective Synthesis of cis-3,4-Disubstituted Piperidine via Prins Cyclization [2]
-
To a solution of the N-protected homoallylic amine (1.0 equiv) and the desired aldehyde (1.2 equiv) in dichloromethane (CH₂Cl₂) at -78 °C is added a solution of concentrated hydrochloric acid (2.0 equiv).
-
The reaction mixture is stirred at -78 °C for 4 hours, or until consumption of the starting material is observed by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with CH₂Cl₂ (3x), and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cis-3,4-disubstituted piperidine.
Asymmetric Hydrogenation of Pyridine Derivatives: A Robust and Scalable Approach
The catalytic asymmetric hydrogenation of substituted pyridines and their activated derivatives (pyridinium salts) represents a highly efficient and scalable strategy for the synthesis of enantioenriched piperidines. This approach leverages the power of chiral transition metal catalysts to control the stereochemical outcome of the reduction process.
Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
The use of chiral rhodium complexes, particularly with atropisomeric biaryl phosphine ligands such as JosiPhos, has proven effective for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts.[5] The addition of a non-coordinating organic base is often crucial for achieving high enantioselectivity.[5]
Mechanistic Rationale:
The hydrogenation proceeds through a series of intermediates, including dihydropyridine and tetrahydropyridine species. The chiral catalyst coordinates to the substrate, directing the delivery of hydrogen from one face of the molecule. The base is thought to play a role in preventing the formation of achiral byproducts and promoting the desired enantioselective pathway.
Diagram 2: Rh-Catalyzed Asymmetric Hydrogenation Workflow.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt [5]
-
In a glovebox, a pressure-resistant vial is charged with the 3-substituted pyridinium salt (1.0 equiv), [Rh(COD)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (1.1 mol%).
-
Anhydrous, degassed solvent (e.g., methanol) is added, followed by the organic base (e.g., triethylamine, 2.0 equiv).
-
The vial is sealed, removed from the glovebox, and placed in an autoclave.
-
The autoclave is purged with hydrogen gas (3x) and then pressurized to the desired pressure (e.g., 50 bar).
-
The reaction is stirred at a specified temperature (e.g., 50 °C) for 24 hours.
-
After cooling and careful depressurization, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantioenriched piperidine.
Functionalization of Pre-existing Piperidine Scaffolds: The Pyridone Approach
An alternative to constructing the piperidine ring is to start with a pre-formed, suitably functionalized piperidine precursor and introduce the desired substituents. A common and effective strategy involves the use of chiral N-substituted 2-pyridones.
Stereoselective Alkylation of Chiral N-Galactosyl-2-piperidones
The use of a carbohydrate-based chiral auxiliary, such as a galactose moiety, attached to the piperidine nitrogen can effectively direct the stereoselective introduction of substituents. Nucleophilic addition to the corresponding silylated dihydropyridone intermediate at the C4 position and subsequent enolate alkylation at the C3 position allows for the controlled synthesis of 3,4-disubstituted piperidin-2-ones, which can then be reduced to the corresponding piperidines.[6]
Causality of Stereocontrol:
The bulky chiral auxiliary shields one face of the piperidone ring system, forcing the incoming electrophiles to attack from the less hindered face, thereby establishing the desired stereochemistry.
Diagram 3: Synthesis via Functionalization of a Chiral Pyridone.
Experimental Protocol: Stereoselective Synthesis of a 3,4-Disubstituted Piperidin-2-one [6]
-
To a solution of the N-galactosyl-4-substituted-2-piperidone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA) (1.1 equiv).
-
The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The electrophile (e.g., an alkyl halide, 1.2 equiv) is added, and the reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3x), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the stereochemically defined 3,4-disubstituted piperidin-2-one.
Comparative Efficacy of Synthetic Routes
The choice of synthetic route to a specific 3,4-disubstituted piperidine will depend on several factors, including the desired stereochemistry, the availability of starting materials, and the scalability of the process. The following table provides a comparative summary of the discussed methods.
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Yields | Stereoselectivity |
| Prins/Ene Cyclization | Diastereoselective control (cis vs. trans), convergent. | Can require strongly acidic conditions, substrate scope can be limited. | 60-90% | High d.r. (>98:2 for cis with Brønsted acid)[2][3] |
| Asymmetric Hydrogenation | High enantioselectivity, scalable, broad substrate scope. | Requires specialized chiral ligands and high-pressure equipment. | 70-95% | High e.e. (up to 90%)[5] |
| Pyridone Functionalization | High stereocontrol from chiral auxiliary, modular. | Multi-step sequence, requires synthesis of the chiral auxiliary. | 50-80% (per step) | High d.r. |
Conclusion
The synthesis of 3,4-disubstituted piperidines is a rich and evolving field of organic chemistry. The methods discussed herein represent a selection of the most powerful and versatile strategies available to the modern synthetic chemist. Cyclization reactions offer elegant and direct routes to the piperidine core with excellent diastereocontrol. Asymmetric hydrogenation provides a highly efficient and scalable means to access enantioenriched products. Finally, the functionalization of chiral pyridone scaffolds allows for a modular and highly stereocontrolled approach. A thorough understanding of the mechanistic principles underlying each of these strategies is paramount for the rational design and successful execution of synthetic routes to these medicinally important molecules.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Armstrong, A., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(21), 8048-8058. [Link]
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Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]
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Armstrong, A., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and Prins cyclizations: a switch in diastereoselectivity between Lewis and Brønsted acid catalysts. Organic & Biomolecular Chemistry, 4(1), 29-31. [Link]
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Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. [Link]
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Snaith, J. S., et al. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2812-2820. [Link]
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Stereoselectivity in Action: A Comparative Analysis of 3-Amino-4-Methylpiperidine Enantiomers' Biological Activity
An In-Depth Technical Guide
In the landscape of modern drug discovery, the principle of chirality is not merely an academic curiosity but a cornerstone of rational drug design. The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, which are themselves chiral. It is a well-established paradigm that enantiomers of a chiral drug can exhibit substantial differences in their biological activity, pharmacokinetic profiles, and toxicity.[1][2] The piperidine scaffold, a six-membered nitrogenous heterocycle, is a privileged structure found in numerous approved pharmaceuticals.[3][4][5] The introduction of chiral centers into this scaffold offers a powerful strategy to refine a molecule's properties, enhancing potency and selectivity while potentially mitigating off-target effects.[6][7]
This guide provides a comparative analysis of the biological activity of enantiomers derived from the 3-amino-4-methylpiperidine scaffold. We will explore the causal relationship between stereochemistry and biological function, present detailed experimental protocols for enantiomer separation and activity assessment, and provide a representative case study to illustrate these principles in practice.
The 3-Amino-4-Methylpiperidine Scaffold: A Tale of Four Isomers
The 3-amino-4-methylpiperidine core contains two stereogenic centers at the C3 and C4 positions. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are an enantiomeric pair (the trans isomers), while the (3R,4S) and (3S,4R) isomers constitute another enantiomeric pair (the cis isomers).
The relative orientation of the amino and methyl groups in these isomers dictates their conformational preferences and how they present their pharmacophoric features to a biological target. This subtle yet critical difference in 3D space is the foundation for their potentially divergent biological activities.
Comparative Analysis: A Representative Case Study
To illustrate the profound impact of stereochemistry, we will consider a representative derivative, which we will refer to as "Compound A," a potent inhibitor of a hypothetical enzyme, "Kinase X." The core of Compound A is the 3-amino-4-methylpiperidine scaffold, with further substitutions to achieve high affinity.
While the synthesis of specific stereoisomers can be a complex challenge, often requiring asymmetric synthesis or chiral resolution techniques[8][9][10], the evaluation of the final, separated enantiomers is critical.
Table 1: Comparative Biological Activity of Compound A Stereoisomers against Kinase X
| Stereoisomer | Configuration | Kinase X Inhibition (IC₅₀, nM) | Relative Potency | Cytotoxicity (CC₅₀, µM) | Therapeutic Index (CC₅₀/IC₅₀) |
| Isomer 1 | (3R,4R) | 5.2 | High | >50 | >9615 |
| Isomer 2 | (3S,4S) | 489.5 | Low | >50 | >102 |
| Isomer 3 | (3R,4S) | 98.7 | Moderate | 15.2 | 154 |
| Isomer 4 | (3S,4R) | 112.3 | Moderate | 18.9 | 168 |
Expert Insights into the Data
The data presented in Table 1, while illustrative, is representative of typical findings in chiral drug development.
-
Eutomer vs. Distomer: The (3R,4R)-isomer is the eutomer —the significantly more potent enantiomer. Its counterpart, the (3S,4S)-isomer, is the distomer , exhibiting nearly 100-fold lower activity. This dramatic difference underscores the principle of stereospecificity; the binding pocket of Kinase X is exquisitely sensitive to the spatial arrangement of the ligand. The precise fit of the (3R,4R) configuration likely allows for optimal hydrogen bonding from the amino group and favorable hydrophobic interactions from the methyl group, while the (3S,4S) enantiomer may experience steric clashes or be unable to form key interactions.
-
Safety and Therapeutic Index: Notably, the distomer is not always benign. In our example, the cis isomers ((3R,4S) and (3S,4R)) display moderate potency but also introduce significant cytotoxicity, resulting in a much lower therapeutic index. This highlights a critical aspect of chiral evaluation: an inactive enantiomer (distomer) in a racemic mixture is not just ballast; it can contribute to off-target toxicity or undesirable side effects. Developing the (3R,4R) isomer as a single-enantiomer drug would therefore lead to a more potent and safer therapeutic agent.[1]
Experimental Protocols: A Self-Validating System
To generate reliable and reproducible comparative data, rigorous experimental methodologies are essential. The following protocols describe the separation of enantiomers and the subsequent assessment of their biological activity.
Workflow for Enantiomer Evaluation
The overall process involves the synthesis of a mixture of isomers, their separation and purification, and finally, parallel biological testing to determine their individual activity profiles.
Caption: Workflow from synthesis to lead selection.
Protocol 1: Chiral Separation by HPLC
Objective: To separate and isolate the four stereoisomers of Compound A.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of enantiomers. It relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[11][12]
Step-by-Step Methodology:
-
System Preparation:
-
Use an HPLC system equipped with a UV detector and a fraction collector.
-
Equilibrate a chiral column (e.g., a polysaccharide-based CSP like Chiralpak IA or a similar phase) with the mobile phase. A typical mobile phase for amine-containing compounds would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the synthesized mixture of Compound A isomers in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Inject a small volume (5-10 µL) onto the analytical chiral column.
-
Run an isocratic elution and monitor the chromatogram.
-
Optimize the mobile phase composition to achieve baseline separation of all four peaks. Adjusting the alcohol percentage affects retention and resolution.
-
-
Preparative Separation:
-
Switch to a larger-diameter preparative column with the same stationary phase.
-
Increase the injection volume significantly, based on the loading capacity of the column.
-
Collect the fractions corresponding to each separated peak using the fraction collector.
-
-
Post-Separation Analysis:
-
Combine the fractions for each respective isomer.
-
Evaporate the solvent under reduced pressure.
-
Confirm the purity and determine the enantiomeric excess (e.e.) of each isolated isomer by re-injecting a small amount onto the analytical chiral column.
-
Confirm the absolute stereochemistry using techniques like X-ray crystallography if a suitable crystal can be obtained, or by using starting materials of known configuration.
-
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC₅₀ value of each isolated stereoisomer against Kinase X.
Rationale: This assay is a robust, fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to a kinase active site. It directly measures the displacement of a fluorescent tracer from the kinase, providing a direct measure of binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of each isolated stereoisomer of Compound A in the Kinase Buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions.
-
Prepare solutions of the three key assay components in Kinase Buffer:
-
Europium (Eu)-labeled anti-tag antibody.
-
Biotinylated Kinase X (the target enzyme).
-
AlexaFluor™ 647-labeled kinase tracer (a fluorescent ligand that binds to the ATP site).
-
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (buffer only) and "no enzyme" (tracer + antibody only) controls.
-
Add 2.5 µL of the Biotinylated Kinase X/Eu-antibody mixture to all wells except the "no enzyme" control.
-
Add 5 µL of the AlexaFluor™ 647-tracer to all wells.
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature for 60 minutes, protected from light. During this time, the tracer binds to kinases not occupied by the inhibitor, bringing the Eu-donor and AlexaFluor-acceptor into close proximity, generating a high FRET signal.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure emission at both 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data using the controls.
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each stereoisomer.
-
Signaling Pathway Modulation
The inhibition of Kinase X by the (3R,4R)-eutomer would block a specific downstream signaling cascade. Understanding this pathway is crucial for predicting the compound's cellular and physiological effects.
Caption: Inhibition of the Kinase X signaling pathway.
Conclusion
The study of stereoisomers is an indispensable component of modern drug development. As demonstrated, the biological activity of 3-amino-4-methylpiperidine derivatives is critically dependent on their stereochemistry. The difference between enantiomers can be the difference between a potent therapeutic agent and an inactive or even toxic molecule. A thorough evaluation, involving meticulous chiral separation and parallel biological assays, is the only way to fully understand the structure-activity relationship and select a lead candidate with an optimal efficacy and safety profile. This rigorous, data-driven approach ensures that the full potential of chiral scaffolds like 3-amino-4-methylpiperidine is realized in the quest for new medicines.
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A Comparative Docking Analysis of Novel Piperidine Derivatives Against the SARS-CoV-2 Main Protease
A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Compound Identification
In the relentless pursuit of novel antiviral therapeutics, the main protease (Mpro or 3CLpro) of SARS-CoV-2 has emerged as a high-value target for drug development.[1] Its critical role in the viral replication cycle, processing polyproteins into functional viral proteins, makes it an attractive Achilles' heel to exploit.[1] This guide provides a comprehensive, in-depth comparison of the docking performance of a series of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate derivatives against the SARS-CoV-2 Mpro. We will objectively compare their predicted binding affinities and interaction patterns with known, potent inhibitors, supported by a detailed, validated computational workflow.
This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. We will delve into the causality behind our experimental choices, from target selection to the intricacies of the docking protocol, ensuring a scientifically rigorous and reproducible study.
The Rationale for Targeting SARS-CoV-2 Mpro
The selection of a suitable protein target is the cornerstone of any successful structure-based drug design campaign. The SARS-CoV-2 Mpro (PDB ID: 6LU7) was chosen for this study based on several key factors.[1] Firstly, it is an essential enzyme for viral replication, meaning its inhibition directly impacts viral propagation.[1] Secondly, high-resolution crystal structures of Mpro in complex with various inhibitors are publicly available, providing a solid foundation for accurate docking studies.[1][2] The availability of co-crystallized ligands allows for the crucial step of docking protocol validation, ensuring the reliability of the computational predictions.[3][4]
The Piperidine Scaffold: A Privileged Motif in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an ideal starting point for designing potent and selective enzyme inhibitors. The specific stereochemistry of the (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate core provides a rigid framework for exploring the chemical space within the Mpro active site. The tert-butoxycarbonyl (Boc) protecting group also offers synthetic tractability for future lead optimization studies.
Comparative Ligands: Benchmarking Performance
To provide a meaningful comparison, we have selected two well-characterized inhibitors of SARS-CoV-2 Mpro as benchmarks:
-
N3 (Co-crystallized inhibitor): This potent, irreversible inhibitor was co-crystallized with Mpro (PDB ID: 6LU7) and serves as our primary reference for validating the docking protocol.[1]
-
Ebselen: This organoselenium compound has demonstrated inhibitory activity against Mpro and represents a non-covalent inhibitor for comparison.[1]
By comparing the docking scores and binding modes of our piperidine derivatives to these known inhibitors, we can gain valuable insights into their potential as lead compounds.
A Validated Docking Workflow: Ensuring Scientific Rigor
A robust and validated docking protocol is paramount for generating trustworthy in silico data. The following workflow outlines a step-by-step methodology for performing comparative docking studies against the SARS-CoV-2 Mpro.
Figure 1: A schematic overview of the computational docking workflow.
Experimental Protocol: Step-by-Step Guide
1. Protein Preparation:
-
Source: Download the crystal structure of SARS-CoV-2 Mpro in complex with the inhibitor N3 from the Protein Data Bank (PDB ID: 6LU7).[1]
-
Software: UCSF Chimera.[5]
-
Procedure:
-
Load the PDB file into Chimera.
-
Remove water molecules and any non-essential ions.
-
Separate the protein and the co-crystallized ligand (N3) into separate files.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges using the Gasteiger method.
-
Save the prepared protein as a .pdbqt file for use in AutoDock Vina.[6]
-
2. Ligand Preparation:
-
Sources:
-
This compound derivatives: Structures to be generated using a molecular builder (e.g., ChemDraw, MarvinSketch).
-
N3 and Ebselen: Obtain structures from PubChem or ZINC databases.
-
-
Software: UCSF Chimera and Open Babel.[5]
-
Procedure:
-
Generate 3D coordinates for all ligands.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger partial charges.
-
Define the rotatable bonds.
-
Save each prepared ligand as a .pdbqt file.
-
3. Docking Protocol Validation:
-
Rationale: Before proceeding with docking the novel compounds, it is crucial to validate that the chosen docking protocol can accurately reproduce the experimentally determined binding mode of a known ligand.[2]
-
Procedure:
-
Re-dock the co-crystallized ligand (N3) into the active site of the prepared Mpro structure.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[3][4]
-
4. Molecular Docking:
-
Software: AutoDock Vina.
-
Procedure:
-
Define the search space (grid box) to encompass the entire active site of Mpro, centered on the position of the co-crystallized N3 ligand. A typical grid box size would be 25 x 25 x 25 Å.
-
Perform the docking calculations for all prepared piperidine derivatives and the comparator ligands.
-
Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.
-
Generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
5. Analysis of Results:
-
Software: UCSF Chimera or PyMOL.[6]
-
Procedure:
-
Visualize the top-ranked docking poses for each ligand within the Mpro active site.
-
Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues (e.g., HIS41, CYS145).
-
Compare the binding modes of the piperidine derivatives with those of N3 and Ebselen.
-
Comparative Docking Performance
The following table summarizes the hypothetical docking scores and predicted binding energies for a representative set of this compound derivatives and the comparator ligands.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |
| Derivative 1 | R = H | -7.2 | 5.8 | HIS41, GLU166 |
| Derivative 2 | R = Phenyl | -8.5 | 0.5 | HIS41, MET49, CYS145 |
| Derivative 3 | R = 4-Fluorophenyl | -8.8 | 0.3 | HIS41, MET49, GLU166 |
| N3 (Comparator) | Co-crystallized | -9.5 | 0.08 | HIS41, CYS145, GLU166 |
| Ebselen (Comparator) | Known Inhibitor | -7.8 | 2.1 | CYS145, HIS163 |
Note: The data presented in this table is for illustrative purposes and represents hypothetical results from a docking study.
Interpreting the Results: From Data to Insights
The hypothetical results in the table suggest that the introduction of an aromatic substituent at the R position of the piperidine scaffold (Derivatives 2 and 3) significantly improves the predicted binding affinity compared to the unsubstituted parent compound (Derivative 1). The fluorinated phenyl group in Derivative 3 appears to form favorable interactions within the active site, resulting in the best docking score among the novel compounds.
Crucially, the predicted binding affinities of Derivatives 2 and 3 are comparable to that of the known non-covalent inhibitor, Ebselen, and approach the affinity of the potent covalent inhibitor, N3. This suggests that the this compound scaffold is a promising starting point for the design of novel SARS-CoV-2 Mpro inhibitors.
The analysis of the binding poses would further reveal that the amino group and the piperidine nitrogen could form key hydrogen bonds with catalytic dyad residues HIS41 and CYS145, while the aromatic substituents explore a hydrophobic sub-pocket within the active site, a feature also observed for many potent Mpro inhibitors.
Figure 2: A conceptual diagram of the key binding interactions between a piperidine derivative and the SARS-CoV-2 Mpro active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative docking analysis of novel this compound derivatives against the SARS-CoV-2 main protease. The detailed, step-by-step protocol, coupled with the rationale behind each experimental choice, provides a robust methodology for identifying promising lead compounds for further development.
The hypothetical results demonstrate the potential of this piperidine scaffold as a foundation for novel Mpro inhibitors. The next logical steps in this drug discovery cascade would involve:
-
Synthesis and in vitro validation: The most promising compounds from the docking study should be synthesized and their inhibitory activity against Mpro confirmed through enzymatic assays.
-
Structure-Activity Relationship (SAR) studies: A broader library of derivatives should be synthesized to explore the SAR and optimize the potency and selectivity of the lead compounds.
-
Molecular dynamics simulations: To further investigate the stability of the ligand-protein complexes and refine our understanding of the binding interactions.
By integrating computational and experimental approaches, we can accelerate the discovery of novel antiviral agents to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.
References
-
ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]
-
Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature, 582(7811), 289–293. Retrieved from [Link]
-
Khan, M. A., et al. (2022). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Journal of Molecular Liquids, 350, 118561. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
Hargrove, T. Y., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1245–1258. Retrieved from [Link]
-
Warren, G. L., et al. (2006). Validation of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912–5931. Retrieved from [Link]
-
RCSB PDB. (n.d.). 6LU7: Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ali, A., et al. (2021). Crystal Structure of SARS-CoV-2 Main Protease in Complex with the Non-Covalent Inhibitor ML188. Viruses, 13(2), 173. Retrieved from [Link]
-
Singh, R., et al. (2020). Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19. Journal of Biomolecular Structure and Dynamics, 39(12), 4389–4400. Retrieved from [Link]
-
iGEM. (n.d.). AutoDock Vina Protocol. Retrieved from [Link]
-
Scripps Research. (n.d.). AutoDock Vina Manual. Retrieved from [Link]
-
JMIR Publications. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Retrieved from [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
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- 6. youtube.com [youtube.com]
A Strategic Guide to N-Protecting Groups in Piperidine Synthesis: A Comparative Analysis of Boc, Cbz, Fmoc, and Alloc
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The synthesis of complex piperidine-containing molecules invariably necessitates the strategic use of nitrogen-protecting groups to control reactivity and achieve the desired regioselectivity. The choice of the N-protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the most commonly employed N-protecting groups in piperidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to inform strategic synthetic planning.
The Principle of Orthogonality: A Foundation for Complex Synthesis
In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonality, allows for the sequential modification of a molecule at different sites without unintended reactions.[1] The protecting groups discussed herein—Boc, Cbz, Fmoc, and Alloc—form a largely orthogonal set, each cleaved under distinct conditions, providing chemists with a versatile toolkit for the synthesis of complex piperidine derivatives.[2][3]
The Workhorse: Tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines in organic synthesis due to its ease of introduction, general stability, and straightforward removal under acidic conditions.[4]
Key Characteristics of the Boc Group:
-
Introduction: The Boc group is typically introduced by reacting piperidine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a mild base such as sodium bicarbonate or triethylamine.[4] The reaction is generally high-yielding and proceeds under mild conditions.
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many organometallic reagents.[5]
-
Deprotection (Acid-Labile): The Boc group is readily cleaved by treatment with strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane.[6] The deprotection mechanism involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[6]
-
Advantages: Its robustness and the mild conditions for its introduction make it a reliable choice for many synthetic routes. Its acid lability provides excellent orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups.[7]
-
Disadvantages: The strongly acidic conditions required for deprotection may not be compatible with other acid-sensitive functional groups in the molecule. The generation of the electrophilic tert-butyl cation during deprotection can sometimes lead to side reactions with nucleophilic residues, such as tryptophan or methionine, necessitating the use of scavengers.[7]
The Classic Choice: Carboxybenzyl (Cbz or Z) Group
Introduced in the early days of peptide chemistry, the Cbz group remains a highly valuable protecting group, prized for its stability and its unique deprotection via catalytic hydrogenolysis.[7][8]
Key Characteristics of the Cbz Group:
-
Introduction: The Cbz group is introduced by reacting piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as Schotten-Baumann conditions.[8]
-
Stability: The Cbz group is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc protecting groups.[2]
-
Deprotection (Hydrogenolysis): The key feature of the Cbz group is its cleavage under neutral conditions by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). This mild deprotection method yields toluene and carbon dioxide as byproducts, which are easily removed.[8]
-
Advantages: The exceptionally mild deprotection conditions are a significant advantage, particularly for substrates containing acid- or base-sensitive functionalities.[8] The Cbz group's stability across a broad pH range allows for great flexibility in synthetic design.
-
Disadvantages: The primary limitation of the Cbz group is its incompatibility with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing groups. The palladium catalyst can also be sensitive to poisoning by certain functional groups.[9]
The Base-Labile Option: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) and offers a valuable orthogonal strategy in solution-phase synthesis due to its lability under mild basic conditions.[10]
Key Characteristics of the Fmoc Group:
-
Introduction: The Fmoc group is typically introduced by reacting piperidine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in the presence of a mild base.[5]
-
Stability: The Fmoc group is stable to acidic conditions and hydrogenolysis, providing excellent orthogonality with Boc and Cbz groups.[5]
-
Deprotection (Base-Labile): The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[10] The deprotection mechanism is a β-elimination reaction.[3]
-
Advantages: The mild, non-acidic deprotection conditions are a major advantage, especially for molecules with acid-sensitive functionalities. The deprotection byproduct, dibenzofulvene, has a strong UV absorbance, which can be used to monitor the reaction progress quantitatively.[3]
-
Disadvantages: The basic deprotection conditions may not be suitable for molecules containing base-labile functional groups. The dibenzofulvene byproduct can sometimes react with the deprotected amine, although this is usually mitigated by using a secondary amine like piperidine as the deprotecting agent, which traps the dibenzofulvene as a stable adduct.[8]
The Palladium-Mediated Alternative: Allyloxycarbonyl (Alloc) Group
The Alloc group provides an additional layer of orthogonality, as it is cleaved under neutral conditions using a palladium catalyst, distinct from the conditions used for Boc, Cbz, and Fmoc removal.
Key Characteristics of the Alloc Group:
-
Introduction: The Alloc group is introduced by treating piperidine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base.
-
Stability: The Alloc group is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[5]
-
Deprotection (Palladium-Catalyzed): The Alloc group is selectively removed in the presence of a palladium(0) catalyst and a nucleophilic scavenger, such as dimedone, morpholine, or phenylsilane.[11] The reaction proceeds under mild, neutral conditions.
-
Advantages: The unique deprotection conditions offer an excellent orthogonal strategy when Boc, Cbz, and Fmoc are already present in the molecule. The deprotection is typically fast and clean.
-
Disadvantages: The use of a palladium catalyst can be a drawback in terms of cost and potential for metal contamination in the final product. The catalyst can also be sensitive to certain functional groups.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and typical reaction conditions for the N-protection and deprotection of piperidine with Boc, Cbz, Fmoc, and Alloc groups.
| Protecting Group | Introduction Reagent | Typical Protection Conditions | Deprotection Conditions | Typical Yields | Key Advantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, TEA), Solvent (e.g., DCM, THF), RT, 2-16 h[12] | Strong acid (e.g., TFA/DCM or HCl/dioxane), RT, 1-4 h[4] | High (>90%)[13] | Robust, stable, orthogonal to Cbz/Fmoc |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Solvent (e.g., DCM/H₂O), 0°C to RT, 2-5 h[8] | H₂/Pd-C, Solvent (e.g., MeOH, EtOH), RT, 1-16 h[8] | High (>85%)[14] | Mild deprotection, stable to acid/base |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT, 1-3 h[5] | 20% Piperidine in DMF, RT, 30-60 min[5] | High (>90%) | Mild basic deprotection, orthogonal to Boc/Cbz |
| Alloc | Allyl chloroformate (Alloc-Cl) | Base (e.g., Pyridine), Solvent (e.g., DCM), RT, 1-4 h | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane), DCM, RT, 0.5-2 h[11] | Good to High (>80%) | Orthogonal to Boc/Cbz/Fmoc, mild deprotection |
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve piperidine (1.0 equiv) in DCM in a round-bottom flask.
-
Add a saturated aqueous solution of NaHCO₃ (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 equiv) in DCM dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine.
Protocol 2: N-Cbz Protection of Piperidine
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperidine (1.0 equiv) in DCM in a round-bottom flask.
-
Add an aqueous solution of Na₂CO₃ (2.0 equiv).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Slowly add Cbz-Cl (1.05 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Cbz-piperidine.
Protocol 3: N-Fmoc Protection of Piperidine
Materials:
-
Piperidine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve piperidine (1.0 equiv) in a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl (1.05 equiv) portion-wise while maintaining the pH between 8-9 with an aqueous solution of NaHCO₃.[5]
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford N-Fmoc-piperidine.
Protocol 4: N-Alloc Protection of Piperidine
Materials:
-
Piperidine
-
Allyl chloroformate (Alloc-Cl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperidine (1.0 equiv) in DCM and cool to 0 °C.
-
Add pyridine (1.2 equiv) to the solution.
-
Slowly add Alloc-Cl (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give N-Alloc-piperidine.
Visualization of Synthetic Workflows
N-Protection of Piperidine
Caption: General workflow for the N-protection of piperidine.
Orthogonal Deprotection Strategies
Caption: Decision tree illustrating orthogonal deprotection strategies.
Conclusion: Making the Strategic Choice
The selection of an N-protecting group for piperidine synthesis is a nuanced decision that hinges on the overall synthetic strategy, the nature of other functional groups present in the molecule, and the planned subsequent reactions.
-
Boc is an excellent general-purpose protecting group, ideal for routes that do not involve strong acidic conditions.
-
Cbz offers a robust alternative when mild, neutral deprotection is required, provided no reducible functional groups are present.
-
Fmoc is the protecting group of choice when acid-sensitive functionalities must be preserved, and the synthetic route can accommodate mild basic conditions.
-
Alloc provides an additional layer of orthogonality, proving invaluable in complex syntheses where Boc, Cbz, and Fmoc are already employed.
By understanding the distinct characteristics, advantages, and limitations of each of these protecting groups, researchers can devise more efficient, robust, and successful synthetic routes to novel piperidine-containing molecules, accelerating the pace of drug discovery and development.
References
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- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules, 25(24), 5953.
- Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
- Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. (2025). Benchchem.
- Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
- Synthesis method of N-boc-4-hydroxypiperidine. (2015).
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. (2025). Benchchem.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
- Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. (2025).
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (2020).
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (2025). Benchchem.
- Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis. (2025). Benchchem.
- A Spectroscopic Showdown: Comparing the Products of Tert-Butyl Chloroformate and Boc Anhydride in Amine Protection. (2025). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2025).
- Process for preparation of N-allyl-piperidine derivatives. (1987).
- Peptide Synthesis. (2014). Bio-protocol, 4(12), e1155.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025).
- Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Organic & Biomolecular Chemistry.
- A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (2025). Benchchem.
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
- Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. (2019). Apple Academic Press.
- Protecting Groups for Amines: Carbam
- Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. (2024).
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023).
- Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. (2019). Apple Academic Press.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- Peptide Resin Loading Protocols. (n.d.). Sigma-Aldrich.
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem, 11(21), 2356-2364.
- Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. (2011). Tetrahedron, 67(52), 10135-10149.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (2023). BOC Sciences.
- Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016). Organic Letters, 18(4), 764-767.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Molecules, 26(11), 3183.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem, 13(1), 57-71.
- Synthesis of N-Substituted piperidines
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evaluating the performance of catalysts in the synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
An In-depth Evaluation of Catalytic Performance in the Synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Among the myriad of substituted piperidines, this compound stands out as a critical chiral building block for the synthesis of several targeted therapeutics, including Janus kinase (JAK) inhibitors and other kinase modulators. The precise stereochemical control of the C3 amino and C4 methyl groups is paramount for achieving the desired biological activity and minimizing off-target effects. Consequently, the development of efficient and highly stereoselective catalytic methods for its synthesis is of paramount importance to researchers and drug development professionals.
This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this key intermediate. We will delve into the performance of transition-metal catalysts, including rhodium, ruthenium, and iridium-based systems, as well as explore the burgeoning field of biocatalysis as a green and highly selective alternative. The objective is to equip researchers with the necessary data and insights to select the most appropriate catalytic strategy for their specific needs, balancing factors such as efficiency, stereoselectivity, cost, and scalability.
Comparative Analysis of Catalytic Systems
The asymmetric synthesis of this compound and its analogues can be approached through several catalytic strategies. The primary challenge lies in the simultaneous control of two stereocenters to achieve the desired (3R,4R) configuration with high diastereomeric and enantiomeric purity. Below, we evaluate the performance of prominent catalytic systems based on available literature data for the target molecule or closely related 3,4-disubstituted piperidines.
Data Summary: Catalyst Performance Comparison
| Catalyst System | Ligand/Enzyme | Substrate | Yield (%) | e.e. (%) | d.r. | TON | TOF (h⁻¹) | Conditions | Reference(s) |
| Rhodium | Chiral Phosphine | N-Boc-4-methyl-1,2,3,6-tetrahydropyridine | >95 | >99 | >20:1 | up to 1000 | ~100 | H₂ (20 bar), 25 °C, 10 h | [1] |
| Ruthenium | Chiral Diamine | N-Boc-3-amino-4-methyl-1,2,5,6-tetrahydropyridine | 92 | 98 | 15:1 | ~500 | ~50 | H₂ (50 bar), Ru(OAc)₂(diphosphine), 60 °C, 12 h | [2] |
| Iridium | Chiral Phosphine | 3-amino-4-methylpyridine | 85 | >99 | - | up to 2000 | ~200 | H₂ (60 bar), [Ir(COD)Cl]₂/ligand, I₂, 80 °C, 16 h | [3] |
| Biocatalysis | Transaminase (engineered) | N-Boc-4-methylpiperidin-3-one | >90 | >99 | >99:1 | - | - | Isopropylamine, PLP, buffer pH 8.0, 37 °C, 24 h | [4][5] |
Note: Data for Rhodium and Ruthenium systems are based on analogous substrates due to the scarcity of direct comparative studies on the target molecule. The presented values are representative of the potential performance of these catalysts.
In-Depth Discussion of Catalytic Approaches
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium catalysts, particularly those paired with chiral phosphine ligands, have a long and successful history in asymmetric hydrogenation. For the synthesis of the target piperidine, a plausible strategy involves the hydrogenation of a suitable tetrahydropyridine precursor.
Mechanism and Rationale: The catalytic cycle of rhodium-catalyzed hydrogenation typically involves the oxidative addition of hydrogen to the Rh(I) complex, coordination of the olefinic substrate, migratory insertion of the olefin into a rhodium-hydride bond, and reductive elimination of the saturated product to regenerate the catalyst. The chiral ligand environment dictates the facial selectivity of the hydrogenation, thereby controlling the stereochemistry of the newly formed chiral centers. The choice of ligand is critical and often requires screening to achieve high diastereo- and enantioselectivity.
Caption: Rhodium-catalyzed asymmetric hydrogenation cycle.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-based catalysts offer a complementary approach to rhodium, often excelling in the hydrogenation of challenging substrates and operating under different conditions.
Mechanism and Rationale: Similar to rhodium, ruthenium catalysts operate through a cycle of oxidative addition, substrate coordination, migratory insertion, and reductive elimination. Chiral diamine-phosphine ligands are commonly employed with ruthenium to induce high levels of asymmetry. Ruthenium catalysts can sometimes offer higher turnover numbers (TONs) and frequencies (TOFs) compared to their rhodium counterparts for specific applications.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of a wide range of substrates, including unfunctionalized olefins and challenging N-heterocycles.
Mechanism and Rationale: Iridium-catalyzed hydrogenations can proceed through various mechanisms, including an outer-sphere mechanism where the substrate is not directly coordinated to the metal center. For the synthesis of substituted piperidines, iridium catalysts can be particularly effective in the direct hydrogenation of the corresponding pyridine precursors. This approach is highly atom-economical. The choice of a chiral phosphorus-containing ligand is crucial for achieving high enantioselectivity.
Biocatalysis: The Transaminase Approach
Biocatalysis, particularly the use of enzymes like transaminases, presents a highly attractive "green" alternative to traditional metal catalysis.
Mechanism and Rationale: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone substrate. This reaction proceeds via a ping-pong bi-bi mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor. The enzyme's active site provides a highly specific chiral environment, leading to the formation of a single stereoisomer of the amine product with exceptional enantiomeric excess. For the synthesis of this compound, a suitable precursor would be the corresponding 3-keto-4-methylpiperidine. Modern protein engineering techniques have enabled the development of highly active and stable transaminases with broad substrate scopes.
Caption: Simplified mechanism of a transaminase-catalyzed reaction.
Experimental Protocols
Representative Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol) in degassed solvent (e.g., methanol, 5 mL) is stirred for 30 minutes.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave containing a solution of the N-Boc-4-methyl-1,2,3,6-tetrahydropyridine substrate (1.0 mmol) in the same solvent (10 mL).
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 10 hours).
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
-
Analysis: The yield, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.) are determined by chiral HPLC and NMR spectroscopy.
Caption: Experimental workflow for asymmetric hydrogenation.
Representative Protocol for Biocatalytic Transamination
-
Reaction Mixture Preparation: To a buffered solution (e.g., potassium phosphate buffer, pH 8.0) are added the N-Boc-4-methylpiperidin-3-one substrate, the amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).
-
Enzyme Addition: The engineered transaminase enzyme (as a lyophilizate or in a whole-cell formulation) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37 °C) with gentle agitation for the required time (e.g., 24 hours). The pH may need to be controlled throughout the reaction.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
-
Analysis: The conversion, enantiomeric excess (e.e.), and diastereomeric ratio (d.r.) are determined by chiral GC or HPLC analysis.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods. Rhodium, ruthenium, and iridium-based catalysts offer robust and high-yielding routes, with the choice of chiral ligand being paramount for achieving high stereoselectivity. While these methods are well-established, they often require high pressures of hydrogen gas and precious metal catalysts.
Biocatalysis, particularly the use of engineered transaminases, presents a compelling alternative. This approach offers exceptional stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. The continued development of novel enzymes with broader substrate scopes and enhanced stability will undoubtedly solidify the role of biocatalysis in the industrial production of chiral amines.
For researchers and drug development professionals, the selection of a synthetic route will depend on a careful evaluation of factors such as substrate availability, desired scale, cost of catalyst and ligands, and environmental considerations. This guide provides a foundational understanding of the available catalytic tools to make an informed decision for the efficient and stereoselective synthesis of this crucial pharmaceutical intermediate.
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Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
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Ferraboschi, P., et al. (2015). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Catalysts. [Link]
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Kelly, P. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]
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Navigating the Chiral Maze: A Comparative Guide to the Analytical Separation of Piperidine Isomers
Introduction: The Significance of Chirality in Piperidine-Based Pharmaceuticals
The piperidine ring is a cornerstone structural motif in a vast array of pharmaceutical compounds, integral to the efficacy of drugs across numerous therapeutic areas.[1] When this ring or its substituents introduce a chiral center, the resulting enantiomers can possess dramatically different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects. This dichotomy necessitates stringent control and accurate measurement of the enantiomeric composition of any chiral piperidine-containing drug substance or intermediate.[2]
This guide provides an in-depth, objective comparison of the principal analytical techniques employed for the chiral separation of piperidine isomers. We will move beyond mere procedural lists to explore the underlying principles and causal logic behind methodological choices, empowering researchers, scientists, and drug development professionals to select and optimize the most effective analytical strategy for their specific needs.
Core Analytical Techniques: A Head-to-Head Comparison
The selection of an analytical method is a critical decision governed by the physicochemical properties of the analyte, required resolution, speed, and available instrumentation.[2] The three most powerful and widely adopted chromatographic techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[2] | Differential partitioning between a CSP and a supercritical fluid (CO2) mobile phase.[2] | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a CSP.[1] |
| Analyte Suitability | Broadest applicability; suitable for a wide range of polar, non-polar, non-volatile, and thermally labile piperidine derivatives.[1] | Excellent for non-polar to moderately polar compounds; a "green" alternative with reduced organic solvent use.[3] | Limited to volatile and thermally stable piperidine derivatives, or those that can be rendered volatile through derivatization.[1][2] |
| Resolution | Generally provides high-resolution separations, often exceeding 1.5 for well-optimized methods.[3] | High efficiency and resolution, often comparable or superior to HPLC. | Can achieve very high resolution, with values over 4.0 reported for derivatized piperidine amines.[1][4] |
| Analysis Speed | Typically 10-30 minutes. | Significantly faster than HPLC, with run times often under 10 minutes due to the low viscosity of the mobile phase.[3] | Fast analysis times, particularly for highly volatile compounds. |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, isopropanol). | Drastically reduced organic solvent consumption, primarily using CO2.[3] | Minimal to no organic solvent consumption. |
| Key Advantage | Versatility and a vast library of established methods and commercially available CSPs.[1] | Speed and sustainability ("Green Chemistry").[3] | High resolution and cost-effectiveness for suitable analytes.[1] |
Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard and the most ubiquitously employed technique for enantiomeric separations in the pharmaceutical industry.[1] Its robustness and versatility are unmatched, largely due to the extensive variety of available chiral stationary phases (CSPs).
The Power of Polysaccharide-Based CSPs
For piperidine derivatives, polysaccharide-based CSPs are overwhelmingly the most successful. These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a broad range of enantioselectivity.[5][6] Columns such as the Chiralpak® and Chiralcel® series have demonstrated exceptional capability in resolving a diverse array of chiral piperidines.[3][7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Mobile Phase: The Key to Selectivity and Peak Shape
In normal-phase chromatography, the mobile phase is typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol).[5] For basic compounds like piperidines, which are prone to interacting with acidic silanol groups on the silica support, peak tailing is a common challenge.
Causality: This tailing is caused by strong, non-specific binding of the basic nitrogen on the piperidine ring to residual acidic sites on the stationary phase. To counteract this, a small amount of a basic additive, such as Diethylamine (DEA) , is incorporated into the mobile phase. The DEA acts as a competitive agent, saturating the acidic sites and ensuring that the analyte enantiomers interact primarily with the chiral selector, leading to symmetrical, sharp peaks and improved resolution.[5]
The Derivatization Imperative for UV-Silent Compounds
A significant challenge in the analysis of many piperidine isomers is their lack of a strong UV-absorbing chromophore, rendering them "invisible" to standard UV detectors at low concentrations.[1] The self-validating solution to this problem is pre-column derivatization. This involves reacting the piperidine analyte with a reagent that attaches a chromophoric tag.
This workflow not only enables sensitive UV detection but can also improve the chiral recognition and separation efficiency on the CSP.[8]
Caption: Pre-column derivatization workflow for HPLC analysis.
Comparative Experimental Protocols
The following protocols are presented as robust starting points for method development. They are grounded in published experimental data and represent common applications.
Protocol 1: Chiral HPLC for (S)-1-Boc-3-hydroxypiperidine
This method is adapted from a validated analysis for a common chiral building block.[1][9]
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak-IC3 (250 x 4.6 mm, 3µm).[1]
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) in a 95:5 (v/v) ratio, with 0.2% Trifluoroacetic Acid (TFA). Note: While DEA is common for basic piperidines, this Boc-protected intermediate may require an acidic modifier for optimal peak shape on this specific CSP.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Expected Outcome: Baseline resolution (Rs > 1.5) of the (R) and (S) enantiomers.[3]
Protocol 2: Chiral HPLC of Piperidin-3-amine via Pre-column Derivatization
This protocol is based on a method developed for quantifying the enantiomeric impurity in (R)-piperidin-3-amine.[4]
-
Derivatization Step:
-
To a solution of piperidin-3-amine in a suitable solvent, add a base (e.g., triethylamine).
-
Add the derivatizing agent, para-toluenesulfonyl chloride (PTSC), and allow the reaction to proceed to completion. The PTSC reagent introduces a strongly chromophoric tag.[4]
-
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5µm).[4]
-
Mobile Phase: 0.1% Diethylamine (DEA) in Ethanol. This is a polar organic mode separation.
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25°C.
-
Detection: UV at 228 nm.[4]
-
Expected Outcome: High resolution (Rs > 4.0) between the two derivatized enantiomers.[4]
Protocol 3: Chiral GC of a Generic Volatile Piperidine Intermediate
This protocol outlines a general approach for thermally stable piperidine derivatives.[2]
-
Derivatization Step (if necessary):
-
React the piperidine intermediate with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to increase volatility and improve chromatographic performance.[2]
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX series).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: 250°C.[2]
-
Oven Temperature Program: Start with an isothermal period (e.g., 100°C for 2 min), followed by a temperature ramp (e.g., 5°C/min to 180°C). The program must be optimized for the specific analyte.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane).
-
Expected Outcome: Sharp, well-resolved peaks for the enantiomers.
Decision Pathway for Method Selection
Choosing the right technology is paramount. The following decision tree illustrates a logical workflow for selecting the optimal analytical method for a novel chiral piperidine compound.
Caption: Decision pathway for selecting a chiral analysis technique.
Conclusion
The enantiomeric purity analysis of chiral piperidine compounds is a non-negotiable aspect of pharmaceutical development and quality control. Chiral HPLC stands as the most versatile and well-established technique, offering a wide array of solutions for diverse piperidine structures.[1] For applications where speed and sustainability are paramount, Chiral SFC presents a powerful and increasingly popular alternative.[3] Chiral GC, while more niche, offers unparalleled resolution and cost-effectiveness for volatile or volatilizable analytes.[1] By understanding the fundamental principles, advantages, and limitations of each method, and by applying logical, causality-driven method development, researchers can confidently navigate the complexities of chiral separation and ensure the safety and efficacy of next-generation pharmaceuticals.
References
- BenchChem Technical Support Team. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]
- BenchChem. (2025). Selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers. Benchchem.
-
ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
-
Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
Szemán, J., et al. (Year not available). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. PMC - NIH. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Taylor & Francis. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. [Link]
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Restek. (Year not available). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Safety Operating Guide
Navigating the Disposal of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a substituted piperidine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of personnel and the environment.
Core Safety and Handling Precautions
Before initiating any disposal procedures, a thorough risk assessment must be conducted. All handling of this compound and its waste should be performed within a certified chemical fume hood. The following personal protective equipment (PPE) is mandatory to minimize exposure:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat and closed-toe shoes.
Ensure that an eyewash station and safety shower are readily accessible[3].
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated hazardous waste container.
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions. Incompatible materials include strong oxidizing agents, strong acids, and strong reducing agents[3][4].
2. Containerization:
-
Use a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is in good condition, free from cracks or damage, and has a secure, tight-fitting lid.
3. Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents fully: "this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Include the date of waste accumulation.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be cool and away from direct sunlight and sources of ignition[5].
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[6]. Amines can be particularly harmful to aquatic life[2].
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key hazard information for structurally related compounds, which should be used as a conservative proxy.
| Hazard Classification | GHS Hazard Statement (Code) | Source(s) |
| Acute Oral Toxicity | Toxic if swallowed (H301) or Harmful if swallowed (H302) | [4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) or Causes skin irritation (H315) | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318) or Causes serious eye irritation (H319) | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335) | [1][2][6] |
| (Single Exposure) | ||
| Hazardous to the Aquatic | Toxic to aquatic life with long lasting effects (H411) | [2][7] |
| Environment |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context: The Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal. Generators of hazardous waste are responsible for its proper identification, management, and disposal. The procedures outlined in this guide are designed to be consistent with RCRA requirements for the management of hazardous chemical waste.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.
References
-
Capot Chemical Co., Ltd. (2026, January 14). Material Safety Data Sheet: 4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester oxalate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
As researchers and scientists in the fast-paced world of drug development, our primary focus is often on the innovative potential of the molecules we synthesize and handle. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, a key building block in many pharmaceutical syntheses. Our goal is to equip you with the knowledge to work confidently and safely, ensuring that your focus remains on scientific advancement.
This document is structured to provide a deep, practical understanding of the required personal protective equipment (PPE) and handling protocols. We will delve into not just what to do, but why we do it, grounding our recommendations in the chemical properties of the molecule and established safety principles.
Understanding the Risks: A Chemist's Perspective
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards by examining its structural components and data from analogous compounds. The molecule contains a piperidine ring, a common scaffold in medicinal chemistry, functionalized with a primary amine and protected with a tert-butoxycarbonyl (Boc) group.
The primary amine group suggests that the compound is likely to be basic and can cause skin and eye irritation or burns upon direct contact. Amines can also be respiratory irritants. The Boc-protecting group renders the amine less nucleophilic and basic, but it does not eliminate these hazards. Furthermore, like many fine organic chemicals, it may be harmful if ingested and can cause irritation to the respiratory tract if inhaled as a dust or aerosol.
Based on data from structurally similar compounds, we can anticipate the following GHS hazard classifications:
-
Skin Irritation
-
Serious Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory tract irritation)
Therefore, a proactive and cautious approach to handling is paramount.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense against potential exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are required. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[1][2] |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves provide good protection against incidental contact with many organic compounds.[2] For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect your skin and personal clothing from splashes and spills.[1] Ensure the coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. Respirator may be required. | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][4] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
Experimental Workflow: Safe Handling from Receipt to Disposal
The following step-by-step protocol outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] Keep the container tightly sealed.
Preparation and Handling
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[3]
-
Donning PPE: Before entering the fume hood, don your lab coat, followed by safety goggles and gloves.
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula to transfer the material.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent. Be aware of any potential exothermic reactions.
During the Reaction
-
Constant Vigilance: Continuously monitor the reaction for any unexpected changes.
-
Containment: Ensure all reaction vessels are appropriately clamped and secured within the fume hood.
Work-up and Purification
-
Quenching: Be cautious when quenching the reaction, as this can sometimes be vigorous.
-
Extractions: Perform all liquid-liquid extractions within the fume hood.
-
Chromatography: If column chromatography is used for purification, ensure the setup is secure and does not leak.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Labeling: Clearly label the waste container with its contents.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Doffing PPE
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.
-
Goggles and Lab Coat: Remove your goggles and lab coat.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you wore gloves.[5]
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[5]
The following diagram illustrates the logical flow of actions in the event of an emergency.
Caption: Emergency response workflow for incidents involving this compound.
By internalizing these procedures and understanding the rationale behind them, you are not just following a protocol; you are cultivating a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- Jubilant Ingrevia Limited. (R)-3-[N-(tert-Butoxycarbonyl)
- MedChemExpress. tert-Butyl 4-(4-aminophenoxy)
- National Center for Biotechnology Information. "tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate" PubChem Compound Summary for CID 21940085.
- Fisher Scientific.
- Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Fisher Scientific. tert-Butyl 4-[4-(aminomethyl)
- Fisher Scientific.
- Environmental Health and Safety, University of Colorado Boulder.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- (2020, July 13). Using PPE in the Laboratory (OHS101)
- Environment, Health and Safety, Cornell University. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- Fisher Scientific.
- National Center for Biotechnology Information. "1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate" PubChem Compound Summary for CID 11276893.
- TCI Chemicals.
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- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
